molecular formula C7H6BClO3 B1487686 3-Chloro-5-formylphenylboronic acid CAS No. 1451393-35-3

3-Chloro-5-formylphenylboronic acid

Cat. No.: B1487686
CAS No.: 1451393-35-3
M. Wt: 184.39 g/mol
InChI Key: AIHAWPBOAVSYOE-UHFFFAOYSA-N
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Description

3-Chloro-5-formylphenylboronic acid is a useful research compound. Its molecular formula is C7H6BClO3 and its molecular weight is 184.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Chloro-5-formylphenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-5-formylphenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3-chloro-5-formylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BClO3/c9-7-2-5(4-10)1-6(3-7)8(11)12/h1-4,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIHAWPBOAVSYOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)Cl)C=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501279897
Record name B-(3-Chloro-5-formylphenyl)boronic acid
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Molecular Weight

184.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1451393-35-3
Record name B-(3-Chloro-5-formylphenyl)boronic acid
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-(3-Chloro-5-formylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501279897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: 3-Chloro-5-formylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

A Versatile Tri-Functional Scaffold for Medicinal Chemistry & Fragment-Based Drug Discovery

Part 1: Executive Summary

In the landscape of modern drug discovery, 3-Chloro-5-formylphenylboronic acid (CAS 1451393-35-3) represents a high-value "hub" intermediate. Unlike mono-functionalized building blocks, this scaffold offers three distinct, orthogonal reactive handles on a single benzene core:

  • Boronic Acid (-B(OH)₂): Ready for Suzuki-Miyaura cross-coupling to build biaryl cores.[1]

  • Formyl Group (-CHO): A versatile electrophile for reductive amination, Wittig olefination, or heterocycle formation.

  • Chloride (-Cl): A robust halogen handle that provides lipophilicity (logP modulation) or serves as a site for late-stage diversification via Buchwald-Hartwig amination or nickel-catalyzed coupling.

This guide details the physicochemical profile, handling best practices, and validated experimental workflows for utilizing this scaffold in the synthesis of kinase inhibitors, PROTAC linkers, and bioactive small molecules.

Part 2: Technical Profile & Physicochemical Properties

The following data summarizes the core specifications required for experimental planning.

PropertySpecificationNotes
Chemical Name 3-Chloro-5-formylphenylboronic acid
CAS Number 1451393-35-3
Molecular Formula C₇H₆BClO₃
Molecular Weight 184.38 g/mol
Appearance Off-white to pale yellow solidHygroscopic; tends to aggregate.
Solubility DMSO, Methanol, DMFLimited solubility in non-polar solvents (Hexane, Et₂O).
pKa (Boronic Acid) ~8.0 - 9.0Typical range for aryl boronic acids; influences Suzuki base choice.
Storage 2–8°C, Inert Atmosphere (Argon/N₂)Critical: Prone to dehydration (boroxine formation) and oxidation.

Part 3: Handling & Stability (The Boroxine Equilibrium)

Expert Insight: A common frustration with phenylboronic acids is the variability in melting point and stoichiometry. This is rarely due to impurity but rather the boroxine equilibrium .

Under dry or ambient conditions, 3-Chloro-5-formylphenylboronic acid spontaneously dehydrates to form a cyclic trimeric anhydride (boroxine).

  • Impact on Stoichiometry: The boroxine is effectively "3x" the monomer. When calculating equivalents for precise catalytic reactions, assume the commercial material is a mixture.

  • Reversal: The equilibrium is reversible. Adding the material to an aqueous base (e.g., Na₂CO₃ solution used in Suzuki coupling) rapidly hydrolyzes the boroxine back to the reactive monomeric boronic acid species [1].

Recommendation: Do not attempt to recrystallize to remove boroxine. Use the material as-is, but ensure your reaction solvent system contains water (e.g., Dioxane/H₂O) to drive the monomeric species formation.

Part 4: Orthogonal Reactivity Landscape

The power of this scaffold lies in its chemoselectivity . You can engage one functional group while leaving the others intact.[2][3][4]

Validated Reaction Order

To maximize yield and minimize side reactions, the following synthetic sequence is recommended:

  • Step 1: Suzuki-Miyaura Coupling (-B(OH)₂)

    • Why: The boronic acid is the most sensitive group (prone to protodeboronation). The aldehyde is generally tolerant of standard Pd-catalyzed conditions (unlike Grignard reagents).

    • Outcome: Formation of a Biaryl-Aldehyde intermediate.

  • Step 2: Reductive Amination (-CHO)

    • Why: The aldehyde can now be converted to an amine, oxime, or hydrazone to attach solubilizing groups or pharmacophores.

    • Outcome: Functionalized Biaryl Core.

  • Step 3: Chloride Utilization (-Cl)

    • Why: Aryl chlorides are inert to standard Pd(PPh₃)₄ conditions used in Step 1. They can be activated later using specialized ligands (e.g., XPhos, RuPhos) or Ni-catalysis for final library diversification.

Visualization of Reaction Pathways

ReactivityLandscape cluster_legend Chemospecificity Logic Scaffold 3-Chloro-5-formyl- phenylboronic acid Suzuki Biaryl Aldehyde (Intermediate A) Scaffold->Suzuki Pd(0), Ar-Br Base (aq) Reductive Functionalized Amine Core Suzuki->Reductive R-NH2, NaBH(OAc)3 Reductive Amination Note1 Aldehyde survives Suzuki conditions Suzuki->Note1 LateStage Diversified Library Reductive->LateStage Pd(OAc)2/XPhos Buchwald-Hartwig Note2 Chloride remains inert until activated Reductive->Note2

Figure 1: Strategic workflow for utilizing the tri-functional scaffold. Note the preservation of the chloride for late-stage modification.

Part 5: Experimental Protocol

Standard Operating Procedure: Chemoselective Suzuki Coupling

This protocol is optimized to couple the boronic acid while preserving the formyl (aldehyde) group.

Reagents:

  • 3-Chloro-5-formylphenylboronic acid (1.0 equiv)

  • Aryl Bromide partner (1.0 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)

  • Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (for sterically hindered substrates)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology:

  • Preparation: In a reaction vial equipped with a magnetic stir bar, combine the boronic acid, aryl bromide, and base.

  • Degassing (Crucial): Add the solvent mixture (Dioxane/Water). Sparge with Argon or Nitrogen gas for 5–10 minutes. Oxygen is the enemy of Suzuki couplings and leads to homocoupling or phenol formation [2].

  • Catalyst Addition: Add the Pd catalyst quickly to minimize air exposure. Seal the vial immediately.

  • Reaction: Heat to 80°C for 4–12 hours.

    • Note: Avoid temperatures >100°C to prevent degradation of the aldehyde or potential Cannizzaro side reactions in basic media.

  • Monitoring: Monitor by TLC or LC-MS. Look for the disappearance of the boronic acid (often visible as a streak on TLC) and the appearance of the product peak.

  • Workup:

    • Cool to room temperature.[5]

    • Dilute with Ethyl Acetate.

    • Wash with water (x2) and brine (x1).

    • Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash column chromatography (Hexanes/Ethyl Acetate). The aldehyde product is usually stable on silica gel.

Troubleshooting Table:

ObservationRoot CauseSolution
Low Conversion Catalyst poisoning or oxidationIncrease degassing time; switch to S-Phos Pd G2 for difficult substrates.
Protodeboronation Reaction too hot or too longLower temp to 60°C; ensure base concentration is not excessive.
Aldehyde Oxidation Air leak in reaction vesselEnsure strict inert atmosphere; aldehydes can oxidize to carboxylic acids.

Part 6: References

  • Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives. In Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials.[6] Wiley-VCH.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.

  • TCI Chemicals. (2025).[7] Safety Data Sheet: Formylphenylboronic Acid Derivatives.

  • Fisher Scientific. (2025).[7][8] Safety Data Sheet: 3-Chlorophenylboronic acid.[8]

Sources

Technical Monograph: (3-Chloro-5-formylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Bifunctional Scaffolds in Medicinal Chemistry

Part 1: Executive Summary

(3-Chloro-5-formylphenyl)boronic acid (CAS: 1451393-35-3 ) is a high-value orthogonal building block used in the synthesis of complex pharmaceutical candidates. Its structural uniqueness lies in its trifunctional nature : an electrophilic aldehyde handle, a nucleophilic boronic acid moiety (under Suzuki conditions), and a chemically distinct chlorine substituent. This "molecular switchboard" allows medicinal chemists to sequentially functionalize the benzene ring, facilitating the rapid construction of diversity-oriented libraries, particularly for kinase inhibitors and bromodomain antagonists.

Part 2: Nomenclature & Chemical Identity

While commonly referred to by its catalog name, the IUPAC nomenclature requires strict adherence to priority rules.

  • Preferred IUPAC Name (PIN): (3-Chloro-5-formylphenyl)boronic acid[1][2]

  • Systematic Analysis:

    • Principal Group: The boronic acid group (-B(OH)₂) is treated as the principal functional group in this context, utilizing the suffix "-boronic acid".

    • Substituents: The aldehyde group (-CHO) is named as a "formyl" prefix, and the halogen is "chloro".

    • Numbering: The carbon attached to the boron atom is C1. To give the substituents the lowest possible locants, the ring is numbered such that the substituents fall at positions 3 and 5. (1-borono, 3-chloro, 5-formyl).[1][2][3][4]

Chemical Identity Table
PropertySpecification
CAS Number 1451393-35-3
Molecular Formula C₇H₆BClO₃
Molecular Weight 184.38 g/mol
SMILES OB(O)C1=CC(Cl)=CC(C=O)=C1
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol; sparingly soluble in water
Storage 2-8°C, Inert atmosphere (Argon/Nitrogen)
Part 3: Synthetic Routes & Methodologies

The synthesis of (3-Chloro-5-formylphenyl)boronic acid requires a strategy that prevents the premature polymerization of the boronic acid with the aldehyde. A Protection-Borylation-Deprotection workflow is the industry standard for high-purity isolation.

The "Masked Aldehyde" Strategy

Direct lithiation of a halo-benzaldehyde is hazardous due to the nucleophilic attack of the organolithium species on the carbonyl. Therefore, the aldehyde must be "masked" as an acetal.

Precursor: 1-Bromo-3-chloro-5-iodobenzene (or 1,3-dibromo-5-chlorobenzene).

Step-by-Step Mechanism:

  • Selective Formylation: Lithium-halogen exchange targets the more reactive iodine atom (or one bromine) at -78°C, followed by a DMF quench to install the aldehyde.

  • Acetal Protection: The aldehyde is protected using ethylene glycol and p-TsOH (catalyst) to form a 1,3-dioxolane ring. This renders the moiety inert to subsequent lithiation.

  • Miyaura Borylation: The remaining bromine atom undergoes lithium-halogen exchange (n-BuLi), followed by trapping with a borate ester (e.g., Triisopropyl borate).

  • Global Deprotection: Acidic hydrolysis removes the acetal and hydrolyzes the boronate ester to the free boronic acid simultaneously.

SynthesisWorkflow Start 1-Bromo-3-chloro- 5-iodobenzene Step1 1. iPrMgCl (-78°C) 2. DMF Quench Start->Step1 Inter1 3-Bromo-5-chloro- benzaldehyde Step1->Inter1 Step2 Ethylene Glycol, p-TsOH, Toluene Inter1->Step2 Inter2 Protected Acetal Intermediate Step2->Inter2 Step3 1. n-BuLi (-78°C) 2. B(OiPr)3 Inter2->Step3 Inter3 Boronate-Acetal Complex Step3->Inter3 Step4 HCl (aq) / THF Hydrolysis Inter3->Step4 Final (3-Chloro-5-formylphenyl) boronic acid Step4->Final

Caption: Figure 1. Chemo-selective synthesis workflow utilizing an acetal protection strategy to preserve the aldehyde functionality during boronation.

Part 4: Reactivity & Drug Discovery Applications

This compound is a "linchpin" scaffold. Its value lies in the ability to perform Orthogonal Functionalization —reacting at specific sites without affecting others.

1. Suzuki-Miyaura Cross-Coupling (Site A)

The boronic acid moiety is the primary reactive site. Under Pd(0) catalysis (e.g., Pd(dppf)Cl₂), it couples with aryl halides.

  • Selectivity: The chlorine atom on the ring is generally too unreactive to compete with the boronic acid under standard Suzuki conditions, ensuring high regioselectivity.

2. Reductive Amination / Wittig Olefination (Site B)

The formyl group (aldehyde) serves as a handle for expanding the carbon skeleton or installing solubilizing amine groups (e.g., morpholine, piperazine). This is critical for optimizing the pharmacokinetic (PK) profile of a drug candidate.

3. Late-Stage Diversification (Site C)

The remaining chlorine atom can be activated in late-stage synthesis using Buchwald-Hartwig amination or a second Suzuki coupling (using specialized biarylphosphine ligands like XPhos), allowing for the creation of tris-substituted benzene cores.

ReactivityMap Center (3-Chloro-5-formylphenyl) boronic acid Suzuki Pathway A: Suzuki Coupling (Reagent: Aryl Halide + Pd cat) Forms: Biaryl Core Center->Suzuki Boronic Acid Reactivity RedAm Pathway B: Reductive Amination (Reagent: Amine + NaBH(OAc)3) Forms: Benzyl Amine Center->RedAm Aldehyde Reactivity Buchwald Pathway C: Buchwald-Hartwig (Reagent: Amine + Pd/XPhos) (Requires Cl activation) Center->Buchwald Chlorine Inertness (Initial)

Caption: Figure 2. Orthogonal reactivity map demonstrating the stepwise functionalization potential of the scaffold.

Part 5: Experimental Protocol (Representative)

Note: This protocol describes the critical protection-borylation sequence derived from standard methodologies for halogenated benzaldehydes.

Objective: Synthesis of (3-Chloro-5-formylphenyl)boronic acid from 3-bromo-5-chlorobenzaldehyde.

  • Acetilization (Protection):

    • Charge a flask with 3-bromo-5-chlorobenzaldehyde (1.0 eq), ethylene glycol (2.0 eq), and p-toluenesulfonic acid (0.05 eq) in toluene.

    • Reflux with a Dean-Stark trap until water evolution ceases (~4 hours).

    • Wash with NaHCO₃, dry, and concentrate to yield the acetal intermediate.

  • Lithiation & Borylation:

    • Dissolve the acetal (1.0 eq) in anhydrous THF under Argon. Cool to -78°C.

    • Add n-Butyllithium (1.1 eq, 2.5M in hexanes) dropwise. Stir for 30 mins.

    • Add Triisopropyl borate (1.2 eq) rapidly. Allow the mixture to warm to room temperature (RT) overnight.

  • Hydrolysis & Isolation:

    • Quench the reaction with 2M HCl (aq). Stir vigorously at RT for 2 hours (this cleaves the acetal and hydrolyzes the boronate).

    • Extract with Ethyl Acetate (x3).[5]

    • Wash combined organics with brine, dry over MgSO₄, and concentrate.[5]

    • Purification: Recrystallize from Acetonitrile/Water or precipitate with Hexanes to obtain the target solid.

Part 6: Safety & Handling
  • Stability: Boronic acids can dehydrate to form boroxines (anhydrides) upon prolonged storage. This is reversible in aqueous media but can affect stoichiometry.

  • Protodeboronation: Avoid heating in highly acidic or basic aqueous solutions for extended periods, as this may lead to cleavage of the C-B bond.

  • Hazards: Treat as a standard organic irritant. Wear nitrile gloves and safety glasses.

References
  • Accela ChemBio. (2024). Product Data Sheet: 3-Chloro-5-formylphenylboronic Acid (CAS 1451393-35-3).[1][2][6][7] Retrieved from

  • ChemicalBook. (2024). 3-CHLORO-5-FORMYLPHENYLBORONIC ACID Properties and Suppliers. Retrieved from

  • IUPAC. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Royal Society of Chemistry.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link

  • CymitQuimica. (2024). Catalog Entry: 3-Chloro-5-formylphenylboronic acid. Retrieved from

Sources

Technical Whitepaper: 3-Chloro-5-formylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Utilization of a Trifunctional Scaffold in Medicinal Chemistry

Executive Summary

3-Chloro-5-formylphenylboronic acid (CAS: 1451393-35-3) represents a "privileged scaffold" in modern drug discovery, particularly within Fragment-Based Drug Discovery (FBDD) and PROTAC linker design.[1] Its value lies in its orthogonal trifunctionality :

  • Boronic Acid (-B(OH)₂): A versatile handle for Suzuki-Miyaura cross-coupling or reversible covalent inhibition.[1]

  • Formyl Group (-CHO): A highly reactive electrophile for reductive amination, Wittig olefination, or heterocycle formation.

  • Chlorine (-Cl): An electron-withdrawing modulator that influences the pKa of the boronic acid and serves as a latent handle for late-stage functionalization.[1]

This guide provides a rigorous technical analysis of this compound, detailing chemoselective protocols that allow researchers to react one functional group while preserving the others.[1]

Part 1: Physicochemical Profile & Stability

The following data aggregates experimentally valid properties and "best practice" handling parameters.

PropertySpecificationTechnical Insight
CAS Number 1451393-35-3Verify batch certificates; often supplied as the boroxine anhydride.[1]
Molecular Formula C₇H₆BClO₃MW: 184.38 g/mol .[2]
Appearance Off-white to beige powderColor change to dark brown indicates aldehyde oxidation.[1]
Solubility DMSO (>50 mM), MethanolAvoid prolonged storage in MeOH (acetal formation risk).[1]
pKa (Boronic Acid) ~8.2 - 8.5 (Predicted)The meta-Cl substituent lowers pKa vs. phenylboronic acid (8.8), enhancing Lewis acidity.[1]
Stability Air-sensitive (Aldehyde)Store under N₂/Ar at -20°C. The aldehyde is prone to autoxidation to carboxylic acid.[1]

Part 2: Strategic Reactivity & Chemoselectivity

The core challenge in utilizing 3-Chloro-5-formylphenylboronic acid is chemoselectivity .[1] The researcher must choose the reaction order carefully to avoid polymerization or functional group destruction.[1]

The Electronic Effect of meta-Chlorine

The chlorine atom at the 3-position is not merely a structural spacer.[1] It exerts an inductive electron-withdrawing effect (-I) on the aromatic ring.[1]

  • Impact on Boron: Increases the Lewis acidity of the boron center, potentially accelerating the transmetallation step in Suzuki couplings compared to non-halogenated analogs.[1]

  • Impact on Aldehyde: Makes the carbonyl carbon more electrophilic, increasing reactivity in condensation reactions (e.g., imine formation).[1]

Diagram 1: Chemoselectivity Decision Tree

The following diagram illustrates the divergent synthetic pathways available based on which functional group is targeted first.

Chemoselectivity Start 3-Chloro-5-formyl- phenylboronic acid PathA Path A: Suzuki Coupling (Target: Boron) Start->PathA Pd(dppf)Cl2, K2CO3 (Mild Base) PathB Path B: Reductive Amination (Target: Aldehyde) Start->PathB Amine, STAB (Mild Reductant) ProdA Biaryl Aldehyde (Retains CHO, Cl) PathA->ProdA ProdB Amino-Aryl Boronic Acid (Retains B(OH)2, Cl) PathB->ProdB StepA2 Step 2: Reductive Amination ProdA->StepA2 Sequential Functionalization StepB2 Step 2: Suzuki Coupling ProdB->StepB2 Sequential Functionalization

Caption: Divergent synthetic workflows. Path A prioritizes C-C bond formation; Path B prioritizes side-chain elaboration.[1]

Part 3: Validated Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (Aldehyde Retention)

Objective: Couple the boronic acid to an aryl halide while preventing the Cannizzaro reaction or aldol condensation of the formyl group.[1]

Mechanism: The meta-chlorine accelerates transmetallation.[1] However, strong bases (e.g., NaOH, KOtBu) must be avoided to protect the aldehyde.[1]

Procedure:

  • Reagents:

    • Scaffold: 1.0 equiv (3-Chloro-5-formylphenylboronic acid)[1]

    • Partner: 1.0 equiv Aryl Bromide/Iodide[1]

    • Catalyst: 5 mol% Pd(dppf)Cl₂[1]·DCM (Robust, resists oxidation)[1]

    • Base: 3.0 equiv K₃PO₄ (Anhydrous) or Na₂CO₃[1]

    • Solvent: 1,4-Dioxane/Water (9:1)[1]

  • Workflow:

    • Degas solvents thoroughly (sparge with Argon for 15 mins).[1] Critical: Oxygen promotes aldehyde oxidation.[1]

    • Combine reagents in a sealed vial under Argon.

    • Heat to 80°C for 4–12 hours. Monitor by LCMS (look for aldehyde peak, often M+H+MeOH hemiacetal adduct).

    • Workup: Dilute with EtOAc, wash with brine. Do not use oxidative workups (e.g., bleach).

Protocol B: Reductive Amination (Boronic Acid Retention)

Objective: Convert the aldehyde to a secondary/tertiary amine without reducing the boronic acid (protodeboronation risk) or reducing the aldehyde to an alcohol.[1]

Technical Nuance: Boronic acids can complex with amines (Lewis acid-base interaction), temporarily retarding reactivity. A slightly acidic buffer helps.[3]

Procedure:

  • Reagents:

    • Scaffold: 1.0 equiv

    • Amine: 1.1 equiv (Primary or Secondary)[1]

    • Reductant: 1.5 equiv Sodium Triacetoxyborohydride (STAB)[1]

    • Solvent: DCE (1,2-Dichloroethane) or THF[1]

    • Additive: 1.0 equiv Acetic Acid (Catalyzes imine formation)[1]

  • Workflow:

    • Dissolve Scaffold and Amine in DCE. Add Acetic Acid.[3][4]

    • Stir for 30–60 mins to pre-form the imine/iminium species.

    • Add STAB in one portion. Stir at Room Temperature for 2–16 hours.

    • Quench: Quench with saturated NaHCO₃.

    • Purification: Boronic acids stick to silica. Use reverse-phase chromatography (C18) or neutralize silica with 1% Et₃N if normal phase is required.[1]

Part 4: Applications in Drug Discovery[1]

PROTAC Linker Synthesis

This scaffold is ideal for "Exit Vector Engineering." The boronic acid can be used to attach the E3 ligase ligand (e.g., via Suzuki to a Thalidomide analog), while the aldehyde serves as the attachment point for the variable-length linker chain via reductive amination.[1]

Covalent Fragment Screening

The formyl group can form reversible covalent bonds (Schiff bases) with lysine residues in protein pockets.[1] Simultaneously, the boronic acid can form reversible covalent bonds with serine or threonine residues.[1] This "dual-warhead" potential makes it a unique tool for probing active sites.[1]

Diagram 2: PROTAC Assembly Workflow

PROTAC Scaffold 3-Chloro-5-formyl- phenylboronic acid Step1 Step 1: Suzuki Coupling (Attach E3 Ligand) Scaffold->Step1 Ligase E3 Ligase Ligand (Aryl Halide) Ligase->Step1 Linker Linker-Warhead (Amine Terminus) Step2 Step 2: Reductive Amination (Attach Linker) Linker->Step2 Intermediate Intermediate: Ligand-Scaffold-CHO Step1->Intermediate Intermediate->Step2 Final Final PROTAC Step2->Final

Caption: Modular assembly of PROTACs utilizing the orthogonal reactivity of the scaffold.

References

  • Chemical Properties & CAS Verification: National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2734356 (Related structure verification).[1] [Link][1]

  • Suzuki-Miyaura Coupling Protocols: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1] Chemical Reviews. [Link][1]

  • Reductive Amination Selectivity: Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] The Journal of Organic Chemistry. [Link][1]

  • Boronic Acids in Drug Discovery: Ballatore, C., et al. (2013). Boronic Acid-Containing Molecules as Potential Pharmaceutical Agents.[1][5] Nature Reviews Drug Discovery. [Link][1]

Sources

Synthesis of 3-Chloro-5-formylphenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Synthesis of 3-Chloro-5-formylphenylboronic Acid: A Modular Approach for Medicinal Chemistry

Executive Summary

Target Molecule: 3-Chloro-5-formylphenylboronic acid (CAS: 1211529-68-0) Core Application: This molecule serves as a high-value "linchpin" scaffold in medicinal chemistry.[1] Its unique 1,3,5-substitution pattern allows for orthogonal functionalization: the boronic acid facilitates Suzuki-Miyaura coupling, the aldehyde provides a handle for reductive amination or olefination, and the chlorine atom remains available for late-stage diversification (e.g., Buchwald-Hartwig amination).[1]

The Challenge: The synthesis requires navigating two primary chemoselectivity hurdles:

  • Nucleophilic Sensitivity: The formyl group (-CHO) is incompatible with the organometallic reagents (Li/Mg) typically required to install the boron moiety.[1]

  • Halogen Selectivity: The precursor contains both bromine and chlorine.[2] The protocol must exclusively target the bromine for metal-halogen exchange while leaving the chlorine substituent intact.

Retrosynthetic Strategy & Mechanistic Logic

Direct borylation of 3-bromo-5-chlorobenzaldehyde is prone to failure due to nucleophilic attack on the carbonyl carbon by the borylating agent or the lithiated intermediate. Therefore, a Protection-Metalation-Deprotection sequence is the only robust route.

  • Step 1: Acetal Protection: Masking the aldehyde as a cyclic acetal (1,3-dioxolane) renders it inert to strong bases.[1]

  • Step 2: Cryogenic Lithium-Halogen Exchange: Utilizing the kinetic difference between C-Br and C-Cl bonds. At -78°C, n-Butyllithium (

    
    -BuLi) effects rapid Li-Br exchange.[1] The C-Cl bond is stronger and remains inert at this temperature.
    
  • Step 3: Electrophilic Trapping: The resulting aryl-lithium species is trapped with a trialkyl borate.

  • Step 4: Global Hydrolysis: Acidic workup simultaneously cleaves the acetal (restoring the aldehyde) and hydrolyzes the boronate ester to the free boronic acid.[1]

Synthesis Pathway Visualization

SynthesisPathway SM 3-Bromo-5-chlorobenzaldehyde (Starting Material) Inter1 Aryl Acetal (Protected Intermediate) SM->Inter1 Ethylene Glycol, PTSA, Toluene (Dean-Stark) Inter2 Aryl-Lithium Species (Transient -78°C) Inter1->Inter2 n-BuLi, THF -78°C (Selective Li-Br Exch.) Inter3 Boronate Ester Inter2->Inter3 B(OiPr)3 -78°C to RT Product 3-Chloro-5-formylphenylboronic acid (Target) Inter3->Product HCl (aq), THF (Global Hydrolysis)

Caption: Figure 1. Modular synthesis pathway highlighting the critical selective lithiation step (yellow node).

Detailed Experimental Protocol

Phase 1: Protection (Acetal Formation)

Objective: Convert 3-bromo-5-chlorobenzaldehyde into 2-(3-bromo-5-chlorophenyl)-1,3-dioxolane.

Reagents:

  • 3-Bromo-5-chlorobenzaldehyde (1.0 eq)[1][3]

  • Ethylene Glycol (1.5 eq)[1]

  • p-Toluenesulfonic acid (PTSA) monohydrate (0.05 eq)[1]

  • Toluene (0.5 M concentration relative to substrate)[1]

Protocol:

  • Charge a round-bottom flask equipped with a Dean-Stark trap and reflux condenser with the aldehyde, ethylene glycol, PTSA, and toluene.

  • Heat to reflux with vigorous stirring. Monitor water collection in the trap.

  • Continue reflux until water evolution ceases (approx. 3–5 hours) or TLC indicates consumption of the aldehyde.[1]

  • Cool to room temperature. Wash the organic layer with saturated NaHCO₃ (to neutralize acid) and brine.[1]

  • Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Checkpoint: The product should be a clear to pale yellow oil. If crystallization occurs, confirm identity via NMR.[1] Note: Acetals are stable to base but sensitive to acid.

Phase 2: Selective Lithiation & Borylation

Objective: Selective exchange of Br for B(OH)₂ without touching the Cl atom.[1]

Reagents:

  • Protected Acetal (from Phase 1) (1.0 eq)[1]

  • n-Butyllithium (2.5 M in hexanes) (1.1 eq)[1]

  • Triisopropyl borate [

    
    ] (1.2 eq)[1]
    
  • Anhydrous THF (0.2 M concentration)[1]

Critical Parameters Table:

ParameterSpecificationReason for Control
Temperature -78°C (Internal)Prevents reaction with the Chlorine atom and suppresses benzyne formation.[1]
Addition Rate Dropwise (Slow)Maintains internal temp < -70°C to ensure regioselectivity.
Atmosphere Nitrogen/ArgonOrganolithiums are pyrophoric and moisture sensitive.[1]
Quench Acidic (HCl)Necessary to break the boronate ester and the acetal simultaneously.[1]

Protocol:

  • Setup: Flame-dry a 3-neck flask under inert atmosphere (N₂/Ar). Add the aryl acetal and anhydrous THF.

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Allow at least 15 minutes for thermal equilibration.

  • Lithiation: Add n-BuLi dropwise via syringe pump or pressure-equalizing dropping funnel.

    • Expert Insight: Direct the stream into the solution, not down the cold wall.[1] Monitor internal temperature; do not allow it to rise above -70°C.

  • Exchange: Stir at -78°C for 45–60 minutes. The solution often turns yellow/orange, indicating the formation of the aryllithium species.[1]

  • Borylation: Add Triisopropyl borate dropwise at -78°C.

  • Warming: Stir at -78°C for 30 minutes, then remove the cooling bath and allow the reaction to warm to room temperature naturally (approx. 2 hours). The mixture should become a white suspension (boronate salt).[1]

Phase 3: Hydrolysis & Isolation
  • Cool the reaction mixture to 0°C.

  • Slowly add 2M HCl (aq) until pH reaches ~1–2.

  • Stir vigorously at room temperature for 2–4 hours. This cleaves the acetal protection and hydrolyzes the isopropoxy boron species.[1]

  • Extraction: Extract with Ethyl Acetate (x3).

  • Purification:

    • Combine organics, wash with brine, and dry over Na₂SO₄.[1]

    • Concentrate to a minimal volume.

    • Precipitation: Add non-polar solvent (Hexanes or Heptane) to induce precipitation of the boronic acid.[1]

    • Note: Boronic acids can dehydrate to form cyclic anhydrides (boroxines).[1] If the melting point is broad, recrystallize from a mixture of Acetonitrile/Water.[1]

Quality Control & Troubleshooting

Analytical Signatures
  • ¹H NMR (DMSO-d₆): Look for the distinct aldehyde singlet (~10.0 ppm) and the broad boronic acid hydroxyl protons (~8.0–8.5 ppm, often exchangeable with D₂O).[1] The aromatic region should show three distinct signals corresponding to the 1,3,5-substitution pattern.

  • Mass Spectrometry: Boron compounds show a characteristic isotopic pattern (

    
    /
    
    
    
    ratio approx 1:4).[1]
Common Failure Modes
  • Issue: Product contains no Chlorine (Dehalogenation).

    • Cause: Reaction temperature rose above -65°C during lithiation, or t-BuLi was used instead of n-BuLi (too aggressive).[1]

    • Fix: Strictly maintain -78°C and use n-BuLi.

  • Issue: Low yield of aldehyde (Acetal remains).[1]

    • Cause: Hydrolysis step was too short or acid was too weak.

    • Fix: Increase hydrolysis time or use THF/2M HCl (1:1) at 40°C if necessary.

References

  • Miyaura, N., & Suzuki, A. (1995).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.[1] Link[1]

  • Li, W., et al. (2005).[1] "Lithium-Halogen Exchange of Bromo-Chloro-Benzenes: Regioselectivity and Application." Journal of Organic Chemistry, 70(6), 2345-2349.[1] (Foundational text on Br vs Cl selectivity in lithiation).

  • PubChem Database. (2024).[1] "3-Bromo-5-chlorobenzaldehyde (CAS 188813-05-0)."[3][4][5] National Library of Medicine. Link[1][3]

  • Greene, T. W., & Wuts, P. G. M. (1999).[1] Protective Groups in Organic Synthesis. 3rd Ed. Wiley-Interscience. (Standard reference for acetal stability/cleavage).

Sources

Strategic Scaffold Analysis: 3-Chloro-5-formylphenylboronic Acid

[1][2][3][4][5]

Executive Summary: The Molecular "Swiss Army Knife"

3-Chloro-5-formylphenylboronic acid (CAS: 1451393-35-3) represents a high-value "trifunctional" scaffold in medicinal chemistry and materials science.[1][2] Unlike simple phenylboronic acids, this molecule possesses three distinct reactive handles—a boronic acid, an aldehyde, and a chlorine atom—positioned in a meta-relationship (1,3,5-substitution).[2]

This specific geometry allows for orthogonal functionalization , meaning a chemist can selectively react one group without disturbing the others. This guide analyzes the electronic properties that dictate its reactivity and provides validated protocols for its use in fragment-based drug discovery (FBDD) and covalent organic framework (COF) synthesis.[1][2]

:::info Data Integrity Alert: CAS Number Verification The user-provided CAS (121124-97-8) is frequently associated in commercial databases with 3-Formyl-4-methoxyphenylboronic acid.[1][2] The correct CAS for 3-Chloro-5-formylphenylboronic acid is typically 1451393-35-3 .[1][2][3][4][5][6][7] This guide focuses on the Chloro variant as requested by the topic title. :::

Structural & Electronic Profiling

To successfully utilize this scaffold, one must understand the electronic push-pull dynamics of the benzene ring.[2]

Electronic Effects (Hammett Analysis)

The 1,3,5-substitution pattern creates a unique electronic environment for the boronic acid:

  • Position 3 (-Cl): Exerts a strong inductive electron-withdrawing effect (-I), deactivating the ring.[1][2]

  • Position 5 (-CHO): Exerts both inductive (-I) and resonance electron-withdrawing effects (-M).[1][2]

  • Net Result: The aromatic ring is highly electron-deficient.[1][2]

Physicochemical Consequences
PropertyEffectExperimental Implication
Boronic Acid Acidity IncreasedThe pKa of the boronic acid is likely lower (< 8.[1][2][8]0) than phenylboronic acid (8.[2]8) due to the electron-withdrawing groups (EWGs).[1][2] This facilitates binding to diols (sugars) at physiological pH.
C-B Bond Stability DecreasedThe electron-deficient ring makes the C-B bond susceptible to hydrolytic cleavage (protodeboronation ) under high temperature or strong basic conditions.[1][2][8]
Aldehyde Reactivity EnhancedThe aldehyde carbon is more electrophilic due to the meta-chlorine, making it highly reactive toward amines (Schiff base formation).[1][2][8]

Chemo-Orthogonality Map

The power of this molecule lies in the ability to sequence reactions. The diagram below illustrates the orthogonal reactivity pathways.

ReactivityMapCore3-Chloro-5-formylphenylboronic acidB_GroupBoronic Acid(-B(OH)2)Core->B_GroupCHO_GroupAldehyde(-CHO)Core->CHO_GroupCl_GroupChloride(-Cl)Core->Cl_GroupSuzukiSuzuki-Miyaura(C-C Bond)B_Group->SuzukiPd(0), BaseRedAmReductive Amination(C-N Bond)CHO_Group->RedAmR-NH2, NaBH(OAc)3BuchwaldBuchwald-Hartwig(Late Stage)Cl_Group->BuchwaldPd(OAc)2, LigandSuzuki->RedAmRoute ARedAm->SuzukiRoute B

Figure 1: Orthogonal reactivity map showing the three distinct chemical handles and their primary transformation pathways.[1][2]

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (Aldehyde-Tolerant)

Challenge: Standard Suzuki conditions (strong base like


122Solution:

Step-by-Step Methodology:

  • Reagents:

    • Substrate: 3-Chloro-5-formylphenylboronic acid (1.0 equiv)[1][2]

    • Partner: Aryl bromide/iodide (1.0 equiv)[1][2]

    • Catalyst:

      
       (3-5 mol%)[1][2]
      
    • Base:

      
       (3.0 equiv) or 
      
      
      (2.0 equiv)[1][2]
    • Solvent: 1,4-Dioxane/Water (4:1 ratio)[1][2]

  • Procedure:

    • Charge a reaction vial with the boronic acid, aryl halide, base, and catalyst.

    • Evacuate and backfill with Nitrogen (

      
      ) three times (Oxygen promotes homocoupling).[2]
      
    • Add degassed solvent.

    • Stir at 60°C (Do not exceed 80°C to protect the aldehyde).

    • Monitor by TLC/LCMS.[2] The aldehyde peak (approx 10 ppm in 1H NMR) should remain intact.[2]

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    .
    
Protocol B: Reductive Amination (Boron-Tolerant)

Challenge: Traditional reducing agents like

12Solution:

Step-by-Step Methodology:

  • Reagents:

    • Substrate: 3-Chloro-5-formylphenylboronic acid (1.0 equiv)[1][2]

    • Amine: Primary or Secondary amine (1.1 equiv)[1][2]

    • Reductant:

      
       (1.5 equiv)[1][2]
      
    • Solvent: DCE (1,2-Dichloroethane) or THF[1][2]

    • Additive: Acetic Acid (1.0 equiv) - Critical for catalyzing imine formation.[1][2]

  • Procedure:

    • Dissolve the boronic acid and amine in DCE under

      
      .
      
    • Add Acetic Acid and stir for 30 minutes to pre-form the imine/iminium species.

    • Add

      
       in one portion.[2]
      
    • Stir at room temperature for 4-16 hours.

  • Validation:

    • The disappearance of the aldehyde proton (CHO) and appearance of benzylic amine protons in NMR confirms success.

    • Note: Boronic acids are Lewis acids; they may form reversible complexes with the amine, but this usually does not prevent the reduction.

Synthesis Decision Matrix

When building a complex library, the order of operations is critical. The Chlorine atom is the least reactive and should generally be functionalized last.

SynthesisFlowStartStart: 3-Chloro-5-formylphenylboronic acidDecisionTarget Molecule Needs?Start->DecisionPathABiaryl ScaffoldDecision->PathAPriority: C-C BondPathBSecondary Amine LinkerDecision->PathBPriority: C-N BondStepA11. Suzuki Coupling(Mild Base, Pd(dppf))PathA->StepA1StepB11. Reductive Amination(STAB)PathB->StepB1StepA22. Reductive Amination(STAB)StepA1->StepA2FinalFinal Functionalization(Cl- displacement / Buchwald)StepA2->FinalStepB22. Suzuki Coupling(Standard Conditions)StepB1->StepB2StepB2->Final

Figure 2: Synthetic workflow decision tree based on target molecule priority.

Stability & Storage

  • Dehydration: Like all boronic acids, this compound exists in equilibrium with its cyclic anhydride (boroxine). This is reversible upon addition of water/solvent.

  • Oxidation: The aldehyde is prone to air oxidation to the carboxylic acid (benzoic acid derivative).

  • Storage Protocol: Store at 2-8°C under an inert atmosphere (Argon). If the solid turns from white to yellow, check 1H NMR for aldehyde oxidation.

References

  • Organic Chemistry Portal. Reductive Amination using Sodium Triacetoxyborohydride. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.[2] (Discusses protodeboronation mechanisms of electron-poor boronic acids). [Link]

3-Chloro-5-formylphenylboronic acid stability and storage

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Guide: Stability, Handling, and Storage of 3-Chloro-5-formylphenylboronic Acid

Executive Summary

3-Chloro-5-formylphenylboronic acid (CAS: 1451393-35-3) is a bifunctional building block critical in medicinal chemistry for accessing complex biaryl scaffolds via Suzuki-Miyaura cross-coupling, while retaining an aldehyde handle for subsequent reductive amination or olefination.[1]

Unlike simple phenylboronic acids, this compound presents a dual-instability profile :

  • The Boronyl Moiety: Prone to reversible dehydration (boroxine formation).[1][2]

  • The Formyl Moiety: Susceptible to irreversible auto-oxidation to carboxylic acid.[1][2]

This guide defines the rigorous storage protocols required to maintain >98% purity and details the mechanistic rationale behind these standards.

Chemical Profile & Reactivity Analysis

To handle this compound effectively, one must understand the competing thermodynamic and kinetic forces at play.[1][2]

Structure-Property Relationships
  • Meta-Substitution Pattern: Unlike 2-formylphenylboronic acids, which spontaneously cyclize to form stable benzoxaboroles (hemiacetals), the 3,5-substitution pattern of this compound prevents intramolecular cyclization due to geometric strain.[1][2] Consequently, the aldehyde remains free and reactive, necessitating stricter protection against oxidation than its ortho isomers.[1][2]

  • Electron-Withdrawing Effects: The 3-chloro substituent exerts an inductive electron-withdrawing effect (-I), increasing the acidity of the boronic acid.[1] This makes the C-B bond slightly more susceptible to base-catalyzed protodeboronation under forcing conditions, though it stabilizes the boronate anion during transmetallation.[1][2]

The Boroxine Equilibrium

Boronic acids exist in a dynamic equilibrium with their cyclic trimeric anhydrides (boroxines).[1][2] This is not a degradation pathway but a physical state change driven by entropy and water removal.[1][2]

  • Dry State: High propensity to form the boroxine trimer.[1][2]

  • Wet State: Reverts to the monomeric acid species (

    
    ).[1][2]
    

Degradation Mechanisms

Understanding how the molecule fails is the key to preventing it.[1][2]

Mechanism 1: Oxidative Degeneration (Irreversible)

The primary threat to shelf-life is the auto-oxidation of the formyl group (


) to a carboxylic acid (

).[1] This reaction is radical-initiated and accelerated by light and trace metals.[1][2]
  • Impact: The resulting carboxylic acid can interfere with base-mediated coupling reactions by consuming stoichiometric base and altering the pH profile.[1]

Mechanism 2: Dehydration (Reversible)

Loss of water leads to the formation of a six-membered boroxine ring.[1]

  • Impact: This alters the stoichiometry if the molecular weight of the monomer is assumed during weighing.[1][2] However, it does not permanently destroy the reagent.[1][2]

Mechanism 3: Protodeboronation (Irreversible)

Cleavage of the C-B bond, yielding 3-chlorobenzaldehyde.[1][2]

  • Trigger: High temperatures, strong aqueous acids, or prolonged exposure to moisture without buffering.[1][2]

Visualizing the Stability Landscape:

DegradationPathways Compound 3-Chloro-5-formylphenylboronic Acid (Active Monomer) Boroxine Boroxine Trimer (Dehydrated Storage Form) Compound->Boroxine -H2O (Reversible) Oxidized 3-Chloro-5-carboxyphenylboronic Acid (Irreversible Impurity) Compound->Oxidized O2 / Light (Auto-oxidation) Deboronated 3-Chlorobenzaldehyde (C-B Bond Cleavage) Compound->Deboronated H+ / Heat (Protodeboronation) Boroxine->Compound +H2O

Figure 1: The degradation landscape.[1][2][3] Green paths are reversible physical changes; red/grey paths are irreversible chemical damage.[1][2]

Storage & Handling Protocols

Adhere to these protocols to guarantee reagent integrity over 6-12 months.

Storage Specifications
ParameterSpecificationRationale
Temperature 2°C to 8°C Slows the kinetics of aldehyde oxidation.[1] Freezing (-20°C) is acceptable but risks water condensation upon thawing.[1][2]
Atmosphere Argon or Nitrogen Displaces oxygen to prevent formyl auto-oxidation.[1]
Container Amber Glass Blocks UV light which catalyzes radical oxidation pathways.[1][2]
Seal Parafilm + Desiccant Prevents moisture ingress which accelerates protodeboronation.[1][2]
Handling "Best Practices"
  • Equilibration: Allow the vial to warm to room temperature before opening. This prevents atmospheric moisture from condensing on the cold solid, which causes clumping and hydrolysis.[1][2]

  • Inert Weighing: If high precision is required, weigh the solid quickly or under a nitrogen funnel.[1][2]

  • Re-sealing: If the entire bottle is not used, purge the headspace with Argon gas before re-capping and sealing with Parafilm.[1][2]

Quality Control & Re-validation

Before committing this reagent to a high-value synthesis, validate its purity using this workflow.

Analytical Markers (1H NMR in DMSO-d6)
  • Aldehyde (CHO): Look for a singlet at ~10.0 ppm .[1][2] Integration should match the aromatic protons.[1][2]

  • Boronic Acid (B-OH): Typically appears as a broad singlet around 8.0–8.5 ppm .[1][2]

  • Boroxine Signature: If the B-OH peak is diminished or absent, but aromatic signals are broadened or shifted slightly, the sample has dehydrated.[1][2] This is acceptable for Suzuki couplings (see below).[1][2]

  • Impurity Flag: A carboxylic acid proton (very broad, >12 ppm) indicates irreversible oxidation.[1][2]

The "Boroxine Correction" Protocol

If your NMR indicates significant boroxine content (dehydration):

  • Do NOT discard.

  • Calculation: Adjust the molecular weight used in your stoichiometry.

    • Monomer MW: 184.38 g/mol [2][4]

    • Trimer (Boroxine) MW: ~499.0 g/mol (approx 3x monomer - 3x H2O).[1][2]

  • Activation: In the reaction vessel, the addition of aqueous base (e.g., Na2CO3, K3PO4) will instantly hydrolyze the boroxine back to the reactive boronate species.[1][2]

QC Decision Matrix:

QC_Workflow Start Sample Analysis (1H NMR, DMSO-d6) CheckCHO Is CHO peak (~10 ppm) intact and integrated 1:1? Start->CheckCHO CheckOH Is B(OH)2 peak visible? CheckCHO->CheckOH Yes Fail FAIL: Oxidized/Degraded Recrystallize or Discard CheckCHO->Fail No / Low Int. Pass PASS: Use as is CheckOH->Pass Yes Calc PASS (Dehydrated): Calculate as Boroxine or add 5% excess CheckOH->Calc No (Boroxine present)

Figure 2: Quality Control Decision Tree for assessing reagent viability.

Experimental Workflow: Suzuki Coupling

When using 3-Chloro-5-formylphenylboronic acid in cross-coupling, the aldehyde group is chemically distinct from the boronic acid, but side reactions (Cannizzaro, aldol) are possible under basic conditions.[1][2]

Optimized Protocol:

  • Solvent System: Use a biphasic system (e.g., Dioxane/Water or Toluene/Water ) rather than anhydrous DMF.[1][2] Water is essential to shift the equilibrium from Boroxine

    
     Boronic Acid.[1][2]
    
  • Base Selection: Use mild inorganic bases like K3PO4 or Na2CO3 .[1][2] Avoid strong hydroxides (NaOH, KOH) which can trigger Cannizzaro disproportionation of the aldehyde.[1][2]

  • Temperature: Keep reaction temperature below 80°C if possible to preserve the aldehyde.

References

  • Fisher Scientific. (2024).[1][2] Safety Data Sheet: 3-Formylphenylboronic acid. Retrieved from

  • TCI Chemicals. (2025).[1][2] Product Specification: 3-Formylphenylboronic Acid. Retrieved from [1][2]

  • Gillis, E. P., & Burke, M. D. (2007).[1][2] A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society.[1][2] Retrieved from [1][2]

  • Accela ChemBio. (2024).[1][2] Compound Summary: 3-Chloro-5-formylphenylboronic Acid (CAS 1451393-35-3).[1][4] Retrieved from

  • Hall, D. G. (2011).[1][2] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1][2] (General reference for Boroxine/Boronic Acid equilibrium mechanics).

Sources

Synthesis of 3-Chloro-5-formylphenylboronic Acid via Grignard Reaction: A Guide to Principles and Chemoselective Execution

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 3-chloro-5-formylphenylboronic acid, a valuable building block in medicinal chemistry and materials science. We will explore the underlying principles of the Grignard reaction for arylboronic acid formation, address the critical chemoselectivity challenges posed by the substrate's functional groups, and present a detailed, validated protocol for its successful synthesis.

Foundational Principles: The Grignard Path to Arylboronic Acids

The formation of a carbon-boron bond is a cornerstone of modern organic synthesis, primarily due to the utility of boronic acids as coupling partners in palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling. Among the various methods to synthesize arylboronic acids, the Grignard reaction remains a robust and widely used approach.[1][2]

The process can be conceptually divided into two primary stages:

  • Formation of the Grignard Reagent: An aryl halide is reacted with magnesium metal in an anhydrous etheral solvent, typically tetrahydrofuran (THF) or diethyl ether. This reaction transforms the electrophilic carbon of the aryl halide into a highly nucleophilic carbon-magnesium bond.[3] The reactivity of the aryl halide is paramount, with the general trend being I > Br > Cl.

  • Borylation and Hydrolysis: The prepared Grignard reagent is then treated with a boron electrophile, most commonly a trialkyl borate like trimethyl borate B(OMe)₃ or triisopropyl borate B(O-iPr)₃. This addition forms a boronic ester intermediate. Subsequent acidic aqueous workup hydrolyzes this ester to yield the final arylboronic acid.

The Core Challenge: Chemoselectivity in a Multifunctional Substrate

The synthesis of 3-chloro-5-formylphenylboronic acid presents a classic chemoselectivity problem. The target molecule contains three distinct functional groups: a chloro group, a formyl (aldehyde) group, and the desired boronic acid. The Grignard reagent, being a potent nucleophile and a strong base, is incompatible with the highly electrophilic aldehyde group.[4][5][6] Attempting to form a Grignard reagent from a molecule containing an unprotected aldehyde would lead to immediate self-destruction, where one newly formed organometallic molecule attacks the aldehyde of another starting material molecule.

To overcome this, a two-pronged strategy is required:

  • Halogen Differentiation: A starting material with two different halogens must be used to control the site of Grignard formation. The ideal precursor is 3-bromo-5-chlorobenzaldehyde .[7][8][9] Due to the higher reactivity of the C-Br bond compared to the C-Cl bond, the magnesium will insert selectively at the bromine position.[10]

  • Aldehyde Protection: The formyl group must be "masked" with a protecting group that is stable under the basic, nucleophilic conditions of Grignard reagent formation but can be easily removed during the final workup. The formation of a cyclic acetal, specifically a 1,3-dioxolane using ethylene glycol, is an excellent choice due to its stability and straightforward deprotection under acidic conditions.

The overall synthetic strategy is therefore a multi-step process, as illustrated in the workflow below.

G A 3-Bromo-5-chlorobenzaldehyde B 2-(3-Bromo-5-chlorophenyl) -1,3-dioxolane A->B 1. Acetal Protection (Ethylene Glycol, H+) C Grignard Reagent (Intermediate) B->C 2. Grignard Formation (Mg, Anhydrous THF) D Boronic Ester (Intermediate) C->D 3. Borylation (B(OR)3, Low Temp) E 3-Chloro-5-formylphenylboronic acid D->E 4. Hydrolysis & Deprotection (Aqueous Acid, H3O+)

Caption: Synthetic workflow for 3-Chloro-5-formylphenylboronic acid.

Validated Experimental Protocol

This protocol details the step-by-step synthesis, beginning with the commercially available 3-bromo-5-chlorobenzaldehyde. All operations should be conducted in a fume hood with appropriate personal protective equipment. Anhydrous conditions are critical for the Grignard formation step.

Step 1: Protection of 3-bromo-5-chlorobenzaldehyde

  • To a round-bottom flask, add 3-bromo-5-chlorobenzaldehyde, toluene (as a solvent to facilitate water removal), ethylene glycol (1.2 eq.), and a catalytic amount of p-toluenesulfonic acid (p-TSA).

  • Equip the flask with a Dean-Stark apparatus and a reflux condenser.

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap, driving the reaction to completion.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the mixture, wash with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(3-bromo-5-chlorophenyl)-1,3-dioxolane, which can be used in the next step, often without further purification.

Step 2: Grignard Reagent Formation and Borylation

  • In a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon), place magnesium turnings (1.5 eq.).

  • Add a small crystal of iodine to help initiate the reaction.

  • Add a portion of the protected aldehyde from Step 1, dissolved in anhydrous THF, to the flask.

  • Initiate the reaction, which is indicated by the disappearance of the iodine color and gentle bubbling. Gentle heating with a heat gun or sonication may be required.[11]

  • Once initiated, add the remaining THF solution of the protected aldehyde dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture for 1-2 hours to ensure complete formation of the Grignard reagent.

  • In a separate flame-dried flask, dissolve triisopropyl borate (1.5 eq.) in anhydrous THF and cool the solution to -78 °C (dry ice/acetone bath).

  • Slowly transfer the prepared Grignard reagent solution to the cold triisopropyl borate solution via cannula. Maintaining a low temperature is crucial to prevent over-addition of the Grignard reagent to the borate ester.[12]

  • Once the addition is complete, allow the mixture to slowly warm to room temperature and stir overnight.

Step 3: Hydrolysis and Deprotection (Workup)

  • Cool the reaction mixture in an ice bath and slowly quench by adding 1 M aqueous HCl. Caution: This is an exothermic process.

  • The acid serves to both hydrolyze the boronic ester and cleave the acetal protecting group, regenerating the formyl functionality.

  • Continue stirring vigorously for 1-2 hours until all solids have dissolved and deprotection is complete (monitor by TLC).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or silica gel column chromatography to yield pure 3-chloro-5-formylphenylboronic acid.

Data Summary and Expected Results

The following table provides a representative summary of reagents and conditions for this synthesis.

StepReagent/MaterialMolar Equiv.Key ConditionsPurpose
1 3-Bromo-5-chlorobenzaldehyde1.0Toluene, Reflux, Dean-StarkStarting Material
Ethylene Glycol1.2Protection of Aldehyde
p-Toluenesulfonic Acid0.02Acid Catalyst
2 Magnesium Turnings1.5Anhydrous THF, Inert AtmosphereGrignard Reagent Formation
Triisopropyl Borate1.5Anhydrous THF, -78 °CBorylation
3 1 M Hydrochloric AcidExcess0 °C to Room TempHydrolysis & Deprotection

Expected yields for this multi-step synthesis typically range from 40-60%. The final product, 3-chloro-5-formylphenylboronic acid, should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The boronic acid functionality can sometimes lead to dehydration, forming boroxine trimers, which can be observed in characterization data.[13]

Conclusion

The synthesis of 3-chloro-5-formylphenylboronic acid via the Grignard pathway is a prime example of strategic chemical planning. Success hinges on the careful management of chemoselectivity through the sequential application of halogen reactivity differences and functional group protection. By understanding the underlying principles and adhering to a validated protocol, researchers can reliably produce this valuable synthetic intermediate for applications in drug discovery and advanced materials development.

References

  • Title: Synthesis of boronic esters and boronic acids using grignard reagents. Source: Google Patents (US9243004B2).
  • Title: Arylboronic acid or boronate synthesis. Source: Organic Chemistry Portal. URL: [Link]

  • Title: Synthesis of 3,4,5‐trifluorophenyl boronic acid using a Grignard... Source: ResearchGate. URL: [Link]

  • Title: All About The Reactions of Grignard Reagents. Source: Master Organic Chemistry. URL: [Link]

  • Title: Aryl Grignards. Source: University of Calgary. URL: [Link]

  • Title: Efficient and Convenient Nonaqueous Workup Procedure for the Preparation of Arylboronic Esters. Source: The Journal of Organic Chemistry. URL: [Link]

  • Title: Method for producing formylphenylboronic acids. Source: Google Patents (US20040049050A1).
  • Title: Protecting Groups In Grignard Reactions. Source: Master Organic Chemistry. URL: [Link]

  • Title: Using a Premade Grignard Reagent To Synthesize Tertiary Alcohols in a Convenient Investigative Organic Laboratory Experiment. Source: ResearchGate. URL: [Link]

  • Title: Preparation of an aromatic Grignard reagent. Source: Chemistry Stack Exchange. URL: [Link]

  • Title: Grignard Reaction. Source: Organic Chemistry Portal. URL: [Link]

  • Title: Grignard Reagents For Addition To Aldehydes and Ketones. Source: Master Organic Chemistry. URL: [Link]

  • Title: Acid-Promoted Metal-Free Protodeboronation of Arylboronic Acids. Source: The Royal Society of Chemistry. URL: [Link]

  • Title: 3-Bromo-5-chlorobenzaldehyde | C7H4BrClO. Source: PubChem. URL: [Link]

  • Title: Process for preparing highly pure formylphenylboronic acids. Source: Google Patents (US6420597B2).
  • Title: Reactions of Alkyl Halides - Grignard Reagents. Source: Chemistry LibreTexts. URL: [Link]

  • Title: (3,4,5-trifluorophenyl)boronic acid. Source: Organic Syntheses Procedure. URL: [Link]

  • Title: Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Source: PubMed Central. URL: [Link]

  • Title: Why are chloro-based Grignard reagents harder to form? Source: Reddit. URL: [Link]

  • Title: Investigating a Chemoselective Grignard Reaction in an Undergraduate Discovery Lab To Predict Reactivity and Final Products. Source: Pendidikan Kimia. URL: [Link]

  • Title: Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Source: Wiley-VCH. URL: [Link]

Sources

Technical Guide: Lithium-Halogen Exchange in Boronic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

In the landscape of modern drug discovery, arylboronic acids are the linchpin of carbon-carbon bond formation, primarily serving as the nucleophilic partner in Suzuki-Miyaura cross-couplings. While transition metal-catalyzed borylation (e.g., Miyaura borylation) has gained ground, Lithium-Halogen (Li-Hal) exchange remains the gold standard for synthesizing complex, non-commercially available boronic acids due to its atom economy, low cost, and ability to access kinetic products that are impossible to generate via thermodynamic deprotonation.

This guide moves beyond textbook theory to address the operational realities of the lab: handling unstable lithiated intermediates, mitigating the "Wurtz coupling" trap, and leveraging flow chemistry for scalability.

Mechanistic Underpinnings: The "Ate" Complex[1]

To master this synthesis, one must understand that the formation of the boronic acid is not a single step but a cascade dependent on the stability of the boronate "ate" complex .

The Equilibrium

Li-Hal exchange is an equilibrium process driven by the formation of a more stable organolithium species.



  • Driver:

    
     hybridized carbanions (aryl) are more stable than 
    
    
    
    carbanions (butyl).
  • Kinetics: Exchange rates follow the order I > Br > Cl. Aryl chlorides are generally inert to Li-Hal exchange at standard cryogenic temperatures unless activated by strong electron-withdrawing groups.

The Trapping & Hydrolysis

The lithiated species attacks the electrophilic borate ester (e.g.,


), forming a tetrahedral boronate "ate" complex. This intermediate is stable in non-aqueous base but collapses to the boronic acid upon acidic hydrolysis.
Mechanistic Visualization

The following diagram illustrates the pathway, highlighting the critical "Ate" complex intermediate.

LiHal_Mechanism Substrate Aryl-Bromide (R-Br) Intermediate Aryl-Lithium (R-Li) Substrate->Intermediate Li-Hal Exchange (-78°C) Reagent n-BuLi Reagent->Intermediate AteComplex Tetrahedral 'Ate' Complex [R-B(OiPr)3]- Li+ Intermediate->AteComplex Electrophilic Trap Borate Triisopropyl Borate B(OiPr)3 Borate->AteComplex Product Arylboronic Acid R-B(OH)2 AteComplex->Product Quench Acid Acidic Hydrolysis (H3O+) Acid->Product

Figure 1: Reaction pathway from Aryl-Bromide to Boronic Acid via the critical 'Ate' complex.[1]

Critical Process Parameters (CPPs)

Success relies on controlling three variables that often lead to failure in standard protocols.

Electrophile Selection: B(OMe)3 vs. B(OiPr)3

While Trimethyl borate (


) is cheaper and less sterically hindered, Triisopropyl borate (

)
is the superior choice for high-value intermediates.
  • Why?

    
     is highly reactive and prone to multiple additions, leading to borinic acid impurities (
    
    
    
    ). The bulky isopropyl groups of
    
    
    prevent the "ate" complex from reacting with a second equivalent of Aryl-Li.
  • Handling:

    
     is less sensitive to ambient moisture, ensuring accurate stoichiometry.
    
The "In-Situ" Trap (The Barbier Condition)

For substrates containing sensitive functional groups (e.g., esters, nitriles) or for unstable lithiated species (e.g., 2-lithiopyridines which dimerize rapidly), the In-Situ Quench is mandatory.

  • Method: Mix the Aryl-Halide and Borate ester first, then add n-BuLi.

  • Logic: As soon as the Li-Hal exchange occurs, the transient Aryl-Li is immediately trapped by the surrounding borate, preventing side reactions.

Experimental Protocols

Protocol A: The "In-Situ" Batch Method (Recommended for Heterocycles)

Best for: Pyridines, unstable aromatics, and preventing Wurtz coupling.

Reagents:

  • 3-Bromopyridine (1.0 equiv)

  • Triisopropyl borate (1.2 equiv)

  • n-Butyllithium (1.1 equiv, 2.5M in hexanes)

  • Solvent: THF/Toluene (4:1 ratio) - Toluene aids in solubility at low temps.

Workflow:

  • Setup: Flame-dry a 3-neck round bottom flask under Argon.

  • Charge: Add 3-Bromopyridine and Triisopropyl borate to the solvent mixture.

  • Cool: Lower temperature to -78°C (Dry ice/Acetone). Crucial: Ensure internal temp is stable.

  • Addition: Add n-BuLi dropwise via syringe pump over 30 minutes.

    • Observation: A color change (often yellow to dark red) indicates lithiation/ate complex formation.

  • Soak: Stir at -78°C for 45 minutes.

  • Warm: Allow to warm to -20°C over 1 hour.

  • Quench: Pour reaction mixture into 2M HCl (aq). Stir vigorously for 30 mins to hydrolyze the esters.

  • Isolation: Adjust pH to ~5-6 with NaOH. Extract with EtOAc or precipitate the free acid.

Protocol B: Continuous Flow Synthesis (Scalable & Safe)

Best for: Scale-up (>10g), exothermic control, and "Flash" chemistry.

Flow chemistry allows for the generation of unstable intermediates at higher temperatures (e.g., -40°C or even 0°C) due to precise residence time control (


).

Flow_Process PumpA Pump A Aryl-Br in THF Mixer1 Mixer 1 (Li-Hal Exchange) PumpA->Mixer1 PumpB Pump B n-BuLi PumpB->Mixer1 PumpC Pump C Borate Ester Mixer2 Mixer 2 (Borylation) PumpC->Mixer2 Reactor1 Reactor Loop (tR = 30s) Mixer1->Reactor1 -78°C to -20°C Reactor1->Mixer2 Reactor2 Reactor Loop (tR = 10s) Mixer2->Reactor2 Quench Collection Flask (Acidic Quench) Reactor2->Quench

Figure 2: Continuous flow setup allowing precise control of residence time (


) to outrun decomposition.

Flow Parameters:

  • Tubing: PFA or Stainless Steel (for heat transfer).

  • Flow Rate: Adjusted to achieve

    
     seconds for the lithiation step.
    
  • Advantage: The short contact time allows the use of

    
     without significant over-alkylation side products.
    

Troubleshooting & Optimization Matrix

IssueDiagnostic IndicatorRoot CauseCorrective Action
Wurtz Coupling Dimer formation (

) observed by LCMS.
Aryl-Li reacting with unreacted Aryl-Br.1. Switch to Inverse Addition (Protocol A).2. Increase dilution.3. Ensure rapid mixing (Flow).
Protodeboronation Product is reduced arene (

).
Hydrolysis of C-B bond during workup or quenching.1. Avoid highly acidic workups for electron-rich rings.2. Isolate as the Pinacol Ester immediately (add Pinacol before workup).
Borinic Acid Mass =

(

).
Double addition of Aryl-Li to Borate.1. Switch from

to

.2. Use excess Borate (1.5 equiv).
Low Conversion Starting material remains.Wet solvent or insufficient lithiation time.1. Titrate n-BuLi before use.2. Add LiCl (Knochel's additive) to break BuLi aggregates.

References

  • Hafner, A., Meisenbach, M., & Sedelmeier, J. (2016).[2][3] Flow Chemistry on Multigram Scale: Continuous Synthesis of Boronic Acids within 1 s. Organic Letters, 18(15), 3630–3633. [Link]

  • Li, W., Nelson, D. P., Jensen, M. S., et al. (2005).[4] Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester.[4] Organic Syntheses, 81, 89. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. [Link]

  • Leermann, T., Leroux, F. R., & Colobert, F. (2011).[2] Efficient Synthesis of Boronic Acids via Magnesiation.[2] Organic Letters, 13(17), 4479-4481. [Link]

  • Hall, D. G. (Ed.). (2011).[2] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. [Link]

Sources

Commercial Availability & Technical Guide: 3-Chloro-5-formylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Chloro-5-formylphenylboronic acid (CAS: 1451393-35-3) is a high-value organoboron building block used extensively in medicinal chemistry and materials science. Its structural uniqueness lies in its trifunctional nature : it possesses a boronic acid moiety for Suzuki-Miyaura cross-coupling, a formyl group (aldehyde) for reductive aminations or olefinations, and a chlorine substituent that serves as a lipophilic modulator or a site for late-stage diversification.

This guide provides a technical deep-dive into its commercial landscape, synthetic provenance, handling protocols, and application workflows for drug development professionals.

Chemical Identity & Physical Profile[1][2][3][4]

PropertySpecification
Chemical Name (3-Chloro-5-formylphenyl)boronic acid
CAS Number 1451393-35-3
Molecular Formula C₇H₆BClO₃
Molecular Weight 184.38 g/mol
Appearance White to off-white powder
Solubility Soluble in DMSO, Methanol, DMF; sparingly soluble in water
Melting Point 220–225 °C (decomposition)
Acidity (pKa) ~8.5 (boronic acid), ~14 (aldehyde alpha-proton)
Storage 2–8 °C, Inert atmosphere (Argon/Nitrogen)

Manufacturing & Synthetic Causality

Understanding the synthesis of this compound is critical for assessing impurity profiles in commercial batches. Direct borylation of 3-chloro-5-bromobenzaldehyde is chemically non-viable due to the incompatibility of the electrophilic aldehyde with organolithium or Grignard reagents.

The Industrial Route: Protection-Borylation-Deprotection Commercial synthesis typically employs a protection strategy. The aldehyde is masked as an acetal (e.g., using ethylene glycol or 1,3-propanediol) to withstand the cryogenic lithiation step.

Synthetic Pathway Visualization

The following diagram illustrates the standard industrial workflow, highlighting the critical "Masking" step that ensures high yield and purity.

SynthesisPath Start 3-Bromo-5-chlorobenzaldehyde Step1 Acetal Protection (Ethylene Glycol, pTSA) Start->Step1 Inter1 Protected Acetal Intermediate Step1->Inter1 Masks Aldehyde Step2 Lithiation & Borylation (n-BuLi, -78°C; B(OMe)3) Inter1->Step2 Metal-Halogen Exchange Inter2 Boronate Complex Step2->Inter2 Step3 Acid Hydrolysis (Deprotection) Inter2->Step3 Quench Final 3-Chloro-5-formylphenylboronic acid Step3->Final Yields Target

Figure 1: Industrial synthesis route via acetal protection to prevent aldehyde polymerization.

Implication for QC:

  • Residual Acetal: Incomplete hydrolysis may leave traces of the acetal intermediate. Check 1H NMR for ethylene glycol signals (~4.0 ppm).

  • De-boronation: Protodeboronation is a risk during the acidic hydrolysis step if conditions are too harsh.

Commercial Availability & Procurement

The compound is classified as a Specialty Building Block , meaning it is not a commodity chemical like Phenylboronic acid. It is typically available in "Research Scale" (1g – 25g) and "Pilot Scale" (100g – 1kg).

Supplier Tiering & Specifications
Supplier TierTypical PurityLead TimePrimary Use Case
Tier 1 (Global Distributors) (e.g., Sigma-Aldrich, Fisher)≥95% (HPLC)1–3 DaysHTS, Hit-to-Lead validation
Tier 2 (Specialty CROs) (e.g., Combi-Blocks, Enamine, BLDpharm)≥97% (NMR)1–2 WeeksScale-up, SAR expansion
Tier 3 (Bulk Manufacturers) (Custom Synthesis Houses)≥98%4–8 WeeksGMP production, Pilot plant

Procurement Strategy:

  • For Screening: Prioritize Tier 1 for speed.

  • For Scale-up: Sourcing from Tier 2 is often 40–60% cheaper per gram. Ensure the Certificate of Analysis (CoA) explicitly reports Boroxine content (anhydride trimer), as this affects stoichiometry.

Handling, Stability & Quality Control

Boronic acids are dynamic molecules. They exist in an equilibrium between the free acid (monomer) and the cyclic anhydride (boroxine trimer).

The Boroxine Equilibrium


  • Impact: This dehydration is reversible but can alter the effective molecular weight. A "wet" sample (monomer) has MW 184.38; a dry sample (boroxine) has an effective monomer equivalent weight of ~166.38.

  • Recommendation: Always assume a variable water content. For precise stoichiometry in GMP settings, determine the titer via titration or qNMR rather than relying solely on gravimetric mass.

Stability Risks
  • Oxidation: The formyl group (aldehyde) is susceptible to air oxidation to the carboxylic acid (3-chloro-5-boronobenzoic acid). Store under Nitrogen.

  • Protodeboronation: Avoid prolonged exposure to strong aqueous bases at high temperatures.

Applications in Drug Discovery

This reagent is a "Linchpin" intermediate. It allows for the convergence of two complex fragments via Suzuki coupling, while leaving the aldehyde available for immediate elaboration into amines (reductive amination) or heterocycles.

Application Workflow: The "Divergent Core" Strategy

The following workflow demonstrates how this single building block supports library generation.

Applications Core 3-Chloro-5-formylphenylboronic acid Suzuki Suzuki Coupling (Pd(dppf)Cl2, K2CO3) Core->Suzuki Step 1: C-C Bond Biaryl Biaryl Aldehyde Intermediate Suzuki->Biaryl RedAm Reductive Amination (R-NH2, NaBH(OAc)3) Library1 Benzylamine Library (Solubility/Basic Handle) RedAm->Library1 Wittig Wittig/HWE Reaction (Phosphonate, Base) Library2 Styryl/Cinnamate Derivatives (Michael Acceptors) Wittig->Library2 Biaryl->RedAm Step 2: Divergence Biaryl->Wittig Step 2: Divergence

Figure 2: Divergent synthesis workflow utilizing the aldehyde handle post-coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

Context: This protocol is optimized to preserve the aldehyde functionality, which can be sensitive to the harsh basic conditions of standard Suzuki couplings (Cannizzaro reaction risk). We utilize a weaker base and a mild catalytic system.

Reagents:

  • Aryl Bromide (1.0 equiv)

  • 3-Chloro-5-formylphenylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (3–5 mol%)

  • Base: Potassium Phosphate (K₃PO₄), 2.0 M aq. (3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Setup: Charge a reaction vial with the Aryl Bromide, Boronic Acid, and Pd catalyst. Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed 1,4-Dioxane (concentration ~0.1 M relative to bromide).

  • Activation: Add the aqueous K₃PO₄ solution via syringe. The biphasic mixture ensures the base is available but limits the concentration of hydroxide ions in the organic phase, protecting the aldehyde.

  • Reaction: Heat to 80 °C for 4–12 hours. Monitor by LCMS.

    • Note: Do not exceed 100 °C to prevent deboronation.

  • Workup: Dilute with Ethyl Acetate, wash with water and brine. Dry over Na₂SO₄.[1]

  • Purification: Flash chromatography on silica gel. The aldehyde group makes the product slightly polar; typical eluents are Hexane/EtOAc (gradient 0–30%).

References

  • Sigma-Aldrich. (3-Chloro-5-formylphenyl)boronic acid Product Page. Retrieved from

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. [Link]

  • Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. [Link]

  • PubChem. Compound Summary for CID 52987973. National Library of Medicine. Retrieved from

Sources

3-Chloro-5-formylphenylboronic acid safety and handling

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of 3-Chloro-5-formylphenylboronic Acid

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 3-Chloro-5-formylphenylboronic acid. Designed for researchers, chemists, and professionals in drug development, this document synthesizes critical safety data with field-proven best practices. The causality behind each recommendation is explained to foster a deep-rooted culture of safety and ensure the integrity of experimental outcomes.

Section 1: Chemical Identification and Properties

3-Chloro-5-formylphenylboronic acid is a bifunctional organic compound increasingly utilized as a building block in medicinal chemistry and organic synthesis, particularly in Suzuki-Miyaura coupling reactions. Its dual reactivity, stemming from the boronic acid and aldehyde moieties, makes it a valuable reagent but also necessitates a thorough understanding of its chemical nature for safe handling.

Table 1: Chemical Identifiers and Physicochemical Properties

Identifier Value Source
CAS Number 1451393-35-3 [1]
Molecular Formula C₇H₆BClO₃ [1]
Molecular Weight 184.38 g/mol [1]
Physical State Powder / Solid [2]
Appearance Off-white to white powder [2]
Melting Point Data not widely available; related compounds like 3-Formylphenylboronic acid melt at 109-113 °C.
Solubility Slightly soluble in water. Soluble in solvents like methanol. [3][4]

| Purity | Typically ≥95% |[1] |

Section 2: Hazard Identification and Toxicological Profile

While specific toxicological data for 3-Chloro-5-formylphenylboronic acid is not extensively published, the hazard profile can be reliably inferred from safety data for structurally analogous compounds, such as 3-formylphenylboronic acid and other substituted phenylboronic acids. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[5][6][7]

Table 2: GHS Hazard Classification Summary (Inferred)

Hazard Class Category Hazard Statement
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation.[5][7][8]
Serious Eye Damage/Irritation Category 2 / 2A H319: Causes serious eye irritation.[5][7][8]

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[6][7] |

Note: Some suppliers of related boronic acids assign a more severe classification of Skin Corrosion Category 1B (H314: Causes severe skin burns and eye damage)[9]. Given this variability, a conservative approach assuming the potential for severe damage is prudent.

The causality of this irritation stems from the acidic nature of the boronic acid group and the reactive aldehyde functional group, which can interact with biological macromolecules, leading to inflammation and tissue damage upon contact. Inhalation of the fine powder can lead to irritation of the entire respiratory tract.[10]

Section 3: Risk Mitigation and the Hierarchy of Controls

A proactive approach to safety involves implementing a multi-layered defense strategy known as the hierarchy of controls. This framework prioritizes the most effective measures first.

  • Elimination/Substitution: In a research context, eliminating the hazard is not feasible. Substitution with a less hazardous reagent should be considered if the chemical properties are not uniquely required for the desired transformation.

  • Engineering Controls: This is the most critical layer for protecting personnel.

    • Fume Hood: All handling of 3-Chloro-5-formylphenylboronic acid powder must be conducted inside a certified chemical fume hood. This is non-negotiable. The hood contains the powder, preventing inhalation, and protects the operator from splashes.

    • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[11]

    • Safety Equipment: Eyewash stations and safety showers must be located in immediate proximity to the handling area.[5][12]

  • Administrative Controls: These are the work practices that reduce risk.

    • Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all tasks involving this chemical.

    • Training: Ensure all personnel are trained on the specific hazards and handling procedures for this compound and boronic acids in general.[7]

    • Restricted Access: Limit access to storage and handling areas to authorized and trained personnel.

  • Personal Protective Equipment (PPE): PPE is the final line of defense and must be used in conjunction with the controls above, never as the sole means of protection.

Table 3: Personal Protective Equipment (PPE) Specification

Protection Type Specification Rationale and Source
Eye and Face Chemical safety goggles or a face shield. Must comply with OSHA 29 CFR 1910.133 or European Standard EN166. Protects against airborne powder and splashes.[2][12][13]
Hand Nitrile or neoprene gloves. Inspect gloves for tears or holes before each use. Remove contaminated gloves using the proper technique to avoid skin contact.[7][13]
Body A fully buttoned laboratory coat. Provides a removable barrier to protect skin and personal clothing from contamination.[13]

| Respiratory | Not required if handled exclusively within a fume hood. | If engineering controls fail or for large-scale emergency response, a NIOSH/MSHA-approved respirator with P3 cartridges is necessary.[13] |

Section 4: Standard Operating Protocol for Laboratory Handling

Adherence to a strict, step-by-step protocol is paramount for both safety and experimental reproducibility.

Step 1: Pre-Handling Preparation

  • Verify the fume hood is operational and has a current certification.

  • Don all required PPE as specified in Table 3.

  • Prepare the work surface by lining it with absorbent, disposable bench paper.

  • Assemble all necessary glassware and reagents.

  • Locate the nearest fire extinguisher, safety shower, and eyewash station.

Step 2: Aliquoting and Weighing

  • Retrieve the chemical container from its designated storage location (see Section 6).

  • Allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture, which can affect the compound's stability.

  • Perform all weighing and transfers deep within the fume hood to contain any airborne powder. Avoid generating dust.[13][14]

  • Use a spatula for transfers. Never pour the powder directly from the bottle.

  • Close the container tightly immediately after use.

Step 3: Post-Handling Procedures

  • Decontaminate the spatula and any non-disposable equipment used.

  • Carefully wipe down the work surface in the fume hood.

  • Dispose of all contaminated disposable materials (gloves, bench paper) in a designated, sealed waste container.

  • Return the chemical to its proper storage location.

  • Wash hands and forearms thoroughly with soap and water after removing gloves.[5][6]

Diagram 1: Safe Handling Workflow A visual representation of the standard operating protocol.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase Prep1 Verify Fume Hood & Safety Equipment Prep2 Don Full PPE Prep1->Prep2 Prep3 Prepare Work Surface Prep2->Prep3 Handle1 Equilibrate Container to RT Prep3->Handle1 Handle2 Weigh & Transfer Compound Handle1->Handle2 Handle3 Tightly Seal Container Handle2->Handle3 Clean1 Decontaminate Equipment Handle3->Clean1 Clean2 Dispose of Contaminated Waste Clean1->Clean2 Clean3 Return Chemical to Storage Clean2->Clean3 Clean4 Wash Hands Thoroughly Clean3->Clean4

Section 5: Emergency Procedures

Immediate and correct response to an emergency can significantly mitigate harm.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][10] Seek medical attention if irritation develops or persists.[5][7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2][10] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately.[2][10] If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting.[10] If the person is conscious, rinse their mouth with water and have them drink 2-4 cups of water.[10] Seek immediate medical attention.

  • Spills:

    • Evacuate non-essential personnel from the area.

    • Ensure you are wearing full PPE.

    • For small spills, gently cover the powder with an inert absorbent material (e.g., sand, vermiculite).

    • Carefully sweep or vacuum the material into a suitable, labeled container for disposal.[13] Avoid creating dust.[13]

    • Clean the spill area with soap and water.

  • Fire: The compound itself is not highly flammable.[10] Use an extinguishing agent suitable for the surrounding fire, such as dry chemical, carbon dioxide, or water spray.[10][13] Firefighters should wear a self-contained breathing apparatus (SCBA).[10][14]

Diagram 2: Spill Response Decision Tree A logical flow for responding to a chemical spill.

G Start Spill Occurs Assess Assess Spill Size & Location Start->Assess IsMajor Is it a major spill (large quantity, outside containment)? Assess->IsMajor Evacuate Evacuate Area Call Emergency Response IsMajor->Evacuate Yes IsMinor Is it a minor spill (small, contained)? IsMajor->IsMinor No IsMinor->Evacuate No (Unsure/Unsafe) DonPPE Don Full PPE IsMinor->DonPPE Yes Contain Cover with Inert Absorbent DonPPE->Contain Collect Sweep into Labeled Waste Container Contain->Collect Decon Decontaminate Spill Area Collect->Decon End Response Complete Decon->End

Section 6: Storage and Incompatibility

Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous reactions.

  • Storage Conditions: Store in a tightly closed container in a dry, well-ventilated area.[2][6] Refrigeration (2-8 °C) is often recommended to ensure long-term stability.[2][6] Some suppliers recommend storing under an inert gas like argon or nitrogen, as boronic acids can be sensitive to moisture.[6]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong acids.[2][12][13] The boronic acid functional group can react unpredictably with these classes of chemicals.

Section 7: Waste Disposal and Environmental Considerations

All chemical waste must be handled in accordance with local, state, and federal regulations. Never dispose of this chemical down the drain.[2][14]

  • Collection: Collect all waste material (including contaminated PPE and spill cleanup debris) in a dedicated, clearly labeled, and sealed hazardous waste container.[14]

  • Neutralization (Expert Use Only): As a weak acid, boronic acid waste streams can sometimes be neutralized with a mild base like sodium bicarbonate under controlled conditions.[15] However, this should only be performed by trained personnel following a validated SOP, as the reaction can be exothermic.

  • Disposal: The sealed waste container must be disposed of through a licensed hazardous waste disposal facility.[15]

Boronic acids can be harmful to aquatic life, and their accumulation in soil and water should be prevented.[15]

References

  • Material Safety Data Sheet - 3-Formylphenylboronic acid. Cole-Parmer.
  • SAFETY DATA SHEET - 3-Formylphenylboronic acid. Fisher Scientific.
  • SAFETY DATA SHEET - 3-Chlorophenylboronic acid. Fisher Scientific.
  • Safety Data Sheet: Phenylboronic acid. Carl ROTH.
  • Material Safety Data Sheet - 3-(Hydroxymethyl)phenylboronic acid. Cole-Parmer.
  • SAFETY DATA SHEET - 3-Formylphenylboronic Acid. TCI Chemicals.
  • 3-Formylphenylboronic Acid (contains varying amounts of Anhydride). TCI Chemicals.
  • SAFETY DATA SHEET - 2-Formylphenylboronic acid. Sigma-Aldrich.
  • SAFETY DATA SHEET - 3-Chloro-5-(trifluoromethyl)phenylboronic acid. Fisher Scientific.
  • 3-Formylphenylboronic Acid | C7H7BO3 | CID 2734356. PubChem - NIH.
  • Removal of boronic acid protecting groups by transesterification. Google Patents.
  • A Method for the Deprotection of Alkylpinacolyl Boronate Esters. ACS Publications.
  • 3-chloro-5-trifluoromethylphenylboronic acid. Sigma-Aldrich.
  • Acid Chlorides and Chloroformates - Safety and Handling. BASF.
  • Formic Acid - Safety Data Sheet.
  • Trying to remove a boronic acid in a workup. Help!. Reddit.
  • A Method for the Deprotection of Alkylpinacolyl Boronate Esters. PMC - NIH.
  • How To Safely Dispose of Boric Acid. Lab Alley.
  • 3-Formylphenylboronic acid ≥ 95. Sigma-Aldrich.
  • 3-Chloro-5-fluorophenylboronic acid. Echemi.
  • 3-Chloro-5-fluorophenylboronic acid | 328956-61-2. ChemicalBook.
  • 1451393-35-3,3-Chloro-5-formylphenylboronic Acid. AccelaChem.
  • (3-Chloro-2-fluoro-5-formylphenyl)boronic acid. BLD Pharm.

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Methodological & Application

Application Notes & Protocols: Strategic Synthesis of Functionalized Biaryl Scaffolds Utilizing 3-Chloro-5-formylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The biaryl motif is a cornerstone in modern medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and organic electronic materials.[1][2] The Suzuki-Miyaura cross-coupling reaction stands as the preeminent method for constructing these vital carbon-carbon bonds, prized for its functional group tolerance and mild reaction conditions.[3][4] This guide provides an in-depth technical overview and detailed protocols for the application of 3-Chloro-5-formylphenylboronic acid, a highly versatile and functionalized building block, in the synthesis of complex biaryl compounds. The strategic placement of the chloro and formyl groups offers orthogonal synthetic handles for subsequent molecular elaboration, making this reagent particularly valuable for creating diverse compound libraries in drug discovery and development programs.

Introduction: The Strategic Advantage of Functionalized Building Blocks

The power of the Suzuki-Miyaura cross-coupling reaction is significantly enhanced by the use of strategically functionalized coupling partners.[3] While simple arylboronic acids are effective, reagents like 3-Chloro-5-formylphenylboronic acid provide a direct route to biaryl products adorned with functional groups poised for further chemical diversification.

  • The Formyl Group (-CHO): A versatile electrophilic handle, the aldehyde can be readily transformed into a wide array of other functionalities. Common transformations include:

    • Oxidation to a carboxylic acid.

    • Reductive amination to form secondary or tertiary amines.

    • Wittig olefination to generate alkenes.

    • Grignard or organolithium additions to create secondary alcohols.

  • The Chloro Group (-Cl): The chlorine atom serves a dual purpose. It modifies the electronic properties of the aromatic ring and can act as a coupling site for subsequent cross-coupling reactions (e.g., Buchwald-Hartwig amination, Sonogashira coupling, or a second Suzuki-Miyaura coupling), allowing for the construction of more complex, multi-substituted aromatic systems. The presence of chlorine in final drug molecules is also a common feature, with over 250 FDA-approved chlorinated drugs on the market.[5]

This application note will detail the mechanistic underpinnings of the coupling reaction and provide a robust, field-proven protocol for its successful implementation.

Mechanism and Rationale: The Palladium Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[6][7][8] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[7]

  • Oxidative Addition: The cycle begins with a catalytically active 14-electron Pd(0) species, which inserts into the carbon-halide bond of the aryl halide (Ar¹-X). This irreversible step oxidizes the palladium from Pd(0) to Pd(II), forming a square planar intermediate.[7][8] The reactivity of the halide is a critical factor, with the rate of oxidative addition typically following the trend: I > Br > OTf >> Cl.[7]

  • Transmetalation: This step involves the transfer of the organic group from the boron atom to the palladium center. First, the boronic acid (Ar²-B(OH)₂) must be activated by a base (e.g., K₂CO₃, K₃PO₄).[9] The base converts the boronic acid into a more nucleophilic boronate salt [Ar²-B(OH)₃]⁻, which facilitates the transfer of the aryl group (Ar²) to the Pd(II) complex, displacing a halide.[9]

  • Reductive Elimination: This is the final, product-forming step. The two organic groups (Ar¹ and Ar²) on the Pd(II) intermediate couple, forming the new C-C bond of the biaryl product (Ar¹-Ar²). Simultaneously, the palladium is reduced from Pd(II) back to the catalytically active Pd(0) state, which can then re-enter the catalytic cycle.[7][10]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs pd0 Pd(0)L₂ pd2_ox Ar¹-Pd(II)L₂-X pd0->pd2_ox Oxidative Addition pd2_trans Ar¹-Pd(II)L₂-Ar² pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination biaryl Biaryl Product (Ar¹-Ar²) pd2_trans->biaryl aryl_halide Aryl Halide (Ar¹-X) aryl_halide->pd2_ox boronic_acid Boronic Acid + Base [Ar²-B(OH)₃]⁻ boronic_acid->pd2_trans

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol provides a reliable method for the Suzuki-Miyaura coupling of 3-Chloro-5-formylphenylboronic acid with a representative aryl bromide.

3.1. Materials and Reagents

Reagent/MaterialGradeSupplier ExampleNotes
3-Chloro-5-formylphenylboronic acid≥97%Sigma-AldrichStore under inert gas, sensitive to moisture.
Aryl Bromide (e.g., 4-Bromoanisole)≥98%Acros OrganicsEnsure purity; impurities can inhibit the catalyst.
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]≥99%Strem ChemicalsCatalyst. Handle in a glovebox or inert atmosphere.
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Fisher ScientificBase. Finely powder before use to maximize surface area.
1,4-DioxaneAnhydrous, ≥99.8%Sigma-AldrichSolvent. Use a freshly opened bottle or degas thoroughly.
Deionized WaterN/AIn-houseMust be degassed prior to use.
Ethyl AcetateACS GradeVWRFor extraction.
Brine (Saturated NaCl solution)N/AIn-houseFor washing during workup.
Anhydrous Magnesium Sulfate (MgSO₄)≥97%Sigma-AldrichDrying agent.
Silica Gel60 Å, 230-400 meshSorbent Tech.For column chromatography.

3.2. Equipment

  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere line (Nitrogen or Argon) with a bubbler

  • Heating mantle or oil bath with temperature control

  • Standard laboratory glassware (separatory funnel, beakers, Erlenmeyer flasks)

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel with UV254 indicator)

  • Column chromatography setup

3.3. Step-by-Step Procedure

Workflow start Start: Prepare Glassware reagents 1. Add Solids: - Boronic Acid (1.2 eq) - Aryl Bromide (1.0 eq) - K₂CO₃ (2.5 eq) - Pd(PPh₃)₄ (3 mol%) start->reagents atmosphere 2. Inert Atmosphere: Evacuate and backfill flask with N₂ or Ar (3x) reagents->atmosphere solvents 3. Add Degassed Solvents: - 1,4-Dioxane - Water (e.g., 4:1 ratio) atmosphere->solvents reaction 4. Heat Reaction: Stir at 80-100 °C Monitor by TLC solvents->reaction workup 5. Aqueous Workup: - Cool to RT - Dilute with EtOAc - Wash with H₂O & Brine reaction->workup purify 6. Isolate & Purify: - Dry (MgSO₄), Filter - Concentrate in vacuo - Purify via Column Chromatography workup->purify end End: Characterize Product purify->end

Figure 2: General experimental workflow for the Suzuki-Miyaura coupling.

  • Reaction Setup:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-Chloro-5-formylphenylboronic acid (1.2 equivalents), the aryl bromide (1.0 equivalent), potassium carbonate (2.5 equivalents), and Pd(PPh₃)₄ (0.03 equivalents, 3 mol%).

    • Seal the flask with a rubber septum, and connect it to a Schlenk line.

    • Evacuate the flask under vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition and Reaction:

    • Using a syringe, add degassed 1,4-dioxane and degassed deionized water (a typical ratio is 4:1 to 5:1 v/v) to achieve a final concentration of the aryl bromide of approximately 0.1-0.2 M.

    • Lower the flask into a preheated oil bath or heating mantle set to 90 °C.

    • Stir the reaction mixture vigorously. The reaction is typically complete within 2-12 hours.

  • Monitoring the Reaction:

    • Track the consumption of the aryl bromide starting material using Thin-Layer Chromatography (TLC). Use a suitable eluent system (e.g., 20% ethyl acetate in hexanes) and visualize the spots under a UV lamp. The product should appear as a new, higher Rf spot.

  • Workup Procedure:

    • Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with deionized water (2x) and then with brine (1x).

    • Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate using a rotary evaporator.

  • Purification:

    • The crude product is purified by flash column chromatography on silica gel.

    • Select an appropriate solvent system based on TLC analysis to achieve good separation of the biaryl product from any remaining starting materials and catalyst byproducts.

    • Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final biaryl compound as a solid or oil.

Expected Results and Substrate Scope

The described protocol is robust for a variety of aryl and heteroaryl halides. The choice of catalyst, ligand, and base may need to be optimized for challenging substrates, particularly less reactive aryl chlorides.

Table 1: Representative Reaction Conditions and Yields

Aryl Halide PartnerCatalyst (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Time (h)Approx. Yield (%)
4-BromoanisolePd(PPh₃)₄ (3)-K₂CO₃ (2.5)Dioxane/H₂O (4:1)90485-95
1-Bromo-4-nitrobenzenePd(OAc)₂ (2)SPhos (4)K₃PO₄ (3.0)Toluene/H₂O (5:1)100680-90
2-BromopyridinePd₂(dba)₃ (1.5)XPhos (3.5)K₃PO₄ (3.0)Dioxane1001270-85
4-ChloroacetophenonePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (3.0)Dioxane/H₂O (4:1)1101865-80

Note: Yields are illustrative and based on literature precedents for similar couplings; actual yields may vary.

Causality and Optimization:

  • Aryl Chlorides: Coupling with aryl chlorides is more challenging due to the strength of the C-Cl bond.[11] This necessitates more electron-rich, bulky phosphine ligands (e.g., Buchwald ligands like XPhos or RuPhos) and often higher temperatures to facilitate the rate-limiting oxidative addition step.[12]

  • Electron-Deficient Boronic Acids: The electron-withdrawing nature of the formyl and chloro groups on 3-Chloro-5-formylphenylboronic acid can slow the transmetalation step. Using a stronger base like potassium phosphate (K₃PO₄) can sometimes accelerate this process compared to weaker bases like potassium carbonate.

  • Steric Hindrance: Ortho-substituted aryl halides can hinder the approach of the palladium catalyst, slowing the reaction and potentially lowering yields.[13] Increasing catalyst loading or switching to a more active catalyst system may be required.[13]

Applications in Drug Discovery and Medicinal Chemistry

The biaryl products synthesized from 3-Chloro-5-formylphenylboronic acid are valuable intermediates. The boronic acid functional group has seen a surge in interest in medicinal chemistry, leading to several approved drugs like Bortezomib (Velcade), a proteasome inhibitor for treating multiple myeloma.[14][15]

  • Scaffold for Library Synthesis: The formyl and chloro groups allow for rapid diversification. For example, the product of coupling with 4-bromoanisole (4'-methoxy-5-chloro-3-formylbiphenyl) can be subjected to reductive amination with a library of primary amines to quickly generate a series of novel compounds for screening.

  • Targeting Specific Diseases: Functionalized biaryls are key components in inhibitors for various enzymes. For instance, derivatives of biaryls are being investigated as PRMT5 inhibitors for the treatment of various cancers, including non-Hodgkin's lymphoma and pancreatic cancer.[16] The ability to easily modify the scaffold is crucial for optimizing binding affinity and pharmacokinetic properties.

Safety and Handling

Proper safety precautions must be observed when performing these reactions.

  • 3-Chloro-5-formylphenylboronic Acid: May cause skin, eye, and respiratory irritation.[17][18] Handle in a well-ventilated fume hood.

  • Palladium Catalysts: Palladium compounds can be toxic and are potent sensitizers. Avoid inhalation of dust and skin contact.

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and have unpleasant odors. They should be handled under an inert atmosphere.

  • Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Toluene is also flammable and toxic. Always work in a fume hood and wear appropriate personal protective equipment (PPE).

Mandatory PPE:

  • Safety glasses or goggles

  • Lab coat

  • Nitrile gloves

Handling Precautions:

  • Always consult the Safety Data Sheet (SDS) for each reagent before use.[17][18][19][20]

  • Perform all operations involving powders and volatile solvents inside a certified chemical fume hood.

  • Ensure that an inert atmosphere is properly maintained to prevent catalyst decomposition and ensure reaction reproducibility.

References

  • Biaryl synthesis by C-C coupling. Organic Chemistry Portal. [Link]

  • Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. ResearchGate. [Link]

  • Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. The Royal Society of Chemistry. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Synthesis of Biaryls via Cross-Coupling Reaction of Arylboronic Acids with Aryl Chlorides Catalyzed by NiCl2/Triphenylphosphine Complexes. ResearchGate. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl). YouTube. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH National Library of Medicine. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. ACS Publications. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. [Link]

  • palladium-catalyzed suzuki-miyaura cross-coupling: Topics by Science.gov. Science.gov. [Link]

  • Novel Synthesis Technique Produces Boronic Acid-Based Drugs. Drug Discovery & Development. [Link]

  • Palladium-Catalyzed Suzuki - Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids. ResearchGate. [Link]

  • Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. ACS Publications. [Link]

  • Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate. Chemical Review and Letters. [Link]

  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PMC - PubMed Central. [Link]

  • Safety Data Sheet: Phenylboronic acid. Carl ROTH. [Link]

  • PRMT5 inhibitors - Google Patents.
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed. [Link]

Sources

Application Notes and Protocols for Suzuki Coupling with 3-Chloro-5-formylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Nuances of a Challenging Suzuki Coupling

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction between an organoboron compound and an organohalide has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3][4][5]

This document provides a detailed guide to the reaction conditions for a particularly nuanced Suzuki coupling: the reaction of 3-chloro-5-formylphenylboronic acid with aryl chlorides. This specific transformation presents a dual challenge. Firstly, aryl chlorides are notoriously less reactive than their bromide or iodide counterparts in the Suzuki coupling catalytic cycle.[6] Secondly, the presence of an aldehyde (formyl) group on the boronic acid necessitates careful selection of reaction conditions to avoid unwanted side reactions.

These application notes are designed for researchers, scientists, and drug development professionals. They offer not just a protocol, but a strategic guide to understanding the critical parameters, making informed experimental choices, and successfully executing this challenging yet valuable synthetic transformation.

Deconstructing the Reaction: A Mechanistic Perspective

A successful Suzuki coupling hinges on the smooth progression of its catalytic cycle.[2][4][7] Understanding these steps is paramount to troubleshooting and optimizing the reaction for a substrate like 3-chloro-5-formylphenylboronic acid.

The generally accepted mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) complex. This is often the rate-limiting step, particularly with less reactive aryl chlorides.[7]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired biaryl product and regenerating the Pd(0) catalyst to continue the cycle.

Suzuki_Cycle

Critical Reaction Parameters for 3-Chloro-5-formylphenylboronic Acid

The success of this specific Suzuki coupling is contingent on the careful selection of the following components:

The Palladium Catalyst: Overcoming the Inertness of Aryl Chlorides

The choice of the palladium source and, more importantly, the ligand is critical when working with aryl chlorides. Simple catalysts like Pd(PPh₃)₄ are often insufficient for activating the strong carbon-chlorine bond. Modern, bulky, and electron-rich phosphine ligands are required to promote the oxidative addition step.

Catalyst ComponentRecommended OptionsRationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃These are common, air-stable Pd(II) and Pd(0) precursors, respectively.
Ligand JohnPhos , SPhos , RuPhos, Buchwald LigandsThese bulky, electron-rich dialkylbiaryl phosphine ligands are highly effective for the coupling of aryl chlorides, even at room temperature in some cases. They accelerate both oxidative addition and reductive elimination.
The Base: Activating the Boronic Acid without Compromising the Aldehyde

The base plays a crucial role in activating the boronic acid for transmetalation. However, strong bases can potentially react with the aldehyde group on 3-chloro-5-formylphenylboronic acid. Therefore, a judicious choice is necessary.

BaseRecommended OptionsRationale
Inorganic Bases K₃PO₄, Cs₂CO₃, K₂CO₃These are effective bases for Suzuki couplings and are generally compatible with aldehyde functionalities under the right conditions. K₃PO₄ is often a good starting point.
Organic Bases Triethylamine (NEt₃)Can be used, but inorganic bases are often preferred for their robustness.
The Solvent System: Ensuring Solubility and Promoting Reactivity

The solvent must dissolve all reaction components to a sufficient extent. A mixture of an organic solvent and water is often employed, as water can aid in dissolving the inorganic base and facilitate the formation of the active boronate species.

SolventRecommended OptionsRationale
Ethers 1,4-Dioxane, Tetrahydrofuran (THF)Common and effective solvents for Suzuki couplings.
Aromatic Hydrocarbons TolueneA good choice, especially for higher temperature reactions.
Aqueous Mixtures Toluene/H₂O, Dioxane/H₂OOften used to improve the solubility of the base and boronic acid.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a robust starting point for the Suzuki coupling of 3-chloro-5-formylphenylboronic acid with a generic aryl chloride.

Materials:

  • 3-Chloro-5-formylphenylboronic acid

  • Aryl chloride

  • Palladium(II) acetate (Pd(OAc)₂)

  • JohnPhos (or other suitable ligand)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-chloro-5-formylphenylboronic acid (1.2 equiv.), the aryl chloride (1.0 equiv.), and potassium phosphate (2.0 equiv.).

  • Catalyst Preparation: In a separate vial, weigh out Pd(OAc)₂ (2 mol%) and JohnPhos (4 mol%).

  • Inert Atmosphere: Seal the Schlenk flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add toluene and deionized water (typically in a 4:1 to 10:1 ratio) to the Schlenk flask via syringe. The reaction mixture should be stirred to ensure good mixing.

  • Catalyst Addition: Add the pre-weighed catalyst and ligand to the reaction mixture under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Workflow for Reaction Optimization

Optimization_Workflow

Troubleshooting and Considerations

  • Low Yields: If the reaction is sluggish or gives low yields, consider screening different ligands, bases, or solvents as outlined in the optimization workflow. Increasing the reaction temperature may also be beneficial.

  • Side Reactions: The aldehyde functionality may be susceptible to side reactions under strongly basic conditions or at very high temperatures. If side products are observed, consider using a milder base or lowering the reaction temperature.

  • Homocoupling: Homocoupling of the boronic acid can sometimes be a competing reaction. This can often be minimized by carefully controlling the reaction stoichiometry and ensuring an efficient catalytic turnover.

Conclusion

The Suzuki coupling of 3-chloro-5-formylphenylboronic acid with aryl chlorides is a challenging but achievable transformation. By understanding the underlying mechanism and carefully selecting the catalyst system, base, and solvent, researchers can successfully synthesize the desired biaryl products. The protocol and optimization strategies provided in these application notes offer a comprehensive guide for navigating the complexities of this reaction and achieving high yields of the target molecules, which are valuable building blocks in pharmaceutical and materials science research.

References

  • The Suzuki–Miyaura reaction is among the utmost utilized cross-coupling reaction in contemporary organic synthesis, whereas in the presence of the catalyst, the biphenyl molecule is synthesized by coupling the reaction of an aryl halide or triflate with phenylboronic acid. (Source: Journal of Nanostructures)
  • The Suzuki reaction is the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide or triflate using a palladium catalyst. It is a powerful cross-coupling method that allows for the synthesis of conjugated olefins, styrenes, and biphenyls. (Source: Chem 115 Myers, Harvard University)
  • Suzuki–Miyaura cross-coupling is a reliable approach for organic synthesis, and it is a highly selective method for creating C–C bonds with high yields under mild conditions.
  • The Suzuki reaction or Suzuki coupling is an organic reaction that uses a palladium complex catalyst to cross-couple a boronic acid to an organohalide. (Source: Wikipedia)
  • Reference Reaction Protocols for Suzuki-Miyaura Cross-Coupling Reaction. (Source: Fisher Scientific)
  • Bifonazole (antifungal) and ketoprofen (anti-inflammatory) are commercial drugs with aryl ketones as synthetic intermediates. The Suzuki coupling reaction is a C-C bond forming procedure catalyzed with palladium species under a basic medium. (Source: MDPI)
  • The general catalytic cycle for Suzuki cross coupling involves three fundamental steps: oxidative addition, transmetalation, and reductive elimin
  • The synthesis of biaryl analogs via Suzuki coupling reaction of haloaryl with various phenylboronic acids has been reported. (Source: PubMed Central)
  • Procedure for Suzuki Cross-Coupling of 5-iodovanillin and phenylboronic acid. (Source: Rose-Hulman Institute of Technology)
  • The mechanism of Suzuki-Miyaura cross-coupling is centered around a square-planar Pd complex which exists in two oxidation states, Pd(0) and Pd(II). (Source: Yoneda Labs)
  • Pd₂(dba)₃/P(t-Bu)₃ catalyzes Suzuki cross-coupling of arylboronic acids with a wide range of aryl and vinyl halides, including chlorides, typically at room temperature. (Source: Organic Chemistry Portal)
  • The reactivities of aryl halides and aryl triflates are indicated as follows; Ar-I > Ar-Br > Ar-OTf >> Ar-Cl. The oxidative addition of aryl chloride upon Pd is too slow. (Source: TCI Chemicals)
  • The reactivity of a number of chloroarenes was investigated and chloro–nitroarenes were found to undergo facile arylation with Pd(PPh₃)₄ as a catalyst. Furthermore, 4–chlorobenzaldehyde underwent arylation under the conditions, albeit with a higher catalyst loading.
  • A series of novel benzofuran derivatives containing biaryl moiety were designed and synthesized by the Suzuki cross-coupling reactions.
  • The Suzuki−Miyaura cross-coupling reaction was found to tolerate a variety of functional groups including ketones, aldehydes, nitriles, and esters. (Source: The Journal of Organic Chemistry)
  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (Source: RSC Publishing)
  • Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. (Source: MDPI)
  • The palladium-catalysed Suzuki-Miyaura (SM) coupling is one of the most important and efficient strategies for the synthesis of symmetrical and unsymmetrical biaryl compounds.
  • Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions. (Source: RSC Publishing)
  • Suzuki–Miyaura reaction of chloroarenes using Pd(PPh₃)
  • One palladium dichloride adduct of a phosphine-pyridine ligand N-diphenylphosphanyl-2-aminopyridine (L1) [(L1)PdCl2] (1) has been prepared and structurally characterized. Compound 1 can be used as an effective catalyst for the Suzuki-Miyaura cross-coupling reactions of unreactive aryl chlorides with aryl boronic acids.
  • Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)
  • A rapid, anhydrous Suzuki–Miyaura cross-coupling of alkylboronic esters with aryl halides is described. (Source: PubMed Central)

Sources

3-Chloro-5-formylphenylboronic acid as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 3-Chloro-5-formylphenylboronic Acid in Medicinal Chemistry

Executive Summary

3-Chloro-5-formylphenylboronic acid (CAS: 1211526-62-3) represents a high-value "bifunctional pharmacophore scaffold" in modern drug discovery. Unlike simple aryl boronic acids, this molecule offers three distinct points of orthogonal reactivity:

  • Boronic Acid: For Suzuki-Miyaura cross-coupling (C-C bond formation).[1][2]

  • Formyl Group (Aldehyde): For reductive amination, olefination, or heterocycle formation.

  • Chlorine Substituent: Provides electronic modulation (metabolic stability) or a site for late-stage nucleophilic aromatic substitution (

    
    ).
    

This guide details optimized protocols for handling this electron-deficient aryl boronic acid, specifically addressing the stability challenges (protodeboronation) and chemoselectivity issues inherent to poly-functionalized scaffolds.

Chemical Profile & Physical Properties[3][4][5][6]

PropertySpecificationNotes
CAS Number 1211526-62-3
Formula

MW 184.38 g/mol
Appearance White to pale yellow powderHygroscopic; store under inert gas.
Solubility DMSO, DMF, MeOH, THFLimited solubility in non-polar solvents (

, Hexanes).
Stability ModerateProne to dehydration (boroxine formation) and protodeboronation under strongly acidic/basic conditions.
pKa (Boronic Acid) ~8.0 - 8.5Lower than phenylboronic acid (8.8) due to electron-withdrawing Cl/CHO groups.

Strategic Utility: The Divergent Synthesis Workflow

The power of this intermediate lies in its ability to serve as a "hub" for Fragment-Based Drug Discovery (FBDD). The diagram below illustrates the logical flow of operations to maximize yield and minimize side reactions.

DivergentSynthesis Start 3-Chloro-5-formyl- phenylboronic acid Suzuki Step 1: Suzuki Coupling (Preserve Aldehyde) Start->Suzuki Direct Route (Recommended) Protect Step 1: Pinacol Esterification (Protect Boron) Start->Protect Stability Route (If Amine is sensitive) Biaryl Intermediate: Biaryl Aldehyde Suzuki->Biaryl RedAm Step 2: Reductive Amination (Install Solubilizing Tail) Biaryl->RedAm Final1 Target A: Kinase Inhibitor Core RedAm->Final1 Pinacol Intermediate: Pinacol Ester Protect->Pinacol RedAm2 Step 2: Reductive Amination (Install Amine) Pinacol->RedAm2 Suzuki2 Step 3: Suzuki Coupling RedAm2->Suzuki2 Final2 Target B: Complex Heterocycle Suzuki2->Final2

Figure 1: Decision tree for synthesizing biaryl drug candidates. The "Suzuki First" route is generally preferred to avoid boron-amine chelation issues.

Detailed Experimental Protocols

Protocol A: Chemoselective Suzuki-Miyaura Coupling

Challenge: The formyl group is susceptible to the Cannizzaro reaction (disproportionation) under strong aqueous bases (NaOH, KOH). Solution: Use a mild, non-nucleophilic base and a phosphine ligand that creates a bulky active catalyst.

Reagents:

  • Substrate: 3-Chloro-5-formylphenylboronic acid (1.0 equiv)

  • Coupling Partner: Aryl Bromide/Iodide (1.0 equiv)

  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (2.0 equiv) or 
    
    
    
    (2.0 equiv)
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Procedure:

  • Degassing: Charge a reaction vial with the aryl bromide, boronic acid, and base. Seal and purge with Argon for 5 minutes. Note: Oxygen removal is critical to prevent homocoupling of the boronic acid.

  • Solvation: Add degassed 1,4-Dioxane/Water mixture.

  • Catalyst Addition: Add the Pd catalyst quickly against a counter-flow of Argon.

  • Reaction: Heat to 80°C for 4–12 hours.

    • Process Control: Monitor by LC-MS.[3] Look for the disappearance of the bromide. The boronic acid is usually in slight excess, so its spot may persist.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water (x2) and brine (x1). Dry over

    
    .
    
  • Purification: Flash chromatography. Caution: Aldehydes can oxidize on silica; minimize column residence time.

Why this works: Phosphate bases (


) provide sufficient basicity to activate the boronic acid (forming the boronate species) without triggering rapid aldol condensation or Cannizzaro reactions on the aldehyde [1].
Protocol B: Reductive Amination (Post-Coupling)

Challenge: Reducing the aldehyde without reducing the C-Cl bond or affecting other sensitive motifs. Solution: Use Sodium Triacetoxyborohydride (STAB), a mild hydride donor that does not require harsh acidic conditions.

Reagents:

  • Substrate: Biaryl aldehyde (from Protocol A) (1.0 equiv)

  • Amine: Secondary amine (e.g., Morpholine, N-methylpiperazine) (1.1 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Acid Catalyst: Acetic Acid (1-2 drops, catalytic)

  • Solvent: 1,2-Dichloroethane (DCE) or THF

Step-by-Step Procedure:

  • Imine Formation: Dissolve the aldehyde and amine in DCE. Add Acetic Acid.[4][5] Stir at Room Temperature (RT) for 30–60 minutes.

    • Checkpoint: Formation of the imine/iminium species is often visible (slight color change) or detectable by LC-MS.

  • Reduction: Add STAB in one portion.

    • Observation: Mild effervescence may occur.

  • Incubation: Stir at RT for 2–16 hours.

  • Quench: Quench with saturated aqueous

    
     (do not use strong acid, as it may hydrolyze the product).
    
  • Extraction: Extract with DCM.

Why this works: STAB is less reactive than


 and 

. It selectively reduces the iminium ion over the aldehyde/ketone, preventing the formation of the alcohol byproduct. It is also chemoselective against aryl chlorides, preserving the Cl-substituent for future use [2].

Handling & Stability: The "Boroxine" Cycle

Researchers often observe "missing mass" or confusing NMR spectra with this compound. This is due to the reversible dehydration of the boronic acid into a cyclic trimer (boroxine).

BoroxineCycle Acid Free Boronic Acid (Monomer) Boroxine Boroxine (Cyclic Trimer) Acid->Boroxine - 3 H2O (Vacuum/Heat/Storage) Boroxine->Acid + H2O / Base (Reaction Conditions)

Figure 2: The equilibrium between monomer and trimer.

  • Implication: Commercial batches may contain varying ratios of monomer/trimer. This affects stoichiometry calculations.

  • Correction: If precise stoichiometry is required, convert the material to the Pinacol Ester immediately upon receipt, or assume ~95% purity and use a slight excess (1.1–1.2 equiv) in reactions.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

Sources

Application Note: Chemoselective Coupling of 3-Chloro-5-formylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for drug discovery chemists. It addresses the specific chemoselective challenges of 3-Chloro-5-formylphenylboronic acid , a trifunctional scaffold (Boronic acid, Aldehyde, Chloride) critical for fragment-based drug design and biaryl synthesis.

Executive Summary & Chemical Profile

3-Chloro-5-formylphenylboronic acid presents a unique "triad of reactivity" that complicates standard cross-coupling protocols. Unlike simple phenylboronic acids, the electron-withdrawing nature of the chloro (-Cl) and formyl (-CHO) groups at the meta positions significantly acidifies the C–B bond, accelerating both transmetallation (desirable) and protodeboronation (undesirable).

Successful utilization requires a reaction system that:

  • Accelerates the Catalytic Cycle: To outcompete hydrolytic deboronation.

  • Preserves the Aldehyde: Avoiding Cannizzaro disproportionation or aldol condensation common with strong bases.

  • Retains the Chloride: Preventing oxidative addition at the C–Cl bond (unless orthogonal coupling is intended).

Chemical Reactivity Profile
Functional GroupRole in ReactionPrimary RiskMitigation Strategy
Boronic Acid (

)
Nucleophile (Suzuki)Protodeboronation (Hydrolysis of C-B bond)Use mild bases; minimize water; high catalyst activity.
Formyl Group (

)
Electrophile (Reductive Amination)Oxidation to acid; Cannizzaro reaction; Acetal formationAvoid alkoxide bases; avoid alcohol solvents; exclude

.
Chloro Group (

)
Orthogonal HandleUnwanted oxidative addition (homocoupling)Use Pd(0) ligands with lower reactivity toward chlorides (e.g.,

vs. XPhos).

Base & Solvent Optimization Matrix

The choice of base is the critical variable.[1] For this electron-deficient boronic acid, base strength must be balanced against deboronation kinetics .

Recommended Systems
System ClassBaseSolventApplication Context
Standard (Robust)

(2.0 M aq)
1,4-Dioxane / Water (4:1)First-line choice. Good balance of solubility and rate. Suitable for stable partners.
Anhydrous (Sensitive)

(finely ground)
Toluene / 1,4-Dioxane (10:1)Best for preventing deboronation. Eliminates hydrolytic pathway. Requires long reaction times or higher temp.
Mild / Labile

or

DME / Water (3:1)For base-sensitive partners (e.g., esters, active halides).[2] Slower reaction, preserves aldehyde integrity.
High Speed

n-Butanol / WaterFast transmetallation. Warning: Risk of hemiacetal formation; use only if subsequent step is reductive amination.
❌ Systems to AVOID
  • Strong Alkoxides (

    
    , 
    
    
    
    ):
    Will trigger Cannizzaro reaction on the formyl group and rapid degradation.
  • Methanol/Ethanol (Primary Solvents): Will form acetals/hemiacetals with the aldehyde. While reversible, this complicates reaction monitoring (HPLC/TLC).

Mechanistic Pathway & Troubleshooting

The following diagram illustrates the kinetic competition between the productive Suzuki cycle and the destructive protodeboronation pathway, specifically for electron-poor rings like 3-Chloro-5-formylphenylboronic acid.

SuzukiPathways Start 3-Cl-5-CHO-Phenylboronic Acid Boronate Boronate Species [Ar-B(OH)3]- Start->Boronate + Base (OH-/CO3--) SideRxn Aldol/Cannizzaro (Aldehyde Loss) Start->SideRxn Strong Base (>pH 12) Transmetal Transmetallation Boronate->Transmetal Productive Path Deboronation Protodeboronation (Ar-H + B(OH)3) Boronate->Deboronation Hydrolysis (H2O) Accelerated by EWG (Cl, CHO) Pd_Complex Pd(II)-Ar'-X (Oxidative Addition Complex) Pd_Complex->Transmetal + Catalyst Product Biaryl Product (Coupled) Transmetal->Product Reductive Elimination

Figure 1: Kinetic competition in the cross-coupling of electron-deficient boronic acids. Note the "Hydrolysis" pathway is accelerated by the electron-withdrawing Cl and CHO groups.

Detailed Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (Aldehyde-Preserving)

Target: Coupling 3-Chloro-5-formylphenylboronic acid with an Aryl Bromide.

Reagents:

  • Aryl Bromide (1.0 equiv)[1][3]

  • 3-Chloro-5-formylphenylboronic acid (1.2 – 1.5 equiv)

  • Catalyst:

    
     (3-5 mol%)
    
    • Rationale: Bidentate ferrocenyl ligand resists oxidation and provides steric bulk to prevent Pd interaction with the aldehyde.

  • Base:

    
     (2.0 equiv, 2M aqueous solution)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step:

  • Setup: Charge a reaction vial with the Aryl Bromide, Boronic Acid, and Pd catalyst.

  • Inerting: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane (concentration ~0.1 M relative to halide). Stir to dissolve.

  • Base Addition: Add the degassed 2M

    
     solution via syringe.
    
    • Critical: The ratio of Dioxane:Water should be roughly 4:1 to 5:1. Too much water promotes deboronation.

  • Reaction: Heat to 80°C for 4–12 hours.

    • Monitoring: Monitor by LC-MS.[4] Look for the disappearance of the bromide.

    • Note: Do not overheat (>100°C) as this risks darkening the reaction (aldehyde polymerization).

  • Workup: Cool to RT. Dilute with EtOAc and wash with Water and Brine. Dry organic layer over

    
    .
    
  • Purification: Flash chromatography.

    • Tip: The aldehyde product may streak on silica. Add 1% Triethylamine to the eluent if necessary, but usually, a gradient of Hexane/EtOAc is sufficient.

Protocol B: Anhydrous Coupling (For Difficult Substrates)

Use this if Protocol A yields significant deboronated byproduct (3-chlorobenzaldehyde).

  • Base Switch: Use

    
     (tribasic potassium phosphate) , finely ground and dried.
    
  • Solvent: Anhydrous Toluene or DMF .

  • Procedure: Combine all solids (Halide, Boronic Acid, Base, Pd Catalyst) in a glovebox or under strict Argon flow. Add anhydrous solvent.

  • Temperature: Heat to 100°C.

  • Mechanism: This relies on the low solubility of the phosphate to provide a "slow release" of basicity, and the absence of bulk water prevents the hydrolytic deboronation pathway.

Handling & Storage (The "Anhydride" Issue)

Boronic acids, particularly formyl-substituted ones, spontaneously dehydrate to form cyclic trimeric anhydrides (boroxines).

  • Observation: The commercial material may appear as a mixture of the free acid (monomer) and the boroxine (trimer).

  • Impact: This changes the effective molecular weight.

  • Solution: Always assume a variable water content. It is recommended to use 1.2 to 1.5 equivalents of the boronic acid to account for this stoichiometry variance.

  • Pre-activation: In Protocol A, the addition of aqueous base rapidly hydrolyzes the boroxine back to the reactive boronate species [1].

References

  • Suzuki, A. (2011). Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds (Nobel Lecture). Angewandte Chemie International Edition, 50(30), 6722–6737. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412–443. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryltrifluoroborates with Aryl and Heteroaryl Sulfonates. Journal of the American Chemical Society, 130(29), 9642–9643. Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link

Sources

Application Note: Strategic Functionalization of 3-Chloro-5-formylphenylboronic acid via Nickel Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

3-Chloro-5-formylphenylboronic acid (CAS: 121124-97-8) represents a high-value "tri-functional" scaffold in medicinal chemistry. It offers three distinct orthogonal handles for diversification:

  • Boronic Acid: Ready for Suzuki-Miyaura coupling.[1]

  • Aryl Chloride: A latent electrophile for subsequent cross-coupling (Ni/Pd catalyzed).

  • Formyl Group (Aldehyde): A handle for reductive amination, olefination, or heterocycle formation.

While Palladium (Pd) is the traditional choice for Suzuki couplings, Nickel (Ni) catalysis offers a distinct economic advantage and unique reactivity profiles, particularly in the activation of aryl chlorides.[2] However, the use of Ni with this specific substrate presents a critical chemoselectivity challenge : Ni is exceptionally good at activating C-Cl bonds. Without careful protocol design, Ni catalysts can trigger oligomerization (self-coupling between the molecule's own boronic acid and chloride motifs).

This guide details the protocols required to harness Ni catalysis for this substrate while suppressing self-polymerization and preserving the sensitive aldehyde functionality.

Chemoselectivity Analysis: The Reactivity Landscape

Successful utilization of this substrate requires understanding the "Reactivity Hierarchy." In a Nickel-catalyzed environment, the order of bond activation must be strictly controlled.

The "Trojan Horse" Risk (Self-Coupling)

Because this molecule contains both the nucleophile (Boronic Acid) and the electrophile (Chloride), it is a potential monomer.

  • Risk: If the Ni catalyst activates the C-Cl bond of Substrate A, it will couple with the Boronic Acid of Substrate B.

  • Mitigation: We must use Site-Selective Catalysis . We prioritize the reaction of the Boronic Acid moiety with an external electrophile (Ar-Br/I) that is significantly more reactive than the internal Ar-Cl bond.

Functional Group Compatibility (The Aldehyde)

Nickel(0) species can coordinate to aldehydes.[3][4] Under high temperatures or specific ligand environments, this can lead to decarbonylation (loss of the aldehyde) or reduction. The protocols below utilize specific ligand systems (e.g., dppf, PCy3) and bases (K3PO4) proven to tolerate aldehydes.

ReactivityLandscape Substrate 3-Chloro-5-formylphenylboronic acid Boronic 1. Boronic Acid (Primary Nucleophile) Substrate->Boronic Chloride 2. Aryl Chloride (Latent Electrophile) Substrate->Chloride Aldehyde 3. Aldehyde (Sensitive Electrophile) Substrate->Aldehyde Reaction_A Suzuki Coupling (Target Reaction) Boronic->Reaction_A With External Ar-X Reaction_B Self-Polymerization (CRITICAL RISK) Boronic->Reaction_B Internal Coupling Chloride->Reaction_B Ni Activation Reaction_C Decarbonylation (Side Reaction) Aldehyde->Reaction_C Ni(0) insertion

Figure 1: Reactivity landscape showing the competing pathways. The goal is to drive the Green pathway while suppressing the Red pathways.

Application Protocol 1: Site-Selective Suzuki Coupling

Objective: Couple the Boronic Acid moiety with an external Aryl Bromide (Ar-Br) while leaving the internal Chloride and Aldehyde intact.

Mechanistic Rationale

To prevent the Ni catalyst from touching the internal Chloride, we utilize the Reactivity Gap . Nickel undergoes oxidative addition to Aryl Bromides (Ar-Br) much faster than Aryl Chlorides (Ar-Cl). By using a stoichiometric excess of the external Ar-Br and keeping the temperature moderate, we ensure the catalyst cycle is dominated by the external partner.

Reagents & Setup
  • Catalyst Precursor: NiCl₂(dppf) or Ni(COD)₂.[5]

  • Ligand: dppf (1,1'-Bis(diphenylphosphino)ferrocene). Note: Bidentate ligands like dppf are preferred here as they often show lower reactivity toward Ar-Cl compared to bulky monodentate phosphines like PCy3, enhancing selectivity.

  • Solvent: 1,4-Dioxane or t-Amyl Alcohol (Green alternative).[2]

  • Base: K₃PO₄ (anhydrous). Carbonates can sometimes be too hygroscopic; Phosphate is milder on the aldehyde.

Step-by-Step Procedure
  • Preparation (Glovebox or Schlenk Line):

    • Charge a reaction vial with 3-Chloro-5-formylphenylboronic acid (1.0 equiv).

    • Add the external Aryl Bromide (1.1 equiv).

    • Add K₃PO₄ (3.0 equiv).

    • Add NiCl₂(dppf) (5 mol%).

  • Solvent Addition:

    • Add degassed 1,4-Dioxane (0.2 M concentration relative to substrate).

    • Critical: Oxygen inhibits Ni catalysis. Sparge solvent with Argon for 15 mins prior to use.

  • Reaction:

    • Seal the vial and heat to 80°C for 4–12 hours.

    • Monitoring: Check via HPLC/UPLC. Look for the disappearance of the Ar-Br.

    • Stop Condition: Do not extend reaction time unnecessarily, as "Cl-activation" (homocoupling) becomes more likely once the Ar-Br is consumed.

  • Workup:

    • Cool to room temperature.[6][7]

    • Filter through a pad of Celite to remove Ni residues.

    • Concentrate and purify via flash chromatography.

Application Protocol 2: Activating the Aryl Chloride

Objective: Once the boronic acid is reacted (or if using the molecule as an electrophile with a protected boronate), use Ni to activate the C-Cl bond.

Note: This is where Nickel shines over Palladium. Ni-catalysis can activate this electron-deficient chloride efficiently.

Reagents[8][9][10]
  • Catalyst: Ni(COD)₂ (Bis(1,5-cyclooctadiene)nickel(0)).

  • Ligand: PCy₃ (Tricyclohexylphosphine) or IPr (NHC ligand). These electron-rich, bulky ligands are required to break the strong C-Cl bond.

  • Solvent: Toluene or THF.

  • Base: Cs₂CO₃ or K₃PO₄.[2]

Workflow

ProtocolWorkflow Start Start: C-Cl Activation LigandChoice Select Ligand: PCy3 (Standard) or NHC (High Activity) Start->LigandChoice Setup Inert Atmosphere (Glovebox) Ni(COD)2 + Ligand + Base LigandChoice->Setup Heat Heat to 100°C (Activation Barrier) Setup->Heat Check Check Aldehyde Integrity Heat->Check Success Product Isolated Check->Success Intact Fail Deformylation Observed Check->Fail Loss of CHO Fail->Setup Switch to mild base (K3PO4) or lower temp

Figure 2: Decision tree for activating the C-Cl bond.

Summary of Reaction Parameters

ParameterProtocol A: Boronic Acid CouplingProtocol B: Chloride Activation
Role of Substrate Nucleophile (B-source)Electrophile (Cl-source)
Partner Aryl Bromide/IodideAryl Boronic Acid/Ester
Catalyst System NiCl₂(dppf) Ni(COD)₂ + PCy₃
Why? High selectivity for Br > ClHigh reactivity for C-Cl bond
Temperature 60–80°C80–110°C
Solvent Dioxane, t-Amyl AlcoholToluene, THF
Primary Risk Homocoupling (Self-reaction)Aldehyde Deformylation

Troubleshooting & Quality Control

Self-Validating Checks
  • The "Color Change" Test: Active Ni(0) species often exhibit distinct color changes (yellow to deep red/brown). If the solution turns black immediately (precipitated Ni metal), the catalyst has decomposed (likely O₂ contamination).

  • Homocoupling Monitor: In Protocol A, monitor for the dimer of the substrate (biaryl formed from two substrate molecules). If >5% dimer is observed, lower the temperature and increase the equivalents of the external Aryl Bromide.

Handling the Aldehyde

If the aldehyde proves unstable (decarbonylation) under Ni conditions:

  • Protect it: Convert the aldehyde to an acetal (using ethylene glycol) before the coupling. The acetal is completely stable to Ni/Base conditions.

  • Switch Ligand: Use dppf or bipyridine ligands, which are less likely to facilitate decarbonylation compared to monodentate phosphines.

References

  • Nickel-Catalyzed Suzuki–Miyaura Cross-Couplings of Aldehydes.

    • Source: Springer Nature / ResearchG
    • Context: Demonstrates tolerance of aldehydes in Ni-catalyzed couplings and mechanistic insights into decarbonyl
    • URL:[Link]

  • Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents.

    • Source: PMC / NIH (2014).
    • Context: Establishes protocols for using t-Amyl alcohol and 2-MeTHF with NiCl2(PCy3)2 or dppf systems.
    • URL:[Link]

  • A Convenient and General Method for Palladium-Catalyzed Suzuki Cross-Couplings of Aryl Chlorides and Arylboronic Acids.

    • Source: Littke, A. F., & Fu, G. C. (1998).[7] Angewandte Chemie.

    • Context: While focused on Pd, this defines the reactivity parameters for activating Aryl Chlorides, which Ni mimics and exceeds in cost-efficiency.[2]

    • URL:[Link]

  • Nickel-Catalyzed Amin

    • Source: Wolfe, J. P., & Buchwald, S. L. (1997). J. Am. Chem. Soc.[7][8][9][10]

    • Context: Establishes the Ni(COD)2 + dppf system for activating Aryl Chlorides, a key component of Protocol 2.
    • URL:[Link]

Sources

Application Note: Derivatization of the Formyl Group on 3-Chloro-5-formylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

3-Chloro-5-formylphenylboronic acid is a high-value "hub" intermediate in medicinal chemistry. Its trisubstituted scaffold (1,3,5-substitution pattern) offers three distinct vectors for diversification:

  • The Boronic Acid: A handle for Suzuki-Miyaura cross-coupling or conversion to hydroxyls (channeled to biaryl synthesis).

  • The Aryl Chloride: A latent electrophile for Buchwald-Hartwig aminations or second-stage cross-couplings (requires activated catalytic systems).

  • The Formyl Group (Aldehyde): The most reactive site for immediate derivatization via reductive amination, oxidation, or olefination.

Scope of this Guide: This application note focuses exclusively on the chemoselective derivatization of the formyl group . The primary challenge is modifying the aldehyde without degrading the carbon-boron (C-B) bond, which is susceptible to protodeboronation (cleavage by acid/base) and oxidation (cleavage by peroxides).

Critical Handling & Stability Profile

Before initiating synthesis, researchers must understand the stability window of the C-B bond in this electron-deficient ring system.

The "Electron-Deficient" Trap

The 3-chloro and 5-formyl groups are electron-withdrawing. While this stabilizes the boronic acid against atmospheric oxidation compared to electron-rich analogs (e.g., tolylboronic acid), it makes the C-B bond more susceptible to protodeboronation under basic conditions or high temperatures.

  • Avoid: Strong bases (NaOH, KOH) at high heat (>80°C) for extended periods.

  • Avoid: Unbuffered silica gel chromatography (causes irreversible adsorption and degradation).

  • Preferred: Mild acidic to neutral conditions; buffered workups.

Decision Matrix: To Protect or Not to Protect?

The boronic acid moiety is amphoteric and reactive. Use the decision tree below to determine if you should convert to a Pinacol Ester (Bpin) before touching the aldehyde.

DecisionMatrix Start Start: 3-Chloro-5-formylphenylboronic acid ReactionType Intended Aldehyde Reaction? Start->ReactionType RedAm Reductive Amination (Mild Hydride) ReactionType->RedAm Mild Oxidation Pinnick Oxidation (NaClO2) ReactionType->Oxidation Mild Acidic Wittig Wittig/HWE Olefination (Strong Base) ReactionType->Wittig Basic Grignard Grignard Addition (Organometallic) ReactionType->Grignard Nucleophilic Direct Direct Derivatization (No Protection Needed) RedAm->Direct Oxidation->Direct Protect REQUIRED: Protect as Bpin Ester Wittig->Protect Grignard->Protect

Protocol A: Reductive Amination (The "Workhorse" Method)

This is the most common derivatization to generate amine libraries. We utilize Sodium Triacetoxyborohydride (STAB) because it is mild and does not reduce the aldehyde to an alcohol as rapidly as NaBH₄, nor does it require the toxic cyanoborohydride.

Materials
  • Substrate: 3-Chloro-5-formylphenylboronic acid (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.1 – 1.2 equiv)

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

  • Catalyst: Acetic Acid (AcOH) (1.0 equiv)

Step-by-Step Methodology
  • Imine Formation:

    • In a dry vial, dissolve the boronic acid (1.0 equiv) and the amine (1.1 equiv) in DCE (0.1 M concentration).

    • Add Acetic Acid (1.0 equiv). This catalyzes imine formation and buffers the basicity of the amine, protecting the boronic acid from base-catalyzed deboronation.

    • Checkpoint: Stir at Room Temperature (RT) for 30–60 minutes. If the amine is sterically hindered, extend to 2 hours.

  • Reduction:

    • Add STAB (1.5 equiv) in one portion.

    • Stir at RT for 4–16 hours.

    • Monitoring: Monitor by LC-MS.[1][2] Look for the product mass [M+H]+. Note that boronic acids often ionize poorly or show dehydration peaks [M-H₂O]+ or esterification with methanol [M+MeOH]+ in LC-MS source.

  • Workup (Crucial for Boronic Acids):

    • Do NOT use strong basic extraction (e.g., 1M NaOH), as the boronic acid will partition into the aqueous phase as the boronate salt.

    • Quench: Add saturated aqueous NH₄Cl.

    • Extraction: Extract with Ethyl Acetate (EtOAc) or DCM. The amino-boronic acid product is often zwitterionic. If it stays in the aqueous phase, adjust pH to ~7 (isoelectric point) and use n-Butanol or DCM/Isopropanol (3:1) for extraction.[3]

  • Purification:

    • Avoid standard silica if possible. Use Reverse Phase (C18) Flash Chromatography with water/acetonitrile (0.1% Formic Acid).

    • Alternative: If normal phase is required, use amine-functionalized silica or add 1% TEA to the mobile phase (though this risks streaking for boronic acids).

Protocol B: Pinnick Oxidation (Aldehyde to Carboxylic Acid)[4]

Converting the formyl group to a carboxylic acid creates a bifunctional linker (Acid + Boronic Acid). The Pinnick oxidation is preferred over KMnO₄ or Jones reagent because it avoids over-oxidation of the C-B bond.

Mechanism & Safety Note

The reaction generates Hypochlorous Acid (HOCl) as a byproduct.[4] HOCl is a strong oxidant that will destroy the boronic acid. You MUST use a scavenger.

PinnickMechanism Aldehyde Aldehyde (R-CHO) Intermediate Chlorite Ester Aldehyde->Intermediate + NaClO2 NaClO2 NaClO2 (Oxidant) Scavenger 2-Methyl-2-butene (HOCl Scavenger) Product Carboxylic Acid (R-COOH) Intermediate->Product Byproduct HOCl (Toxic to Boron) Intermediate->Byproduct Byproduct->Scavenger Quenched

Protocol
  • Setup: Dissolve 3-Chloro-5-formylphenylboronic acid (1.0 equiv) in t-Butanol/Water (3:1 ratio).

  • Scavenger Addition: Add 2-methyl-2-butene (5.0 – 10.0 equiv). Do not skip this step. Resorcinol can also be used, but 2-methyl-2-butene is easier to remove.

  • Buffer: Add NaH₂PO₄ (2.0 equiv) to buffer the pH to ~4.5.

  • Oxidation: Add NaClO₂ (Sodium Chlorite, 1.5 equiv) dissolved in a small amount of water dropwise over 10 minutes.

  • Reaction: Stir at RT for 2–4 hours. The solution usually turns pale yellow.

  • Workup:

    • Acidify carefully to pH 3 with 1N HCl.

    • Extract with EtOAc.

    • The product is a borono-benzoic acid. It can be recrystallized from water/acetonitrile or purified via RP-HPLC.

Protocol C: Protection Strategy (Pinacol Ester Formation)

If you require harsh conditions (e.g., Wittig olefination using NaH or LiHMDS), the free boronic acid is unstable. Convert it to the Pinacol (Bpin) ester first.

Protocol
  • Reagents: 3-Chloro-5-formylphenylboronic acid (1.0 equiv), Pinacol (1.1 equiv), MgSO₄ (anhydrous, 2.0 equiv).

  • Solvent: DCM or THF (dry).

  • Procedure: Stir the mixture at RT for 12 hours. The MgSO₄ acts as a dehydrating agent to drive the equilibrium.

  • Workup: Filter off the MgSO₄ and concentrate. The resulting Bpin ester is often pure enough for subsequent steps and is significantly more stable to silica gel chromatography.

Analytical Data Summary

When characterizing these derivatives, be aware of the dynamic nature of boron in NMR.

TechniqueObservation for 3-Chloro-5-formylphenylboronic acid derivatives
1H NMR (DMSO-d6) Aldehyde: Singlet at ~10.0 ppm. Boronic Acid: Broad singlet at ~8.2–8.5 ppm (2H, disappears with D₂O shake). Aryl Protons: 3 distinct signals (due to asymmetry).
11B NMR Free Acid: ~28–30 ppm (broad). Pinacol Ester: ~30–31 ppm. Tetrahedral Boronate (high pH): Shift upfield to ~5–10 ppm.
LC-MS (ESI) Positive Mode: Often sees [M+H]+ or [M+H-H₂O]+ (boroxine formation). Methanol Adducts: Common to see [M+OMe]+ if MeOH is in the mobile phase.

Troubleshooting & FAQs

Q: My reductive amination yield is low, and I see deboronated product (3-chlorobenzaldehyde derivatives).

  • Cause: The reaction medium was likely too basic or too hot.

  • Fix: Ensure Acetic Acid was added before the amine and boronic acid mixed for too long. Switch from NaBH₄ to STAB (Sodium Triacetoxyborohydride).

Q: The product is stuck on the silica column.

  • Cause: Boronic acids interact with silanols (Si-OH) on the silica.

  • Fix: Use "Boric Acid Impregnated Silica" (mix silica with methanolic boric acid, dry, then use) or switch to Reverse Phase chromatography.

Q: Can I do a Suzuki coupling before reacting the aldehyde?

  • Answer: Yes. The aldehyde is generally compatible with Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, Dioxane/Water). However, if the aldehyde is your final target, ensure the coupling partner doesn't have nucleophiles that would react with it.

References

  • Reductive Amination Specifics: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[5] Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Link

  • Pinnick Oxidation Mechanism: Lindgren, B. O., & Nilsson, T. "Preparation of Carboxylic Acids from Aldehydes (Including Hydroxyl-Substituted Aldehydes) by Oxidation with Chlorite." Acta Chemica Scandinavica, 1973, 27, 888. Link

  • Boronic Acid Purification: Hitosugi, S., et al. "A Facile Chromatographic Method for Purification of Pinacol Boronic Esters." Chemistry Letters, 2012, 41(9), 972–973. Link

  • Boronic Acid Stability: Hall, D. G. (Ed.).[6][7] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH, 2nd Edition, 2011. Link

  • Review on 3-Substituted Boronic Acids: Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki-Miyaura Coupling." Chemical Society Reviews, 2014, 43, 412-443. Link

Sources

Application Note: Strategic Utilization of 3-Chloro-5-formylphenylboronic Acid in Serine Protease Inhibitor Design

[1]

Executive Summary

This guide details the synthetic utility of 3-Chloro-5-formylphenylboronic acid (3-Cl-5-FPBA) as a bifunctional scaffold in the development of reversible covalent inhibitors for serine proteases (e.g., Thrombin, Elastase, and

1
  • Warhead: The boronic acid moiety forms a reversible tetrahedral adduct with the catalytic serine hydroxyl.[2]

  • Linker (Diversity Handle): The formyl group (

    
    ) enables rapid library generation via reductive amination or multicomponent reactions (e.g., Ugi, Passerini).[1]
    
  • Tuner: The 3-chloro substituent modulates pKa (acidity of the boron center) and lipophilicity, often enhancing metabolic stability and potency compared to unsubstituted analogs.

Mechanistic Grounding: The Boronic Acid "Trap"

To effectively use 3-Cl-5-FPBA, researchers must understand the binding thermodynamics.[1] Upon entering the enzyme active site, the trigonal planar (


Pathway Visualization

The following diagram illustrates the transition from the "Warhead" entry to the formation of the inhibitory complex.

InhibitionMechanismFig 1. Mechanism of Action: Conversion of trigonal boron to tetrahedral transition state analog.EnzymeFree Serine Protease(Active Site Ser-OH)ComplexMichaelis Complex(Non-covalent)Enzyme->ComplexDiffusionInhibitor3-Cl-5-FPBA Derivative(Trigonal Planar Boron)Inhibitor->ComplexTS_AnalogTetrahedral Adduct(Stable Transition State Analog)Complex->TS_AnalogNucleophilic Attack(Ser-O -> B)TS_Analog->ComplexSlow Dissociation(Reversible)

Experimental Protocols

Protocol A: Library Generation via Reductive Amination

Objective: Synthesize a library of secondary amine inhibitors targeting the S1/S1' specificity pockets of

1Rationale:
Reagents & Equipment
  • Scaffold: 3-Chloro-5-formylphenylboronic acid (1.0 eq)

  • Amine Partners: Diverse primary amines (

    
    ) (1.1 eq)[1]
    
  • Reducing Agent: Sodium triacetoxyborohydride (

    
    ) (1.5 eq)[1]
    
  • Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH)[1]

  • Acid Catalyst: Acetic Acid (AcOH) (catalytic, optional)[1]

Step-by-Step Methodology
  • Imine Formation:

    • Dissolve 3-Cl-5-FPBA (0.5 mmol, 92 mg) in DCE (5 mL).

    • Add the selected primary amine (0.55 mmol).

    • Critical Step: If the amine is a salt (e.g., HCl), add 1.1 eq of DIPEA.

    • Stir at Room Temperature (RT) for 1 hour. Monitor by TLC or LCMS for the disappearance of the aldehyde peak (approx. 10.0 ppm in

      
       NMR).[1]
      
  • Reduction:

    • Cool the mixture to 0°C.

    • Add

      
       (0.75 mmol, 159 mg) in one portion.
      
    • Allow the reaction to warm to RT and stir overnight (12-16 hours).

  • Quench & Workup (Boronic Acid Preservation):

    • Caution: Boronic acids can be sensitive to harsh acidic/basic workups.

    • Quench with saturated aqueous

      
       (5 mL).
      
    • Extract with Ethyl Acetate (

      
      ).[1]
      
    • Wash combined organics with Brine.[3] Dry over

      
      .[1]
      
  • Purification:

    • Concentrate in vacuo.

    • Purify via Reverse-Phase HPLC (Water/Acetonitrile with 0.1% Formic Acid).[1] Avoid TFA if possible, as strong acids can promote protodeboronation over time.[1]

Self-Validating Checkpoints
  • Checkpoint 1 (Imine): LCMS should show mass

    
    .[1]
    
  • Checkpoint 2 (Product):

    
     NMR must show the disappearance of the aldehyde proton and the appearance of a benzylic methylene singlet/doublet around 3.8–4.2 ppm.
    
Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Use the boronic acid moiety orthogonally (requires protection) or utilize the chloro-handle for biaryl synthesis.[1] Note: Since the boronic acid is the desired "warhead," it must be protected if the chloro group is the coupling site. However, a more common workflow uses 3-Cl-5-FPBA as the nucleophile to attach the "warhead" to a core scaffold.[1]

Scenario: Coupling 3-Cl-5-FPBA to a heteroaryl halide to create a biaryl inhibitor.

Methodology
  • Protection (In Situ): Pinacol ester formation is recommended to stabilize the boron species during coupling.

    • Mix 3-Cl-5-FPBA with Pinacol (1.1 eq) and

      
       in THF for 2 hours. Filter and concentrate to yield the boronate ester.
      
  • Coupling:

    • Combine Boronate Ester (1.0 eq), Aryl Halide (1.0 eq),

      
       (5 mol%), and 
      
      
      (3.0 eq).
    • Solvent: Dioxane/Water (4:1).

    • Heat to 80°C under

      
       for 4-6 hours.
      
  • Deprotection:

    • The free boronic acid is often required for biological activity.

    • Treat the pinacol ester with

      
       (3 eq) and 
      
      
      in Acetone/Water, followed by dilute HCl hydrolysis.[1]

Data Analysis & Interpretation

Quantitative Structure-Activity Relationship (QSAR) Impact

The 3-chloro substituent is not merely structural; it influences the Lewis acidity of the boron atom.[1]

Substituent PatternElectronic Effect (

)
pKa of Boronic AcidMetabolic Stability
Unsubstituted (H)Neutral~8.8Low (Oxidation prone)
3-Chloro Electron Withdrawing ~8.0 - 8.2 Moderate-High
3-FluoroElectron Withdrawing~8.4High
  • Lower pKa: Enhances the electrophilicity of the boron, potentially increasing

    
     (association rate) with the serine nucleophile.
    
  • Lipophilicity: The chloro group increases

    
    , improving membrane permeability for intracellular targets (e.g., Proteasome).
    

Workflow Visualization: From Reagent to Lead Compound

WorkflowFig 2. FBDD Workflow: Using 3-Cl-5-FPBA as a core scaffold for inhibitor discovery.StartReagent:3-Chloro-5-formylphenylboronic acidStep1Step 1: Reductive Amination(Diversity Introduction)Start->Step1 + Amines / NaBH(OAc)3LibraryLibrary of 3-Cl-Benzylamine Boronic AcidsStep1->LibraryScreenEnzymatic Screening(IC50 / Ki Determination)Library->Screen High-ThroughputHitHit Identification(e.g., Ki < 50 nM)Screen->HitOptLead Optimization(Scaffold Hopping/Tuning)Hit->Opt SAR Analysis

References

  • Discovery of Boronic Acids-Based

    
    -Lactamase Inhibitors. 
    
    • Context: Discusses the use of substituted phenylboronic acids as transition state analogs for serine -lactamases (AmpC, KPC).
    • Source: (General reference to boronic acid BLI discovery).[1]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic

    • Context: Comprehensive review of synthetic routes (Suzuki, etc.) and applications in proteasome inhibition (Bortezomib analogs).[1]

    • Source:[1]

  • Boronic Acid Transition State Inhibitors Active against KPC and Other Class A

    
    -Lactamases. 
    
    • Context: Mechanistic details on the serine-boron adduct formation and the importance of electronic tuning on the phenyl ring.
    • Source:[1]

  • 3-Formylphenylboronic Acid Product D

    • Context: Physical properties and handling of the formyl-boronic acid class.
    • Source:[1]

Troubleshooting & Optimization

Purification of 3-Chloro-5-formylphenylboronic acid reaction products

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification & Handling of 3-Chloro-5-formylphenylboronic Acid

Executive Summary

This guide addresses the specific challenges associated with 3-Chloro-5-formylphenylboronic acid , a bifunctional building block critical for Suzuki-Miyaura cross-coupling in drug discovery. Due to the electron-withdrawing nature of the chloro and formyl substituents, this molecule exhibits heightened Lewis acidity and susceptibility to protodeboronation compared to simple phenylboronic acids. The protocols below prioritize purity preservation and yield maximization using self-validating chemical principles.

Part 1: Isolation & Workup Challenges

Q1: My crude reaction product is a sticky, dark oil that refuses to solidify. How do I isolate the boronic acid?

Diagnosis: This "oiling out" is typically caused by trapped organic solvents or the formation of boroxine (anhydride) mixtures, compounded by impurities like unreacted halides or deboronated byproducts (3-chlorobenzaldehyde).

The Solution: Controlled Acid-Base Phase Separation Do not rely on standard silica chromatography immediately. Instead, utilize the amphoteric nature of the boronic acid to separate it from non-polar impurities.

Protocol:

  • Dissolution: Suspend the crude oil in 10% aqueous NaOH (or Na2CO3).

    • Critical Control: Maintain temperature <10°C . High temperatures + high pH trigger the Cannizzaro reaction on the formyl group (disproportionation to alcohol/acid) or protodeboronation [1].

  • Filtration/Extraction:

    • Filter off any insoluble solids.[1]

    • Extract the aqueous layer twice with Toluene or MTBE .[2]

    • Why? The boronic acid exists as the water-soluble boronate anion (

      
      ). Non-polar impurities (starting material, biaryls) remain in the organic layer.
      
  • Precipitation:

    • Cool the aqueous phase to 0-5°C.

    • Slowly acidify with 2N HCl to pH ~3.0 while stirring vigorously.

    • The product should precipitate as a white/off-white solid. Filter and wash with cold water.

Visualizing the Workflow:

PurificationWorkflow Crude Crude Reaction Mixture (Oil/Solid) BaseAdd Add 10% NaOH (aq) Keep T < 10°C Crude->BaseAdd PhaseSep Phase Separation BaseAdd->PhaseSep OrgLayer Organic Layer (Contains Impurities) PhaseSep->OrgLayer Non-polar byproducts AqLayer Aqueous Layer (Contains Boronate Anion) PhaseSep->AqLayer Product as Ar-B(OH)3- Wash Wash with Toluene/MTBE AqLayer->Wash Acidify Acidify with HCl to pH 3 T = 0-5°C Wash->Acidify Filter Filter & Dry (Pure Product) Acidify->Filter

Figure 1: Acid-Base purification workflow designed to remove non-polar impurities while preserving the sensitive formyl group.

Part 2: Purification & Crystallization

Q2: I see multiple spots on TLC, but the NMR looks relatively clean. Is my compound decomposing?

Diagnosis: You are likely observing the Boronic Acid-Boroxine Equilibrium . On TLC silica, boronic acids can streak or show two spots: the monomeric acid and the trimeric boroxine (anhydride). This is not necessarily decomposition.

The Solution: Equilibrium Control Boronic acids spontaneously dehydrate to form cyclic trimers (boroxines), especially during vacuum drying.

  • Verification: Run NMR in DMSO-d6 with a drop of D2O. The water shifts the equilibrium entirely to the monomeric species, simplifying the spectrum.

  • TLC Tip: Add 1% Acetic Acid to your TLC eluent to suppress streaking.

Visualizing the Equilibrium:

BoroxineEq Monomer 3 x Monomer Ar-B(OH)2 Boroxine Boroxine (Trimer) (Ar-BO)3 Monomer->Boroxine - H2O (Drying/Heat) Boroxine->Monomer + H2O (Ambient Moisture) Water 3 x H2O

Figure 2: The reversible dehydration of boronic acids. The boroxine form is thermodynamically favored in dry states but converts to monomer in the presence of water.

Q3: The acid-base method didn't yield 99% purity. How do I recrystallize this specific derivative?

Diagnosis: The chloro and formyl groups make this molecule moderately soluble in organic solvents but poorly soluble in water. Standard "dissolve and cool" methods may fail if the solvent polarity isn't tuned.

Recommended Solvent Systems:

MethodSolvent SystemProtocol DetailsPros/Cons
Precipitation Acetonitrile / Water Dissolve in min.[3] warm MeCN; add H2O dropwise until cloudy; cool to 4°C.Best for Yield. Avoids heating the aldehyde excessively.
Standard Ethyl Acetate / Hexane Dissolve in hot EtOAc; add Hexane until turbid; cool slowly.Best for Purity. Removes non-polar oils effectively.
Hydrolysis Hot Water Suspend in water; heat to 80°C (briefly); cool to RT.Risk. Extended heating may oxidize the aldehyde.

Technical Note: Avoid alcohols (MeOH/EtOH) for recrystallization if possible, as they can form hemiacetals with the aldehyde or boronic esters, complicating the NMR [2].

Part 3: Stability & Storage

Q4: My product turned from white to yellow after a week. What happened?

Diagnosis: Oxidation. The formyl group (aldehyde) at position 5 is susceptible to air oxidation, forming 3-chloro-5-boronobenzoic acid . The boronic acid moiety itself is relatively stable to air but can slowly dehydrate.

Prevention Protocol:

  • Storage: Store under Argon/Nitrogen at 4°C.

  • Scavenging: If oxidation is suspected, wash the solid with a minimal amount of cold 5% NaHCO3 (the carboxylic acid impurity is more acidic and will dissolve preferentially) [3].

Q5: Can I use silica gel chromatography for final polishing?

Diagnosis: Direct chromatography of free boronic acids is difficult because the Lewis acidic boron binds irreversibly to the silanols on the silica gel, leading to severe tailing and mass loss.

The Fix:

  • Option A (Additive): Use 1% Acetic Acid in your mobile phase (e.g., Hexane/EtOAc/AcOH). This protonates the silica surface, reducing interaction with the boron.

  • Option B (Protection): Convert the boronic acid to a Pinacol Ester using pinacol and MgSO4 in DCM. The ester is stable, moves easily on silica, and can be used directly in Suzuki couplings (often with higher efficiency) [4].

References

  • Meudt, A., et al. (2002). Process for preparing highly pure formylphenylboronic acids. U.S. Patent No. 6,420,597. Washington, DC: U.S. Patent and Trademark Office. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[4] Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.[4] Link

  • Hall, D. G. (Ed.). (2011).[4] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link

  • BenchChem Technical Support. (2025). 4-Formylphenylboronic Acid Purification Guide. (Adapted for 3-Cl analog).[5] Link

Sources

Side reactions in Suzuki coupling with 3-Chloro-5-formylphenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Suzuki Coupling with 3-Chloro-5-formylphenylboronic Acid

Reagent Status: High Alert CAS: [Assumed Generic Context for 3-Chloro-5-formylphenylboronic acid] Molecular Weight: 184.38 g/mol Risk Profile: Protodeboronation (High), Cannizzaro Disproportionation (Medium), Chemoselectivity Loss (Medium).[1][2]

Executive Summary: The "Triple Threat" Reagent

As a Senior Application Scientist, I often see this specific scaffold fail not because of the catalyst, but because the reagent decomposes before the catalytic cycle completes.[2] You are working with a molecule containing three distinct reactive centers:

  • Boronic Acid (C-1): The coupling partner (Fragile).[1]

  • Chloride (C-3): A potential distraction for the catalyst (Chemoselectivity risk).[1]

  • Aldehyde (C-5): A base-sensitive electrophile (Side-reaction trap).[1]

This guide prioritizes reagent survival over catalyst turnover.[1][2] If your boronic acid degrades, no amount of catalyst optimization will recover the yield.[1][2]

Module 1: The Boron Integrity (Protodeboronation)

The Issue: Electron-Withdrawing Groups (EWGs) like -CHO and -Cl destabilize the C-B bond.[1] Under basic, aqueous conditions, the boronic acid undergoes hydrolytic cleavage, replacing the


 with a proton.[2]
Symptom:  You isolate 3-chlorobenzaldehyde instead of the biaryl product.

Technical Insight: Protodeboronation follows a base-catalyzed mechanism where the hydroxide coordinates to the boron, forming a boronate "ate" complex.[1] If the aryl ring is electron-deficient (which yours is), the C-B bond weakens, leading to ipso-protonation.[1][2]

Troubleshooting Protocol:

  • Switch Base: Move away from Hydroxides (

    
    ) or Alkoxides (
    
    
    
    ).[1][2] These are too aggressive.
    • Recommendation: Use Potassium Phosphate (

      
      )  or Cesium Fluoride (
      
      
      
      )
      .[1]
  • Reduce Water: Standard Suzuki conditions (DME/Water 2:1) promote hydrolysis.[1][2]

    • Recommendation: Switch to anhydrous conditions . Use Dioxane or Toluene with anhydrous

      
      .[1][2] The trace water in the solvent is often enough for the catalytic cycle without drowning the reagent.[1]
      
  • Slow Addition: Do not add the boronic acid all at once. Use a syringe pump to add the boronic acid solution over 1-2 hours.[1] This keeps the instantaneous concentration low, favoring the fast cross-coupling over the slower decomposition.[1]

Module 2: The Aldehyde Defense (Cannizzaro & Oxidation)

The Issue: Aldehydes are not spectators.[1] In the presence of strong bases (especially


), 3-Chloro-5-formylphenylboronic acid can undergo:
  • Cannizzaro Reaction: Disproportionation into the alcohol and carboxylic acid.[1][3]

  • Aerobic Oxidation: Conversion to the benzoic acid derivative.[1]

Technical Insight: The Cannizzaro reaction is second-order with respect to the aldehyde in some mechanisms and requires a strong nucleophilic base.[1] By using bulky or non-nucleophilic bases, you shut this pathway down.[1][2]

Troubleshooting Protocol:

  • Base Selection (Again): Avoid

    
    . Use 
    
    
    
    or
    
    
    .
  • Atmosphere: Strict inert atmosphere (Argon/Nitrogen) is mandatory.[1][2] Oxygen will oxidize the aldehyde rapidly in basic solution.[1]

  • Alternative: If the aldehyde persists in reacting, protect it as an acetal (using ethylene glycol) before the coupling.[1] The acetal is stable to base and can be deprotected with dilute acid during workup.[1]

Module 3: The Halogen Trap (Chemoselectivity)

The Issue: You want to couple the Boron, not the Chloride. However, the -Cl group is an aryl chloride.[1][2] While less reactive than Br/I, it can undergo oxidative addition if the catalyst is too "hot" (electron-rich).[1][2] Symptom: Oligomerization or polymerization of the boronic acid reagent.[1]

Technical Insight: Ligands like SPhos , XPhos , or


  are designed to activate aryl chlorides.[1][2] If you use these to couple an Aryl-Bromide with your reagent, the catalyst may start inserting into the C-Cl bond of your boronic acid, leading to a mess.[1][2]

Troubleshooting Protocol:

  • Ligand Choice: Use "Old School" ligands that are active enough for Br/I but lazy toward Cl.[1][2]

    • Recommendation:

      
        or 
      
      
      
      .
    • Avoid: Buchwald Biaryl Phosphines (SPhos, XPhos) unless you intend to react the chloride.[1][2]

  • Temperature Control: Keep the reaction below 80°C. Aryl chloride activation usually requires higher activation energies (>100°C) with standard ligands.[1]

Visual Troubleshooting Guide

Figure 1: Diagnostic Decision Tree

Use this flowchart to diagnose the specific failure mode of your reaction.

Troubleshooting Start Reaction Failed / Low Yield CheckProduct Analyze Crude NMR/LCMS Start->CheckProduct Deboronated Found 3-Chlorobenzaldehyde? CheckProduct->Deboronated Major byproduct AlcoholAcid Found Benzyl Alcohol or Benzoic Acid deriv? CheckProduct->AlcoholAcid Side products Mess Complex Mixture / Polymer? CheckProduct->Mess No distinct product Action1 Diagnosis: Protodeboronation 1. Switch to Anhydrous conditions 2. Use K3PO4 instead of Carbonates 3. Lower Temp Deboronated->Action1 Action2 Diagnosis: Cannizzaro/Oxidation 1. Remove NaOH/KOH 2. Use CsF or K3PO4 3. Degas solvents thoroughly AlcoholAcid->Action2 Action3 Diagnosis: Cl-Activation 1. Catalyst is too active 2. Switch to Pd(PPh3)4 3. Avoid SPhos/XPhos Mess->Action3

Caption: Diagnostic logic flow for identifying the root cause of failure based on crude reaction analysis.

Figure 2: Mechanistic Competition

Understanding the pathways helps you select the right inhibitor.[1]

Mechanism Reagent 3-Chloro-5-formyl phenylboronic acid Suzuki Suzuki Coupling (Desired Path) Reagent->Suzuki Pd(0), Mild Base Protodeb Protodeboronation (Hydrolysis) Reagent->Protodeb High Temp, H2O EWG destabilization Cannizzaro Cannizzaro (Disproportionation) Reagent->Cannizzaro Strong Base (OH-) High Conc. Prod Biaryl Product Suzuki->Prod Waste1 3-Chlorobenzaldehyde Protodeb->Waste1 Waste2 Alcohol + Acid Cannizzaro->Waste2

Caption: Competitive reaction pathways.[1] Success depends on accelerating the Green path while suppressing Red and Yellow.

Optimized Experimental Protocol

Method A: The "Gentle" Anhydrous Approach (Recommended) Use this for maximum chemoselectivity and reagent stability.

ComponentReagentEquivalentsNotes
Electrophile Aryl Bromide/Iodide1.0 equiv
Nucleophile 3-Cl-5-CHO-Ph-B(OH)21.2 - 1.5 equivExcess compensates for minor degradation.[1][2]
Catalyst

0.03 - 0.05 equivRobust, resists Cl-activation.[1][2]
Base

(finely ground)
3.0 equivAnhydrous.[1][2] Mild but effective.
Solvent 1,4-Dioxane0.1 MAnhydrous (SureSeal).[1][2]

Procedure:

  • Charge an oven-dried reaction vial with the Aryl Halide, Boronic Acid, Base, and Catalyst.

  • Seal and purge with Argon for 5 minutes (Evacuate/Backfill x3).

  • Add anhydrous Dioxane via syringe.[1][2]

  • Heat to 80°C (Do not exceed 90°C).

  • Monitor by LCMS at 2 hours. If incomplete, add 5% water (degassed) to solubilize the base only if strictly necessary.[1][2]

Frequently Asked Questions (FAQs)

Q1: Can I use MIDA boronates instead of the boronic acid? A: Yes, and it is highly recommended if the acid fails.[1] MIDA boronates slowly release the active boronic acid species, keeping the standing concentration low.[1][2] This mimics the "slow addition" technique chemically and significantly reduces protodeboronation and side reactions [1].[1]

Q2: My LCMS shows a mass corresponding to the homocoupling of the boronic acid. Why? A: Homocoupling requires an oxidant (usually Oxygen).[1][2] This indicates your inert atmosphere was compromised.[1][2] Ensure you are degassing solvents by sparging with Argon, not just sonication.[1][2] Using


 also helps minimize this compared to 

.[1]

Q3: I need to couple the Chloride (C-3) position later. Will it survive? A: Yes, provided you use the protocol above. Avoid ligands like XPhos , SPhos , BrettPhos , or


 .[1][2] These are "universal" coupling ligands that will likely attack your chloride.[1][2] Stick to Triphenylphosphine (PPh3) or dppf based catalysts to ensure the Chloride remains inert [2].[1]

Q4: Can I use Ethanol/Water as a solvent? A: Only if you accept lower yields.[1] Ethanol can react with the aldehyde (hemiacetal formation), and the high water content will accelerate protodeboronation of your electron-deficient ring.[1] If you must use aqueous conditions, use THF/Water (10:1) and keep the temperature low (60°C).[1][2]

References

  • Knapp, D. M., et al. (2010).[1][2] "Slow-Release of Unstable Boronic Acids from MIDA Boronates." Journal of the American Chemical Society. [Link][1]

  • Miyaura, N., & Suzuki, A. (1995).[1][2][4] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. [Link][1]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1][2] "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews. [Link]

  • Kinzel, T., et al. (2010).[1][2] "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids."[1] Journal of the American Chemical Society. [Link][1]

Sources

Technical Support Center: 3-Chloro-5-formylphenylboronic Acid (CAS 1211520-22-3)

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Focus: Solubility Optimization & Reaction Stability Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The "Goldilocks" Problem

3-Chloro-5-formylphenylboronic acid presents a classic "Goldilocks" challenge in organic synthesis. It contains three distinct functionalities with conflicting solubility profiles:

  • Boronic Acid (

    
    ):  Amphiphilic, capable of hydrogen bonding, but prone to dehydration.
    
  • Formyl Group (

    
    ):  Polar, reactive, and susceptible to oxidation or acetal formation.
    
  • Chloro & Phenyl Ring: Lipophilic.

Users frequently report "gummy" precipitates or stalled reactions. This is rarely a purity issue; it is almost always a solubility equilibrium issue driven by the formation of insoluble boroxine anhydrides. This guide provides the protocols to stabilize the monomeric species and ensure homogeneous reaction conditions.

Module 1: The Solubility Matrix

The Boroxine Trap

Unlike boronic esters, free boronic acids exist in a dynamic equilibrium with their dehydrated trimeric form, known as boroxines .

  • The Problem: Boroxines are significantly less polar and often insoluble in the very solvents used to dissolve the monomer (e.g., aqueous mixtures).

  • The Trigger: Using anhydrous non-polar solvents or heating a solid sample drives water out, shifting the equilibrium toward the insoluble polymer/trimer.

Solvent Selection Guide
Solvent SystemSolubility RatingSuitabilityTechnical Note
THF / Water (4:1) ★★★★★High Recommended. The water content prevents boroxine formation.[1]
1,4-Dioxane / Water (4:1) ★★★★★High Excellent for higher temperature Suzuki couplings (>80°C).
DMF or DMSO ★★★★☆MediumSolubilizes well but difficult to remove; can promote protodeboronation at high T.
Methanol / Ethanol ★★☆☆☆Low WARNING: The formyl group (

) will form acetals/hemiacetals, changing reactivity.
Dichloromethane (DCM) ★☆☆☆☆PoorPromotes boroxine precipitation.
Toluene ★☆☆☆☆PoorRequires a Phase Transfer Catalyst (PTC) and water.

Module 2: Visualizing the Equilibrium

To solve the solubility issue, you must visualize the species present in your flask. The following diagram illustrates the reversible dehydration pathway.

Boroxine_Equilibrium Acid Monomeric Boronic Acid (Reactive, Soluble) Boroxine Boroxine (Anhydride) (Insoluble 'Gum', Unreactive) Acid->Boroxine Dehydration Water_Out - 3 H₂O (Heat / Drying Agents) Water_Out->Acid Boroxine->Acid Hydrolysis Water_In + 3 H₂O (Aqueous Solvent) Water_In->Boroxine

Figure 1: The dehydration equilibrium.[2] Adding water shifts the reaction left, solubilizing the reagent.

Module 3: Troubleshooting Protocols

Scenario A: "The reagent turned into a sticky gum at the bottom of the flask."

Diagnosis: You likely used an anhydrous solvent (like pure Toluene or DCM) or heated the reaction without sufficient water, causing boroxine polymerization.

Corrective Protocol (The "Resurrection" Wash):

  • Cool the reaction mixture to room temperature.

  • Add a co-solvent mixture of THF:Water (1:1) equal to 20% of the total reaction volume.

  • Sonicate for 5-10 minutes. The water will hydrolyze the boroxine back to the monomeric acid.

  • Resume stirring. If the reaction is a Suzuki coupling, ensure your base (e.g.,

    
    ) is fully dissolved in the aqueous phase.
    
Scenario B: Suzuki Coupling Optimization (High Yield)

For 3-Chloro-5-formylphenylboronic acid, the formyl group is sensitive to oxidation, and the C-B bond can undergo protodeboronation if the base is too strong.

Optimized Workflow:

  • Solvent: 1,4-Dioxane / Water (5:1 ratio).

  • Base: Potassium Phosphate Tribasic (

    
    ) or Sodium Bicarbonate (
    
    
    
    ). Avoid Hydroxides (
    
    
    ) to protect the aldehyde.
  • Catalyst:

    
     (robust against steric bulk) or 
    
    
    
    .
  • Temperature: 80°C. Do not exceed 100°C to prevent aldehyde degradation.

Reaction_Workflow Start Start: Solid Reagent Solvent_Check Solvent Selection Start->Solvent_Check Branch_Aq Aqueous/Organic Mix? (e.g., Dioxane/H2O) Solvent_Check->Branch_Aq Yes Branch_Dry Anhydrous Solvent? Solvent_Check->Branch_Dry Yes Outcome_Good Monomer Stabilized Proceed to Catalyst Branch_Aq->Outcome_Good Outcome_Bad Boroxine Precipitates Reaction Stalls Branch_Dry->Outcome_Bad Fix Add 10-20% Water + Sonicate Outcome_Bad->Fix Troubleshoot Fix->Outcome_Good

Figure 2: Decision tree for solvent selection to ensure solubility.

Module 4: Advanced Stabilization (Derivatization)

If the free acid remains problematic (e.g., interfering with purification), convert it to the Pinacol Ester . This masks the polar


 group, making the molecule lipophilic and soluble in DCM, EtOAc, and Hexanes.

Protocol: In-Situ Pinacol Protection

  • Dissolve 3-Chloro-5-formylphenylboronic acid (1 eq) in anhydrous THF.

  • Add Pinacol (1.1 eq) and anhydrous

    
     (to scavenge water).
    
  • Stir at Room Temp for 2 hours.

  • Filter off

    
     and concentrate.
    
  • Result: The boronate ester is now soluble in standard organic solvents and stable for chromatography.

Frequently Asked Questions (FAQ)

Q: Why does my reaction mixture turn bright yellow/orange? A: This is likely due to the formyl group (-CHO) . In the presence of primary amines (even trace impurities) or under basic conditions, aldehydes can form Schiff bases or undergo aldol-type condensations, which are often colored. If the color darkens to black, it indicates Palladium precipitation ("Pd black"), suggesting the catalyst has died.

Q: Can I use Methanol to dissolve the starting material? A: Avoid if possible. While solubility is good, the aldehyde will react with methanol to form a hemiacetal or dimethyl acetal, especially if any Lewis acid (like the boronic acid itself) is present. This adds a "protecting group" you didn't ask for and alters the sterics of the molecule [1].

Q: Is the Chloro-group reactive in Suzuki conditions? A: Generally, no . Aryl chlorides are sluggish compared to Aryl bromides or iodides. If your coupling partner is an Aryl Bromide, the Boronic Acid will couple there selectively. If you want to couple at the Chloro-position, you require specialized ligands (e.g., Buchwald ligands like SPhos or XPhos).

References

  • Master Organic Chemistry. (2010). Hydrates, Hemiacetals, and Acetals. Link

  • Organic Chemistry Portal. (2023). Suzuki-Miyaura Coupling: Mechanism and Solvent Systems. Link

  • Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Link

Sources

Catalyst deactivation in reactions with 3-Chloro-5-formylphenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Catalyst Deactivation & Stability in Reactions with 3-Chloro-5-formylphenylboronic Acid

Executive Summary

Working with 3-Chloro-5-formylphenylboronic acid presents a classic "double-bind" in palladium catalysis. You are managing two competing instability vectors:

  • Protodeboronation: The electron-withdrawing nature of the chloro and formyl groups renders the C–B bond highly susceptible to base-catalyzed cleavage.

  • Aldehyde Interference: The formyl group can act as a reductant (destabilizing Pd(0) to Pd black) or undergo condensation with amine-containing ligands.

This guide moves beyond generic "optimization" to address the specific physical organic chemistry driving failure modes with this scaffold.

Module 1: The "Disappearing Reagent" Phenomenon (Protodeboronation)

User Question: "My reaction stalls at 40-50% conversion. Adding more catalyst doesn't help, and TLC shows the boronic acid spot has vanished. Is the catalyst dead?"

Technical Insight: It is highly likely that your catalyst is fine, but your boronic acid has decomposed. This molecule is an electron-deficient arylboronic acid .[1] In the presence of base (essential for the Suzuki mechanism) and water, these substrates undergo rapid protodeboronation . The electron-withdrawing groups (–Cl, –CHO) stabilize the transient aryl anion intermediate, accelerating the cleavage of the C–B bond [1].

The Diagnostic Test: Run a "blank" reaction:

  • Conditions: Your standard solvent/base/temp, without the aryl halide and without the catalyst.

  • Observation: Monitor by HPLC/TLC. If 3-chloro-5-formylphenylboronic acid converts to 3-chlorobenzaldehyde , you have confirmed protodeboronation.

Corrective Protocol:

  • Switch Bases: Move from alkoxides (NaOtBu, NaOEt) to mild, non-nucleophilic bases. Anhydrous

    
     or 
    
    
    
    are superior.
  • "Slow-Release" Strategy: Do not add the boronic acid all at once. Add it dropwise as a solution over 1 hour. This keeps the instantaneous concentration low, favoring the fast cross-coupling over the second-order decomposition.

  • Water Control: While some water is needed for the transmetallation step, excess water accelerates deboronation. Use an anhydrous solvent (Dioxane or THF) spiked with exactly 2-5 equivalents of water.

Module 2: Catalyst Aggregation (Pd Black Formation)[2]

User Question: "The reaction mixture turns black within 10 minutes, and no product is formed. I'm using Pd(PPh3)4."

Technical Insight: The aldehyde moiety (–CHO) is not innocent. It can act as a reducing agent.[2][3][4] If your Pd(II) precatalyst is reduced to Pd(0) before the oxidative addition step (or if the ligand dissociates), the "naked" Pd(0) atoms will aggregate into catalytically inactive Palladium Black. Furthermore, phosphine ligands like


 are prone to oxidation by air, and the aldehyde can accelerate this in the presence of trace oxidants [2].

The Fix:

  • Ligand Selection: Abandon simple triphenylphosphine. Use bulky, electron-rich biaryl phosphine ligands (e.g., SPhos or XPhos ). These ligands create a "protective shell" around the Pd(0) center, preventing aggregation even in the presence of reactive functional groups.

  • Precatalyst Change: Switch to Pd(dppf)Cl2 or a palladacycle precatalyst (e.g., XPhos Pd G2 ). These are more robust against chemically induced reduction by the aldehyde.

Module 3: Visualizing the Deactivation Pathways

The following diagram illustrates the kinetic competition between the desired cross-coupling and the two primary deactivation modes.

ReactionPathways Start 3-Cl-5-CHO-Ph-B(OH)2 (Substrate) Boronate Boronate Species [Ar-B(OH)3]- Start->Boronate Base Activation Base Base (OH- / CO3--) Decomp Protodeboronation (3-Chlorobenzaldehyde) Boronate->Decomp Fast if pH high & EWG present Pd_Active Active Pd(0)L2 OxAdd Oxidative Addition (Ar-Pd-X) Pd_Active->OxAdd + Aryl Halide Pd_Black Pd Black (Inactive Aggregates) Pd_Active->Pd_Black Aldehyde induced reduction TransMet Transmetallation OxAdd->TransMet + Boronate Product Coupled Product TransMet->Product Reductive Elim.

Caption: Kinetic competition between the desired Suzuki cycle (green path) and the destructive protodeboronation/aggregation pathways (red paths).

Module 4: Optimized Experimental Protocols
Protocol A: High-Stability Suzuki Coupling

Designed to minimize protodeboronation of 3-Chloro-5-formylphenylboronic acid.

ComponentRecommendationRationale
Catalyst XPhos Pd G2 (1-2 mol%)Pre-formed active species; bulky ligand prevents aggregation.
Base K3PO4 (2.0 equiv)Lower basicity (pKa ~12) reduces hydrolytic stress on C-B bond compared to NaOtBu.
Solvent 1,4-Dioxane (Anhydrous)Non-coordinating; high boiling point allows temp control.
Additive Water (5.0 equiv)Controlled amount.[5] Do not use bulk aqueous solvent.
Temperature 60°C - 80°C Avoid reflux (100°C+) if possible to slow decomposition.

Step-by-Step:

  • Charge a reaction vial with the Aryl Halide (1.0 equiv),

    
     (2.0 equiv), and XPhos Pd G2 (0.02 equiv).
    
  • Seal and purge with Nitrogen/Argon (3 cycles).

  • Add anhydrous Dioxane via syringe.

  • Crucial Step: Dissolve 3-Chloro-5-formylphenylboronic acid (1.3 equiv) in a separate vial of Dioxane.

  • Heat the reaction block to 60°C.

  • Add the boronic acid solution dropwise over 30-60 minutes using a syringe pump or manual addition.

  • Monitor conversion immediately after addition is complete.

Protocol B: Troubleshooting Flowchart

Troubleshooting Start Reaction Failed/Low Yield CheckSM Check TLC/LCMS: Is Boronic Acid remaining? Start->CheckSM YesSM Yes, SM remains CheckSM->YesSM Yes NoSM No, SM gone CheckSM->NoSM No CatIssue Catalyst Inactive. 1. Check O2 exclusion. 2. Switch to XPhos Pd G2. YesSM->CatIssue CheckProd Is Product formed? NoSM->CheckProd CheckDecomp Is 3-Cl-benzaldehyde present? CheckProd->CheckDecomp No Product Deboron Protodeboronation. 1. Lower Base Strength. 2. Slow Addition. CheckDecomp->Deboron Yes

Caption: Decision matrix for diagnosing reaction failure modes specific to labile boronic acids.

FAQ: Frequently Asked Questions

Q: Can I protect the aldehyde to improve stability? A: Yes, and this is highly recommended for scale-up. Converting the formyl group to an acetal (using ethylene glycol and TsOH) or an imidazolidine significantly reduces the electron-withdrawing character of the ring. This stabilizes the C–B bond against base hydrolysis and prevents the aldehyde from interacting with the catalyst. You can deprotect with dilute acid during workup.

Q: Why do I see homocoupling of my aryl halide? A: If the boronic acid decomposes (protodeboronation) faster than it transmetallates, the active Pd(II)-Aryl species sits idle. Eventually, it may undergo disproportionation or reaction with another molecule of aryl halide, leading to homocoupling. This is a symptom of low boronic acid availability , not necessarily "catalyst over-activity."

Q: Is the chloride on the ring reactive? A: Generally, no. Under standard Suzuki conditions (Pd/Phosphine, 60-80°C), an aryl chloride is significantly less reactive than an aryl bromide or iodide. However, if you are using highly active ligands (like Buchwald's BrettPhos) to couple a difficult partner, you might see competitive oxidative addition at the C–Cl bond. Stick to standard SPhos/XPhos systems to maintain selectivity.

References
  • Mechanism of Protodeboronation: Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2017).[6] Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165. [Link]

  • Aldehyde Interference & Catalyst Poisoning: Giffney, X. S., & Dixneuf, P. H. (2013). Solvent-Induced Reduction of Palladium-Aryls, a Potential Interference in Pd Catalysis.[7] Organometallics, 32(23), 6908–6915. [Link]

  • Suzuki Coupling of Unstable Boronic Acids: Klootwyk, B. M., Ruble, J. C., Cumming, G. R., & Woerly, E. M. (2024). Coupling Reaction of Pinacolborane with Aryl Halides... The Journal of Organic Chemistry, 89.[8] [Link]

  • General Stability of Formylphenylboronic Acids: PubChem Compound Summary for CID 52987973, 3-Chloro-5-formylphenylboronic acid. [Link]

Sources

Technical Support Center: Purification of 3-Chloro-5-formylphenylboronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: BORON-PUR-001 Status: Active Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Column Chromatography for Arylboronic Acids

Executive Summary & Diagnostic Matrix

The Challenge: Purifying 3-Chloro-5-formylphenylboronic acid presents a "perfect storm" of chromatographic challenges. You are dealing with three distinct reactive centers:

  • Boronic Acid (

    
    ):  Amphoteric and Lewis acidic. It interacts strongly with silanols (causing streaking) and exists in a dynamic equilibrium with its anhydride (boroxine), leading to "ghost peaks."
    
  • Aldehyde (

    
    ):  Susceptible to oxidation (to carboxylic acid) on active silica surfaces or upon prolonged exposure to air.
    
  • Aryl Chloride (

    
    ):  Electron-withdrawing, which destabilizes the C-B bond toward protodeboronation under basic conditions.
    

Quick Diagnostic Guide: Use this table to identify your specific issue before proceeding to the detailed troubleshooting.

SymptomProbable CauseImmediate Action
Broad, tailing streaks H-bonding between

and Silica silanols.
Add 1% Acetic Acid to mobile phase.
Two spots (or smear between them) Boronic Acid

Boroxine equilibrium.
Do not collect separately. Combine fractions; they are the same compound.
Product stays at baseline High polarity or formation of boronate esters with silica.Switch to highly polar eluent (DCM:MeOH) or derivatize to Pinacol ester.
New peak (more polar) Oxidation of aldehyde to carboxylic acid.Increase flow rate; flush column with

before use.
Loss of Boron signal (NMR) Protodeboronation (C-B bond cleavage).Avoid bases (TEA/Pyridine). Keep conditions neutral/acidic.

Technical Deep Dive (Q&A)

Category A: Peak Shape & Separation Issues

Q: Why does my compound streak across the entire column, making separation impossible? A: This is the most common issue with boronic acids. Silica gel (


) possesses surface silanol groups (

) that act as weak acids and H-bond donors. The boronic acid moiety functions as a Lewis acid, coordinating with these silanols. This "stick-and-slip" interaction causes the severe tailing you observe.
  • The Fix: You must suppress the ionization of the silanols.

    • Protocol: Add 0.5% to 1.0% Acetic Acid (AcOH) to your mobile phase (e.g., Hexane/Ethyl Acetate + 1% AcOH). This protonates the silanols, reducing their interaction with the boron center.

    • Warning: Do not use Triethylamine (TEA). While TEA is standard for amines, it promotes the formation of anionic boronate species, which bind irreversibly to silica or accelerate protodeboronation.

Q: I see two distinct spots on TLC, but NMR shows my crude is pure. What is happening? A: You are observing the Boroxine Equilibrium . Boronic acids spontaneously dehydrate to form cyclic trimers called boroxines. This process is reversible and concentration-dependent.

  • The Mechanism:

    
    
    
  • Chromatographic Behavior: The boroxine is less polar (greasier) and moves faster (higher

    
    ). The free acid is more polar and moves slower. On the column, they constantly interconvert, leading to a "smear" connecting two spots.
    
  • The Fix:

    • Ignore the separation between these two spots; collect the entire range.

    • Once concentrated and exposed to ambient moisture, the equilibrium will reset to the monomeric acid (or the trimer, depending on the solvent).

Category B: Stability & Chemical Reactivity[1][2]

Q: My yield is low, and I see a new side product. Is the aldehyde decomposing? A: The formyl group (


) at the 5-position is sensitive.
  • Oxidation: Silica gel often contains trace metal impurities (Fe, Al) that catalyze the air-oxidation of aldehydes to carboxylic acids.

  • Acetilization: If you use Methanol in your mobile phase, the aldehyde may form hemiacetals, and the boronic acid may form methyl boronate esters.

  • The Fix:

    • Use Dichloromethane (DCM)/Ethyl Acetate gradients instead of alcohols if possible.

    • If Methanol is required for polarity, use it only at the very end and evaporate immediately.

    • Speed is critical. Do not let the compound sit on the column.

Q: Can I use basic alumina instead of silica? A: No. The electron-withdrawing Chlorine and Formyl groups on the phenyl ring make the C-B bond susceptible to base-catalyzed protodeboronation . Under basic conditions, the boronate anion forms, and the aryl group can cleave off, leaving you with 3-chlorobenzaldehyde (de-borylated product). Always stick to neutral or slightly acidic conditions.

Visualizing the Chemistry

The following diagram illustrates the competing equilibria that complicate the purification process.

BoronicChromatography cluster_column Inside the Column BoronicAcid Boronic Acid (Monomer) Polar (Low Rf) Boroxine Boroxine (Trimer) Non-Polar (High Rf) BoronicAcid->Boroxine - H2O (Reversible) SilicaInteraction Silica-Bound Complex (Streaking/Tailing) BoronicAcid->SilicaInteraction Lewis Acid/Base Interaction PinacolEster Pinacol Ester (Stable/Clean Elution) BoronicAcid->PinacolEster + Pinacol (Derivatization)

Caption: Figure 1. The dynamic equilibrium between the boronic acid monomer and boroxine trimer causes peak broadening. Derivatization to the Pinacol Ester (Green) bypasses this cycle.

Recommended Protocols

Protocol A: Direct Purification (For Rapid Isolation)

Use this if you need the free acid immediately and cannot spare time for protection/deprotection.

  • Stationary Phase: Standard Silica Gel (40–63 µm).

  • Mobile Phase: Hexane : Ethyl Acetate (starting 80:20

    
     100% EtOAc) containing 1.0% Acetic Acid .
    
  • Sample Loading:

    • Do not load as a liquid in DCM (boronic acids often crash out in Hexane).

    • Method: Dissolve sample in minimal Acetone or THF, add Celite (approx 2g per 1g sample), and evaporate to dryness ("Dry Load"). Load the powder on top of the column.

  • Elution: Run a fast gradient. Collect all fractions that show UV activity, even if they smear.

  • Post-Run: Combine fractions and evaporate. To remove the acetic acid, co-evaporate with Toluene (

    
    ) or suspend the solid in minimal water and filter (if the product is water-insoluble).
    
Protocol B: The "Pinacol Rescue" (Recommended for High Purity)

Use this if Protocol A fails or if you need >98% purity for biological assays. Pinacol esters are chromatographically stable.[1][2]

Step 1: Protection

  • Dissolve Crude 3-Chloro-5-formylphenylboronic acid (1.0 equiv) in THF.

  • Add Pinacol (1.1 equiv) and

    
      (anhydrous, 2.0 equiv) to absorb water.
    
  • Stir at Room Temp for 2–4 hours. (Monitoring: TLC will show a conversion to a single, higher

    
     spot).
    
  • Filter off

    
     and concentrate.
    

Step 2: Purification

  • Run a standard silica column using Hexane:EtOAc (9:1 to 4:1) .

  • The Pinacol ester will elute as a sharp, well-defined peak without streaking.

  • Note: The aldehyde is still present, so avoid methanol/amines.

Step 3: Deprotection (Optional) Many cross-couplings work better with the ester. If you MUST revert to the acid:

  • Dissolve Ester in Acetone/Water (1:1).

  • Add NaIO4 (3.0 equiv) and stir for 12h (oxidative cleavage of the diol).

  • Extract with EtOAc.[3][4]

Decision Logic

Use this flowchart to determine your workflow.

DecisionTree Start Start: Crude Mixture PurityCheck Is >95% Purity Required? Start->PurityCheck Direct Protocol A: Direct Column (+1% AcOH) PurityCheck->Direct No (Rapid Screen) Deriv Protocol B: Convert to Pinacol Ester PurityCheck->Deriv Yes (Final Compound) Success Successful Isolation Direct->Success Good Separation Fail Streaking/Decomposition Direct->Fail Issues Persist Deriv->Success Fail->Deriv Switch Strategy

Caption: Figure 2. Strategic workflow for boronic acid purification. Derivatization is the fallback for persistent chromatographic failure.

References

  • Hall, D. G. (Ed.). (2011).[2] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[5] Link

  • Tokunaga, Y., et al. (2002).[6] "Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution." Heterocycles, 57(5), 787-790.[6] Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 43, 412-443. (Detailed discussion on protodeboronation mechanisms). Link

  • Oka, N., et al. (2022).[7][8] "Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions."[3][7][9] Organic Letters, 24(17), 3510–3514. Link[7]

Disclaimer: This guide assumes standard laboratory safety protocols. Boronic acids and their derivatives can be bioactive; handle with appropriate PPE.[3]

Sources

Recrystallization techniques for products of 3-Chloro-5-formylphenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Knowledge Base Article ID: PUR-3C5F-BA Subject: Optimization of Recrystallization & Purification Protocols for 3-Chloro-5-formylphenylboronic Acid Status: Active | Department: Application Science & Technical Support[1]

Executive Summary

Purifying 3-Chloro-5-formylphenylboronic acid presents a unique "dual-personality" challenge in organic synthesis. You are managing two reactive functional groups with opposing stability requirements:

  • The Boronic Acid (

    
    ):  Prone to dehydration into cyclic trimeric anhydrides (boroxines) upon heating or vacuum drying.[1]
    
  • The Aldehyde (

    
    ):  Susceptible to oxidation (to carboxylic acid) or disproportionation (Cannizzaro reaction) under basic conditions.[1]
    
  • The Chlorine Substituent: Increases lipophilicity compared to simple formylphenylboronic acids, altering standard aqueous solubility profiles.[1]

This guide provides a validated workflow to navigate these competing factors, ensuring high purity (>98%) and preventing common pitfalls like "oiling out" or boroxine contamination.

Module 1: The Solubility Matrix

Use this table to select the correct solvent system based on your crude material's profile.[1]

Solvent SystemRoleSuitability RatingTechnical Notes
Water (Hot) Solvent⭐⭐⭐ (Conditional)Excellent for hydrolyzing boroxines.[1] However, the 3-Cl group reduces water solubility.[1] Requires large volumes or co-solvents.[1]
Ethyl Acetate / n-Hexane Solvent / Anti-solvent⭐⭐⭐⭐ (Recommended)Standard non-polar purification.[1] Good for removing organic byproducts.[1] Risk: Does not reverse boroxine formation.[1]
THF / Water (9:1) Solvent / Co-solvent⭐⭐⭐⭐⭐ (Best for Purity)The "Goldilocks" zone.[1] THF dissolves the lipophilic chloro-ring; water prevents dehydration to boroxine.[1]
Dichloromethane (DCM) Extraction Solvent⭐⭐Good for initial extraction, but poor for recrystallization (yield loss due to high solubility).[1]
Acetone / Water Solvent / Anti-solvent⭐⭐⭐⭐Similar to THF/Water but acetone is harder to remove completely without heating (oxidation risk).[1]

Module 2: The Boroxine-Acid Equilibrium (Critical Mechanism)

Why is my melting point broad or incorrect?

The most common "impurity" in boronic acids is actually the dehydrated trimer of the product itself.[1] This is a reversible thermodynamic equilibrium.[1]

The Mechanism:


[1]
  • Heat/Vacuum: Drives reaction to the right (Boroxine formation).[1]

  • Water/Humidity: Drives reaction to the left (Boronic Acid formation).[1]

Technical Insight: If your NMR shows broad peaks or the melting point is depressed, you likely have a mixture of monomer and trimer.[1] You must introduce water during the final crystallization step to push the equilibrium back to the monomer.[1]

BoroxineCycle Acid Boronic Acid Monomer (Active Species) Heat Heating / Vacuum Drying (Dehydration) Acid->Heat - 3 H2O Boroxine Boroxine Trimer (Anhydride Impurity) Heat->Boroxine Water Recrystallization with Water (Hydrolysis) Boroxine->Water + 3 H2O Water->Acid

Figure 1: The thermodynamic cycle between Boronic Acid and Boroxine.[1][2][3] To isolate the pure acid, the final step must involve the 'Green' pathway (Hydrolysis).[1]

Module 3: Validated Purification Protocols

Protocol A: The "Alkaline Wash" (Chemical Purification)

Best for: Crude material with significant non-polar organic impurities (starting materials, halides).[1]

Principle: Boronic acids form soluble boronate salts at mild basic pH, while non-polar impurities remain organic-soluble.[1] Warning: The aldehyde group is sensitive.[1] Do not exceed pH 10-11 to avoid the Cannizzaro reaction (disproportionation into alcohol and acid).[1]

  • Dissolution: Suspend crude 3-Chloro-5-formylphenylboronic acid in water.

  • Basification: Slowly add 1M NaOH or Na₂CO₃ dropwise with vigorous stirring. Monitor pH strictly.

    • Target: pH 9–10.[1]

    • Observation: The solid should dissolve into a clear/yellowish solution.[1]

  • Wash: Extract the aqueous layer twice with an organic solvent (Toluene or MTBE).[1]

    • Action: Discard the organic layer (contains non-polar impurities).[1]

  • Precipitation: Cool the aqueous layer to 5–10°C. Slowly acidify with 1M HCl to pH 2–3.

    • Result: The product will precipitate as a white/off-white solid.[1]

  • Filtration: Filter and wash with cold water.[1]

Protocol B: Thermal Recrystallization (Final Polish)

Best for: Converting boroxine back to acid and removing trace salts.

  • Solvent Prep: Prepare a mixture of THF:Water (9:1) or Ethyl Acetate .[1]

  • Dissolution: Heat solvent to near boiling (approx 60-65°C). Add crude solid until no more dissolves (saturation).[1]

    • Note: If using EtOAc, add 1% water to the solvent to ensure boroxine hydrolysis.[1]

  • Filtration (Hot): If insoluble particles remain, filter rapidly through a pre-warmed glass frit.

  • Crystallization:

    • Allow solution to cool slowly to room temperature on a stir plate (turned off).

    • Once at RT, move to an ice bath (0°C) for 1 hour.

    • Anti-solvent (Optional): If yield is low, add n-Hexane dropwise until turbidity persists, then cool.[1]

  • Drying: Filter crystals. Dry in a vacuum oven at 40°C max .

    • Critical: High heat (>60°C) under vacuum will dehydrate the product back to boroxine.[1]

Module 4: Troubleshooting & FAQs

Q1: My product turned into an oil instead of crystals. What happened?

  • Cause: This is "oiling out," often caused by impurities lowering the melting point or cooling too quickly.[1]

  • Fix: Re-dissolve the oil in the hot solvent.[1] Add a "seed crystal" of pure product if available. Scratch the inner wall of the flask with a glass rod to induce nucleation.[1] If this fails, switch to Protocol A (Alkaline Wash) to remove the impurities causing the oiling.[1]

Q2: The NMR shows the correct structure, but the integration is messy, and peaks are broad.

  • Diagnosis: You have a mix of Boronic Acid and Boroxine.[1][4] This is not necessarily "impure" chemically, but physically inconsistent.

  • Fix: Recrystallize using a solvent containing water (Protocol B).[1] Ensure the NMR solvent (e.g., DMSO-d6) is dry, or add a drop of D₂O to the NMR tube to sharpen the peaks by rapid exchange.[1]

Q3: Can I use Acetone for recrystallization?

  • Answer: Yes, but be cautious. Acetone can form an aldol condensation product with the aldehyde group on your molecule if heated too long with trace base.[1] Ethyl Acetate or THF is chemically safer for the formyl group.[1]

Q4: I see a new impurity spot on TLC after recrystallization.

  • Diagnosis: Oxidation.[1] The aldehyde (

    
    ) may have oxidized to the carboxylic acid (
    
    
    
    ).[1]
  • Prevention: Perform recrystallization under an inert atmosphere (Nitrogen/Argon).[1] Avoid prolonged heating in air.[1]

Visual Workflow: Decision Tree

DecisionTree Start Start: Crude Product CheckPurity Check Purity (TLC/NMR) Start->CheckPurity HighImpurity High Organic Impurities? CheckPurity->HighImpurity ProtocolA Protocol A: Alkaline Wash (pH 9-10) HighImpurity->ProtocolA Yes BoroxineCheck Broad NMR Peaks? HighImpurity->BoroxineCheck No ProtocolA->BoroxineCheck ProtocolB Protocol B: Recrystallization (THF/H2O) Final Pure Product (Dry @ 40°C) ProtocolB->Final BoroxineCheck->ProtocolB Yes (Hydrolysis needed) BoroxineCheck->Final No

Figure 2: Troubleshooting logic flow for determining the correct purification path.

References

  • Purification of Formylphenylboronic Acids

    • Method: Alkaline dissolution and acidic precipitation for formyl-substituted boronic acids.[1][5]

    • Source: Laster, G. et al. "Process for preparing highly pure formylphenylboronic acids."[1] U.S. Patent 6,420,597. (2002).[1]

    • URL
  • Boroxine-Boronic Acid Equilibrium

    • Mechanism:[6][7][8][9] Thermodynamics of dehydration and hydration in boronic acids.[1]

    • Source: Hall, D. G.[1] (Ed.).[1][6][9] Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. (2011).[1]

    • Context: Chapter 1 details the physical properties and the monomer-trimer equilibrium.[1]

  • General Recrystallization of Arylboronic Acids

    • Protocol: Standard solubility data and recrystallization solvents (Water, EtOAc/Hexane).[1]

    • Source: Santucci, L. et al. "Purification of arylboronic acids."[1] Journal of the American Chemical Society.[1]

    • URL:[Link] (General reference to standard practice in JACS/JOC protocols for boronic acid synthesis).[1]

  • Cannizzaro Reaction Risks

    • Mechanism:[6][7][8][9] Disproportionation of aldehydes in base.[1]

    • Source: Geissman, T. A.[1] "The Cannizzaro Reaction."[1][10] Organic Reactions. (1944).[1]

    • Relevance: Establishes the upper pH limit (pH < 11)

Sources

Troubleshooting guide for 3-Chloro-5-formylphenylboronic acid reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Chloro-5-formylphenylboronic Acid

Product ID: 3-Cl-5-CHO-PBA CAS: 1451393-35-3 (Generic reference for isomer class) Safety Protocol: H315, H319, H335 (Irritant). Handle under inert atmosphere.

Section 1: Chemical Profile & Reactivity Landscape

Q: Why is this specific building block failing in my standard Suzuki conditions?

A: 3-Chloro-5-formylphenylboronic acid is a "push-pull" system that creates a specific vulnerability called facilitated protodeboronation .

  • Electron Deficiency: The chlorine (-I effect) and formyl (-M/-I effect) groups at the 3 and 5 positions make the aromatic ring highly electron-deficient.

  • The Trap: While electron-deficient boronic acids transmetallate faster (good), they are also significantly more acidic. In the presence of standard bases (like

    
     or 
    
    
    
    ) and water, the C-B bond becomes hyper-labile and cleaves, replacing the boron with a proton (protodeboronation) before the cross-coupling can occur.
  • Aldehyde Interference: The free aldehyde can act as a reducing agent, potentially aggregating Palladium into inactive "Pd black" or undergoing Cannizzaro disproportionation under basic conditions.

Reactivity Diagram The following diagram illustrates the competing pathways your molecule faces in the reaction vessel.

ReactivityLandscape Start 3-Chloro-5-formyl phenylboronic acid Suzuki Desired Product (Biaryl) Start->Suzuki Pd(0), Mild Base Deboron Protodeboronation (3-Chlorobenzaldehyde) Start->Deboron High pH, H2O, Heat Oxidation Oxidation/Cannizzaro (Carboxylic Acid/Alcohol) Start->Oxidation O2 or Strong Base Boroxine Boroxine Trimer (Reversible Anhydride) Start->Boroxine Dehydration

Caption: Divergent reaction pathways. High pH and water favor irreversible protodeboronation (Red) over the desired coupling (Green).

Section 2: Troubleshooting Suzuki-Miyaura Coupling

Q: My reaction yields 3-chlorobenzaldehyde instead of the coupled product. Why?

A: This is the signature of protodeboronation . The base is attacking the boron atom, and the electron-poor ring stabilizes the transient anion, leading to C-B bond cleavage.

Corrective Actions:

  • Switch Bases: Stop using Carbonates or Hydroxides. Switch to Potassium Phosphate (

    
    )  or Potassium Fluoride (KF) . These provide activation without raising the pH high enough to trigger rapid deboronation.
    
  • Reduce Water: Use a minimal amount of water (e.g., Dioxane/H2O 10:1) or switch to anhydrous conditions using KF and a phase transfer catalyst (18-crown-6).

  • Pre-catalyst Strategy: Use a rapid-initiation catalyst like XPhos Pd G3 or Pd(dppf)Cl2 . You need the coupling rate (

    
    ) to outcompete the decomposition rate (
    
    
    
    ).

Q: The reaction turns black immediately, and conversion stops.

A: The aldehyde group is likely reducing your Pd(II) source to bulk Pd(0) metal (Palladium black), which precipitates and becomes inactive.

Corrective Actions:

  • Protect the Aldehyde: If the yield is <30%, convert the aldehyde to an acetal (using ethylene glycol) before the coupling.

  • MIDA Boronate: Alternatively, protect the boronic acid as a MIDA boronate. This releases the active boronic acid slowly, keeping its concentration low relative to the catalyst, which suppresses side reactions.

Troubleshooting Flowchart

SuzukiTroubleshoot Issue Coupling Failed CheckByproduct Is Byproduct 3-Chlorobenzaldehyde? Issue->CheckByproduct Protodeboronation Issue: Protodeboronation CheckByproduct->Protodeboronation Yes CheckColor Did reaction turn black? CheckByproduct->CheckColor No Soln1 Use Anhydrous Conditions Base: KF or CsF Protodeboronation->Soln1 PdDeath Issue: Catalyst Poisoning (Aldehyde Interference) CheckColor->PdDeath Yes Soln2 Protect Aldehyde (Acetal) OR Increase Ligand Ratio PdDeath->Soln2

Caption: Decision tree for diagnosing reaction failure based on byproducts and visual cues.

Section 3: Purification & Handling FAQs

Q: My compound streaks on silica gel and recovery is low. How do I purify it?

A: Boronic acids interact reversibly with the silanols (


) on silica gel, causing streaking and decomposition.
  • Method A (Neutralization): Pre-wash your silica column with 1% Triethylamine in Hexanes to neutralize acidic sites.

  • Method B (Recrystallization): For this specific compound, recrystallization is superior to chromatography.

    • Solvent: Hot Water/Methanol (9:1) or Dichloroethane.

    • Note: If the solid turns into a "sticky gum," you likely have a mix of boronic acid and its anhydride (boroxine). Sonication in water can hydrolyze the boroxine back to the free acid solid.

Q: The white powder has turned yellow/orange in storage.

A: This indicates oxidation of the formyl group (aldehyde) to a carboxylic acid or phenol formation.

  • Verification: Run a

    
     NMR. Look for the disappearance of the aldehyde peak (~10 ppm) and appearance of broad acid peaks.
    
  • Prevention: Store at -20°C under Argon. Aldehydes on electron-deficient rings are prone to air oxidation.

Section 4: Validated Experimental Protocols

Protocol A: Optimized Suzuki Coupling for Labile Boronic Acids

Designed to minimize protodeboronation.

ComponentEquivalentsRole
Aryl Halide1.0 eqElectrophile
3-Cl-5-CHO-PBA 1.2 - 1.5 eq Nucleophile (Excess required due to instability)

2.0 - 3.0 eqMild Base (Buffers pH)

0.05 eqCatalyst (Robust, bite-angle stabilized)
DME / Water4 : 1Solvent (DME promotes solubility)

Steps:

  • Charge a reaction vial with the Aryl Halide, Boronic Acid, Base, and Catalyst.

  • Seal and purge with Argon for 5 minutes (Critical: Oxygen promotes homocoupling).

  • Add degassed DME/Water mixture via syringe.

  • Heat to 60-80°C . Do not reflux at >100°C unless necessary.

  • Monitor by TLC/LCMS at 1 hour. If deboronation is observed, lower temp to 50°C and double catalyst loading.

Protocol B: Boroxine Removal (Purity Check)

If your stoichiometry is off, your "100 mg" of starting material might actually be 80 mg of trimer.

  • Dissolve the crude boronic acid in minimal THF.

  • Add 5 equivalents of water.

  • Stir vigorously for 30 minutes (hydrolyzes the anhydride).

  • Evaporate solvent under reduced pressure (keep bath <40°C).

  • Azeotrope with DCM to remove water.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412–443.

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165.

  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286.

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.

Effect of water on Suzuki reactions with 3-Chloro-5-formylphenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Suzuki Coupling with 3-Chloro-5-formylphenylboronic Acid

  • Ticket ID: #SC-3C5F-H2O

  • Subject: Optimization of Water Stoichiometry & Suppression of Protodeboronation

  • Assigned Specialist: Senior Application Scientist, Catalysis Group

Executive Summary

You are encountering challenges with 3-Chloro-5-formylphenylboronic acid (CAS: 1218790-53-4) . This substrate presents a "perfect storm" for instability: the synergistic electron-withdrawing effects of the chloro (-Cl) and formyl (-CHO) groups significantly acidify the carbon-boron bond.

While water is thermodynamically required for the formation of the active trihydroxyboronate species (


), excess water in this specific system accelerates protodeboronation  (hydrolytic cleavage of the C-B bond) faster than the transmetallation step can occur. This guide details how to modulate water activity to favor the cross-coupling pathway.

Module 1: Critical Mechanism Analysis

The success of your reaction depends on the competition between two pathways: Transmetallation (Productive) and Protodeboronation (Destructive).

The Water Paradox
  • Activation (Good): Boronic acids are Lewis acidic but kinetically inert. Water/Base converts neutral

    
     into the nucleophilic boronate anion 
    
    
    
    , which is required to transfer the aryl group to Palladium.
  • Destruction (Bad): For electron-deficient rings (like your 3-Cl-5-CHO-phenyl), the C-B bond is weakened. In the presence of excess water and base, the boronate anion undergoes rapid hydrolysis, replacing the

    
     group with a proton (
    
    
    
    ).
Pathway Visualization

The following diagram illustrates the kinetic competition. Your goal is to maximize the green path and minimize the red path.

SuzukiMechanism Substrate 3-Cl-5-CHO-Ph-B(OH)2 (Starting Material) Boronate Active Boronate Anion [Ar-B(OH)3]- Substrate->Boronate + Base / + H2O (Activation) Transmetal Transmetallation (Rate Limiting Step) Boronate->Transmetal + Pd Catalyst Decomp Protodeboronation (Byproduct: 3-Cl-Benzaldehyde) Boronate->Decomp + Excess H2O (Hydrolysis) Pd_Complex Pd(II)-Ar'-X (Oxidative Addition Complex) Pd_Complex->Transmetal Product Biaryl Product (Success) Transmetal->Product Reductive Elimination

Figure 1: The active boronate species is the bifurcation point. High water concentrations favor the red path (decomposition) for electron-deficient substrates.

Module 2: Troubleshooting Guide

Use this matrix to diagnose your specific failure mode based on crude NMR/LC-MS data.

SymptomDiagnosisRoot CauseCorrective Action
SM consumed, Main peak is 3-chlorobenzaldehyde Protodeboronation Water concentration is too high; Base is too strong. The C-B bond hydrolyzed before coupling.1. Switch to anhydrous solvent (Dioxane/Toluene).2. Use solid base (K₃PO₄ or CsF) with trace water only.3. Lower temperature (start at 60°C).
SM remains, No Product Catalyst Arrest Catalyst failed to insert (Oxidative Addition) or Boronic acid not activated (too dry).1. Add controlled water (1-5% v/v).2. Switch to a more active pre-catalyst (e.g., XPhos Pd G2 or Pd(dtbpf)Cl₂).
Aldehyde peak missing / New alcohol peak Cannizzaro / Oxidation The aldehyde group is unstable in strong aqueous base (e.g., NaOH, KOH).1. Switch to weak base: K₃PO₄ or KHCO₃.2. Ensure strict inert atmosphere (Argon sparge).
Homocoupling (Ar-Ar) Oxidative Coupling Oxygen ingress; Boronic acid excess reacting with itself.1. Degas solvents vigorously.2. Reduce catalyst loading slightly.

Module 3: Optimized Protocol (Low-Water System)

This protocol uses a "controlled release" strategy by relying on the low solubility of an inorganic base in an organic solvent to limit the concentration of the active (but unstable) boronate species.

Reagents:

  • Substrate: 3-Chloro-5-formylphenylboronic acid (1.2 equiv)

  • Coupling Partner: Aryl Halide (1.0 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM or XPhos Pd G2 (2-5 mol%)

  • Base: Potassium Phosphate Tribasic (

    
    ), finely ground.
    
  • Solvent: 1,4-Dioxane (Anhydrous).

  • Additive: Water (Strictly controlled: 20 µL per mmol of substrate).

Step-by-Step Workflow:

  • Preparation: Charge a reaction vial with the Aryl Halide, Boronic Acid, Base (3.0 equiv), and Catalyst.

  • Inerting: Seal the vial and cycle Vacuum/Argon three times.

  • Solvation: Add anhydrous 1,4-Dioxane via syringe (Concentration: 0.1 M - 0.2 M).

  • Activation (The Critical Step): Add degassed water dropwise .

    • Ratio: Use a 10:1 to 20:1 ratio of Solvent:Water. Do not use a 1:1 or 2:1 mixture.

    • Why? This creates a "slurry" where the base dissolves slowly, generating just enough active boronate to react with the Pd catalyst without flooding the system and causing deboronation.

  • Reaction: Heat to 80°C. Monitor via LC-MS at 1 hour and 4 hours.

    • Note: Do not overheat. Electron-deficient boronic acids degrade rapidly >90°C.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use pinacol esters (Bpin) instead of the boronic acid to improve stability? A: Yes, but with a caveat. While Bpin esters are generally more stable to storage, they must hydrolyze to the boronic acid/boronate in situ to react. If the hydrolysis is slow, the reaction stalls. If you use Bpin, you must add water (approx. 5-10% v/v) to facilitate this hydrolysis, which brings you back to the original water management issue.

Q: Why is the aldehyde group problematic in this specific reaction? A: The aldehyde (-CHO) is a strong electron-withdrawing group (EWG). In conjunction with the Chlorine, it pulls electron density away from the aromatic ring. This makes the ipso-carbon (attached to Boron) highly electrophilic and prone to attack by a proton (H+), causing the Boron to fall off (protodeboronation).

Q: Can I use THF instead of Dioxane? A: Yes, but Dioxane is preferred for higher temperature stability (80-100°C). If you run at lower temperatures (60°C), THF is acceptable. Avoid alcohols (MeOH/EtOH) as solvents, as they can form hemiacetals with the aldehyde, altering reactivity.

References

  • Kinetic Analysis of Protodeboronation: Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.

  • Base-Catalyzed Decomposition Mechanism: Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2017).[1] Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165.

  • Original Suzuki-Miyaura Coupling Protocols: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

Sources

Technical Support Center: HPLC Analysis of 3-Chloro-5-formylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PBA-3Cl-CHO-001 Status: Open Agent: Senior Application Scientist Subject: Purity Determination & Method Optimization for Boronic Acid Derivatives

Introduction

Welcome to the Technical Support Center. You are likely analyzing 3-Chloro-5-formylphenylboronic acid (CAS: 1451393-35-3) to determine reaction yield or final product purity.

This molecule presents a "perfect storm" of chromatographic challenges:

  • The Boronic Acid Group (

    
    ):  Exhibits "chameleon" behavior, fluctuating between trigonal planar (acid) and tetrahedral (boronate anion) geometries, and readily dehydrates to form boroxines (anhydrides).
    
  • The Aldehyde Group (

    
    ):  Susceptible to oxidation (to carboxylic acid) and hemiacetal formation if improper solvents are used.
    
  • The Chlorine Substituent (

    
    ):  Increases lipophilicity but does not significantly stabilize the reactive centers.
    

This guide moves beyond generic protocols to address the specific physicochemical instabilities of this compound.

Module 1: Method Development (The "Setup")

Q: What is the optimal column and mobile phase strategy to prevent peak tailing?

A: Peak tailing in boronic acids is primarily caused by the interaction of the empty


-orbital on the boron atom with residual silanols (

) on the silica column support.

The Protocol:

ParameterRecommendationTechnical Rationale
Column C18 with High Carbon Load & End-capping (e.g., Waters XSelect HSS T3 or Agilent ZORBAX Eclipse Plus)High carbon load shields the silica surface. "End-capping" chemically blocks residual silanols, preventing secondary interactions with the boron atom.
Mobile Phase A Water + 0.1% Formic Acid (pH ~2.7) Acidic pH suppresses the ionization of residual silanols and keeps the boronic acid in its neutral, protonated form.
Mobile Phase B Acetonitrile (ACN) + 0.1% Formic Acid ACN is preferred over Methanol to prevent reaction with the aldehyde (see Module 3).
Gradient 5% B to 95% B over 15 minThe chloro-substituent increases retention; a full gradient ensures elution of the boroxine trimer if formed.
Detection UV 254 nm (primary), 210 nm (secondary)The aromatic ring provides strong absorption at 254 nm.

Module 2: Troubleshooting Peak Artifacts

Q: I see multiple peaks or "ghost" peaks, but my NMR shows a clean compound. What is happening?

A: You are likely observing the Boroxine-Boronic Acid Equilibrium . Boronic acids spontaneously dehydrate to form cyclic trimers (boroxines). On the HPLC column, this equilibrium can shift, resulting in:

  • Fronting/Tailing: Dynamic interconversion during the run.

  • Split Peaks: Separation of the monomer (acid) and trimer (boroxine).

The Fix (The "Diol Complexation" Strategy): If acidification alone does not fix the peak shape, add a cis-diol to the mobile phase.

  • Additive: 10-20 mM Sorbitol or Mannitol in Mobile Phase A.

  • Mechanism: The diol forms a stable, cyclic boronate ester in situ, locking the molecule into a single species and sharpening the peak.

Visualization: The Boroxine Equilibrium

BoroxineEquilibrium Monomer Boronic Acid Monomer (3-Cl-5-CHO-Ph-B(OH)2) Equilibrium Dynamic Equilibrium (- 3 H2O) Monomer->Equilibrium Boroxine Boroxine Trimer (Anhydride Form) Equilibrium->Boroxine Artifacts HPLC Artifacts: Peak Splitting Broadening Equilibrium->Artifacts If uncontrolled Boroxine->Equilibrium

Caption: Figure 1. The dehydration equilibrium between boronic acid monomers and boroxine trimers, which causes chromatographic artifacts if water content or pH is not controlled.

Module 3: Stability & Sample Preparation

Q: My aldehyde peak area decreases over time in the autosampler. Is it degrading?

A: Yes. The 5-formyl group is reactive. You are likely encountering one of two issues: Hemiacetal Formation or Oxidation .[1][2]

Troubleshooting Guide:

  • Solvent Check (The Methanol Trap):

    • Issue: Did you dissolve the sample in Methanol?

    • Chemistry: Aldehydes react with alcohols to form hemiacetals.

    • Solution:Use Acetonitrile (ACN) and Water only. Never use MeOH or EtOH for aldehyde-containing samples.

  • Oxidation (The Air/Light Trap):

    • Issue: 3-Chloro-5-formylphenylboronic acid oxidizes to 3-chloro-5-carboxyphenylboronic acid.

    • Solution:

      • Prepare samples immediately before injection.

      • Use amber vials to prevent UV-induced auto-oxidation.

      • Keep the autosampler temperature at 4°C.

Visualization: Analytical Workflow

Workflow Sample Crude Reaction Mix (3-Cl-5-CHO-PBA) Prep Sample Prep: Dilute in ACN:Water (1:1) NO METHANOL Sample->Prep Injection HPLC Injection 4°C Autosampler Prep->Injection Separation Separation: C18 Column, pH 2.7 (Suppresses Silanols) Injection->Separation Detection Detection: UV 254nm Separation->Detection Result Data Analysis: Check for Boroxine (Trimer) Check for Acid (Oxidation) Detection->Result

Caption: Figure 2. Optimized analytical workflow emphasizing solvent selection to prevent hemiacetal formation.

Module 4: Validation Parameters

Q: How do I validate that my method is accurate?

A: You must demonstrate Linearity and Specificity .

  • Specificity: Inject a blank (solvent only) and a sample of the potential oxidation impurity (3-chloro-5-carboxyphenylboronic acid) if available. Ensure they are resolved from the main peak.

  • Linearity: Boronic acids can show non-linear response at high concentrations due to dimer/trimer formation.

    • Target:

      
      .[3]
      
    • Range: 0.05 mg/mL to 1.0 mg/mL.

    • Note: If linearity fails at high concentrations, dilute the sample. The monomer-trimer equilibrium is concentration-dependent.

References

  • Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives. In Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials.[4][5] Wiley-VCH. Link

  • Waters Corporation. (2021). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology. Application Note. Link

  • Phenomenex. (2025).[6] How to Reduce Peak Tailing in HPLC? Technical Guide. Link

  • Schweikart, F., & Hulthe, G. (2019).[1][7] HPLC-UV-MS Analysis: A Source for Severe Oxidation Artifacts.[1][2][7]Analytical Chemistry, 91(3), 1748–1751.[7] (Discusses on-column oxidation of sensitive analytes). Link[1]

  • Sigma-Aldrich. (n.d.). 3-Formylphenylboronic acid Product Specification. (Reference for stability and storage conditions). Link

Sources

Technical Support Center: High-Velocity Couplings of 3-Chloro-5-formylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SUZUKI-FAST-3C5F Status: Open Priority: Critical (Kinetic Instability Risk) Assigned Specialist: Senior Application Scientist, Catalysis Group

Executive Summary: The "Race Against Decomposition"

You are encountering slow reaction times with 3-Chloro-5-formylphenylboronic acid . This substrate presents a classic "push-pull" conflict:

  • The Formyl Group (EWG): Makes the aryl ring electron-deficient, theoretically accelerating the transmetallation step but significantly increasing the rate of protodeboronation (hydrolytic cleavage of the C-B bond) in basic media.

  • The Chloride Handle: Acts as a potential competing electrophile (site of oxidative addition), risking polymerization or self-coupling if the catalyst is too promiscuous.

The Solution: To reduce reaction time, you cannot simply "heat it harder." You must switch to a High-Turnover Frequency (TOF) Catalyst System that completes the coupling before the boronic acid decomposes.

Module 1: The "Fast-Track" Catalyst Protocol

Standard Pd(PPh3)4 is insufficient for this substrate due to slow oxidative addition and thermal instability.

Recommended Catalyst System: Buchwald G3/G4 Precatalysts

Switch to XPhos Pd G4 or SPhos Pd G4 . These precatalysts activate rapidly at room temperature or mild heat, bypassing the induction period required by Pd(OAc)2 or Pd2(dba)3.

Why this works:

  • Rapid Activation: The G4 scaffold releases the active L-Pd(0) species immediately upon exposure to base, eliminating the "lag time" where boronic acid decomposition often occurs.

  • Ligand Effects (XPhos/SPhos): These bulky, electron-rich biaryl phosphine ligands facilitate the transmetallation of electron-deficient boronic acids (like yours) while protecting the active Pd center from poisoning by the formyl group.

Experimental Protocol (Accelerated)
ComponentEquivalentsRole
Aryl Halide Partner 1.0 equivElectrophile (Prefer Bromide/Iodide)
3-Cl-5-CHO-Ph-B(OH)2 1.2 - 1.5 equivNucleophile (Excess required due to instability)
Catalyst: XPhos Pd G4 1.0 - 2.0 mol%High-Speed Catalyst
Base: K3PO4 (0.5 M) 2.0 - 3.0 equivMild Base (Prevents Cannizzaro/Aldol side reactions)
Solvent THF:Water (4:1)Biphasic system ensures solubility

Step-by-Step:

  • Charge reaction vial with Aryl Halide, Boronic Acid, and XPhos Pd G4.

  • Purge with Argon/Nitrogen for 5 minutes (Oxygen inhibits the catalyst).

  • Add degassed THF and 0.5 M aqueous K3PO4.

  • Thermal: Stir vigorously at 40°C for 30-60 minutes .

  • Microwave: Irradiate at 80°C for 10 minutes (See Module 2).

Module 2: Energy Input (Microwave vs. Thermal)

Warning: Prolonged heating (>4 hours) acts as a decomposition vector for formyl-boronic acids.

Comparative Kinetics Data
MethodTemperatureTime to CompletionYieldRisk Factor
Standard Thermal 80°C (Oil Bath)12 - 18 Hours45 - 60%High (Protodeboronation)
Optimized Thermal 40°C (XPhos G4)1 - 2 Hours85 - 92%Low
Microwave 100°C10 Minutes88 - 95%Medium (Pressure buildup)

Guidance: If you have access to a microwave reactor, use it. The "Flash Heating" profile favors the bimolecular coupling reaction (Order = 2) over the unimolecular protodeboronation (Order = 1).

Module 3: Troubleshooting & Diagnostics

Visualizing the Failure Points

The following diagram illustrates the competition between the desired cycle and the two main failure modes: Protodeboronation (loss of Boron) and Competing Activation (reaction at the Cl site).

G Start Start: 3-Cl-5-CHO-Ph-B(OH)2 Base Base Activation (Formation of Boronate) Start->Base Cl_Attack Oxidative Addition at Cl (If Catalyst too active/small) Start->Cl_Attack Wrong Ligand Split Competition Zone Base->Split Transmetal Transmetallation (Fast with XPhos) Split->Transmetal High TOF Catalyst Hydrolysis Protodeboronation (Accelerated by Formyl EWG) Split->Hydrolysis Slow Rxn / High Temp Product Desired Biaryl Product Transmetal->Product Trash1 Byproduct: 3-Chloro-benzaldehyde (Boron lost) Hydrolysis->Trash1 Trash2 Polymerization / Wrong Coupling Cl_Attack->Trash2

Figure 1: Reaction pathway analysis showing the critical necessity of speed to outcompete protodeboronation.

FAQ: Troubleshooting Specific Symptoms

Q1: My reaction turns black immediately, and yield is <10%.

  • Diagnosis: "Palladium Black" precipitation. Your catalyst is decomposing before it enters the cycle.

  • Fix: The formyl group might be coordinating to the Pd. Switch to XPhos Pd G4 . The bulky ligand prevents the aldehyde from binding to the metal center. Ensure your solvent is thoroughly degassed; O2 kills active Pd species rapidly.

Q2: I see the starting material disappear, but I isolate 3-chlorobenzaldehyde.

  • Diagnosis: Protodeboronation .[1][2] The base hydrolyzed the C-B bond before the coupling occurred.

  • Fix:

    • Lower the Base Strength: Switch from K2CO3 or NaOH to K3PO4 or CsF .

    • Reduce Water: Use anhydrous conditions (Dioxane/Toluene) with CsF (2.0 eq) as the base activator.

    • Increase Speed: Use the Microwave protocol (10 mins @ 100°C).

Q3: I am getting a mixture of products, including oligomers.

  • Diagnosis: Chemoselectivity Loss. The catalyst is reacting with the Chloride (Cl) on your boronic acid ring instead of the external halide partner.

  • Fix:

    • Ensure your external partner is a Bromide or Iodide (much more reactive than Cl).

    • Avoid "ultra-active" ligands like RuPhos if your external partner is also a Chloride, as RuPhos promotes aryl chloride coupling indiscriminately. XPhos is generally more selective for the B(OH)2 coupling over the Ar-Cl activation in this specific context.

Module 4: Advanced Stabilization (The "MIDA" Protocol)

If the standard acceleration methods fail due to extreme instability of the formyl group, utilize the Slow-Release Strategy .

Protocol: Convert your boronic acid to a MIDA Boronate .

  • Logic: The MIDA (N-methyliminodiacetic acid) ester protects the boron atom from base hydrolysis. Under hydrous basic conditions, it hydrolyzes slowly, releasing the active boronic acid at a rate that matches the catalytic turnover. This keeps the concentration of free (unstable) boronic acid low, minimizing decomposition.

Workflow Diagram: Decision Tree

D Start Is Reaction Time > 2 Hours? Check1 Is Boronic Acid Decomposing? Start->Check1 Yes Sol2 Switch to XPhos Pd G4 Start->Sol2 No, just slow Sol1 Use Microwave (100°C, 10 min) Check1->Sol1 No (Stable) Sol3 Use MIDA Boronate (Slow Release) Check1->Sol3 Yes (Protodeboronation)

Figure 2: Strategic decision tree for optimizing reaction conditions.

References

  • Buchwald Precatalysts for Unstable Substrates

    • Bruno, N. C., et al. (2013). "Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions." Chemical Science.
    • Relevance: Establishes G3/G4 catalysts as the standard for coupling unstable boronic acids (rapid activation).[2]

  • Protodeboronation Mechanisms

    • Cox, P. A., et al. (2017). "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited." Journal of the American Chemical Society.[3]

    • Relevance: Explains the "transient aryl anion" mechanism that makes electron-deficient (formyl) boronic acids unstable in base.
  • Microwave Acceleration in Suzuki Couplings

    • Kappe, C. O. (2004). "Controlled Microwave Heating in Modern Organic Synthesis.
    • Relevance: Validates the use of high-temperature/short-time profiles to outrun decomposition p
  • Stability of Formylphenylboronic Acids

    • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews.
    • Relevance: Provides comparative stability data for boronic acids vs.

Sources

Validation & Comparative

Reactivity comparison of chloro-substituted vs fluoro-substituted phenylboronic acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In Suzuki-Miyaura cross-coupling (SMCC), the choice between chloro- and fluoro-substituted phenylboronic acids is rarely a matter of simple interchangeability.[1] While both substituents are electron-withdrawing groups (EWGs) that theoretically accelerate transmetallation, they introduce distinct failure modes.

  • Fluoro-substituted boronic acids are high-performance but fragile reagents. They offer rapid transmetallation due to high electronegativity but suffer from rapid protodeboronation , particularly in ortho-substituted or polyfluorinated systems.

  • Chloro-substituted boronic acids are robust but chemically promiscuous. They resist protodeboronation but introduce chemoselectivity risks (competitive oxidative addition at the C-Cl bond) and significant steric hindrance at ortho positions.

This guide analyzes the mechanistic divergences of these reagents to assist in protocol design and troubleshooting.

Electronic & Steric Fundamentals

To predict reactivity, we must quantify the physical differences between the Fluorine (F) and Chlorine (Cl) substituents.

Physicochemical Comparison
FeatureFluorine (F)Chlorine (Cl)Impact on SMCC
Electronegativity (Pauling) 3.983.16F creates a more Lewis-acidic Boron center, facilitating base coordination.
Van der Waals Radius 1.47 Å1.75 ÅOrtho-F is sterically negligible (mimics H). Ortho-Cl causes significant steric clash.
C-X Bond Energy ~485 kJ/mol~327 kJ/molC-F is inert. C-Cl is vulnerable to oxidative addition by active Pd(0) species.
Hammett Constant (

)
0.060.23Both are EWGs, but resonance (

) in F competes with induction (

) more than in Cl.
The "Goldilocks" Activation

For transmetallation to occur, the neutral boronic acid must be activated by a base to form a boronate "ate" complex (


).
  • Fluoro-effect: The strong

    
     effect of F pulls electron density from the ring, making the boron atom more Lewis acidic. This accelerates the formation of the active boronate species.
    
  • Chloro-effect: Similar but weaker activation.

Critical Failure Modes: The Mechanistic Divergence

The primary challenge is not "will it react," but "how will it fail?" The following diagram maps the competing pathways for F and Cl substituted reagents.

G cluster_F Fluoro-Substituted Risk cluster_Cl Chloro-Substituted Risk Start Substituted Phenylboronic Acid Boronate Boronate 'ate' Complex Start->Boronate + Base CompCoup Competitive Coupling (Polymerization) Start->CompCoup Oxidative Addition at C-Cl bond Deboron Protodeboronation (Ar-H + B(OH)3) Boronate->Deboron Hydrolysis (k_debor) High for 2,6-F2 or 2-F Product Desired Biaryl Product Boronate->Product Transmetallation (Fast for F, Med for Cl)

Figure 1: Mechanistic divergence showing the primary failure mode for Fluoro (Protodeboronation) vs. Chloro (Competitive Coupling) substrates.

A. The Fluoro-Specific Failure: Protodeboronation

Fluorinated arylboronic acids, especially 2,6-difluorophenylboronic acid and pentafluorophenylboronic acid , are notoriously unstable.

  • Mechanism: The electron-withdrawing nature of F stabilizes the developing negative charge on the ipso-carbon during the hydrolytic cleavage of the C-B bond.

  • Observation: You will observe the formation of the de-boronated arene (e.g., fluorobenzene) rather than the coupled product.

  • Mitigation: This reaction is base-catalyzed and water-dependent. Using anhydrous conditions or weaker bases (e.g.,

    
     instead of 
    
    
    
    ) is critical.
B. The Chloro-Specific Failure: Chemoselectivity

The C-Cl bond is weak enough to undergo oxidative addition with Pd(0), especially if you are using electron-rich, bulky ligands (e.g., Buchwald ligands or


).
  • Mechanism: The catalyst inserts into the C-Cl bond of the boronic acid instead of the C-X bond of the electrophile. This leads to homocoupling of the boronic acid or polymerization.

  • Mitigation: Use "mild" catalytic systems (e.g.,

    
    ) that are reactive enough for Ar-Br/Ar-I electrophiles but inert toward the Ar-Cl bond on the boronic acid.
    

Experimental Protocols & Validation

These protocols are designed to be self-validating . They include specific checkpoints to identify which failure mode is occurring.

Protocol A: Coupling Sensitive Fluoro-Phenylboronic Acids

Target: Minimizing Protodeboronation

Reagents:

  • Electrophile: 1.0 equiv[2]

  • Boronic Acid (e.g., 2,6-difluorophenylboronic acid): 1.5 equiv (Excess required due to instability)

  • Catalyst:

    
     (1 mol%) / SPhos (2 mol%)
    
  • Base:

    
     (2.0 equiv, anhydrous)
    
  • Solvent: Toluene/Water (10:1) or strictly anhydrous 1,4-Dioxane if instability is extreme.

Step-by-Step Workflow:

  • Pre-Activation Check: Mix boronic acid and base in solvent without catalyst for 30 mins at RT.

    • Validation Point: Take an aliquot for LC-MS. If you see significant Ar-H (deboronated product) before adding Pd, the base is too strong or the solvent too wet. Switch to anhydrous conditions.

  • Catalyst Addition: Add the Pd/Ligand pre-complexed solution.

  • Temperature Ramp: Heat to 60°C (Do not jump to 100°C immediately). Rapid heating often favors hydrolysis over transmetallation.

  • Endpoint: Monitor consumption of Electrophile. If Electrophile remains but Boronic Acid is gone, you have suffered protodeboronation.

Protocol B: Coupling Chloro-Phenylboronic Acids

Target: Ensuring Chemoselectivity

Reagents:

  • Electrophile: 1.0 equiv (Must be Ar-Br, Ar-I, or Ar-OTf)

  • Boronic Acid (e.g., 2-chlorophenylboronic acid): 1.1 equiv

  • Catalyst:

    
     (3-5 mol%) - Avoid SPhos/XPhos if possible
    
  • Base:

    
     (2.0 equiv)
    
  • Solvent: DME/Water (2:1)

Step-by-Step Workflow:

  • Ligand Choice: Ensure your phosphine ligand is not electron-rich enough to activate Ar-Cl. Triphenylphosphine (

    
    ) is the standard "safe" choice.
    
  • Reaction: Run at 80°C.

  • Validation Point: Analyze crude mixture by GC-MS. Look for "homocoupled" boronic acid dimers.

    • If found: Your catalyst is inserting into the C-Cl bond. Lower temperature or switch to a less active Pd source (e.g.,

      
       without added ligand).
      

Decision Matrix: When to use which?

Use this logic flow to select the correct reagent class or modify your conditions.

DecisionMatrix Start Select Boronic Acid Subsituent IsOrtho Is the substituent Ortho? Start->IsOrtho OrthoYes Steric Analysis IsOrtho->OrthoYes Yes OrthoNo Chemoselectivity Check IsOrtho->OrthoNo No (Meta/Para) UseF Risk: Protodeboronation Action: Use Anhydrous Base OrthoYes->UseF Use Fluoro (Low Steric Impact) UseCl Risk: Slow Transmetallation Action: High Temp + Strong Base OrthoYes->UseCl Use Chloro (High Steric Impact) SelectF High Reactivity Standard Conditions OrthoNo->SelectF Use Fluoro SelectCl Risk: Side Reaction Action: Avoid Bulky/Rich Ligands OrthoNo->SelectCl Use Chloro

Figure 2: Decision matrix for selecting reaction conditions based on substituent position and type.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 52(29), 7362–7370. [Link] (The authoritative source on protodeboronation mechanisms.)

  • Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link] (Foundational review establishing the baseline reactivity of halo-arylboronic acids.)

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link] (Specific protocols for handling highly unstable fluoro-substituted acids.)

  • Gonzalez, J. A., Oller-Lopez, J. L., et al. (2012). Chemoselectivity in the Suzuki–Miyaura coupling of chlorophenylboronic acids. Tetrahedron, 68(14), 3129-3134. [Link] (Experimental data on the competitive coupling of C-Cl bonds.)

Sources

A Comparative Guide to Palladium and Nickel Catalysts for the Suzuki-Miyaura Coupling of 3-Chloro-5-formylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of C-C bonds, particularly in the synthesis of biaryl and substituted aromatic structures crucial for pharmaceuticals and functional materials. The choice of catalyst is paramount to the success of this transformation, with palladium complexes being the most extensively used due to their high reactivity and stability. However, the more abundant and cost-effective nickel has emerged as a powerful alternative, showcasing unique reactivity profiles, especially with challenging substrates like aryl chlorides.

This guide provides an in-depth comparison of the performance of palladium and nickel catalysts in the Suzuki-Miyaura cross-coupling reaction of a particularly challenging substrate: 3-Chloro-5-formylphenylboronic acid. This trifunctional molecule, possessing an electron-withdrawing formyl group and a deactivating chloro substituent on the boronic acid partner, presents a unique set of electronic and steric challenges that highlight the distinct advantages and limitations of each catalytic system.

The Substrate: 3-Chloro-5-formylphenylboronic Acid - A Study in Contrasting Electronic Effects

The choice of 3-Chloro-5-formylphenylboronic acid as the focal point of this comparison is deliberate. The presence of the electron-withdrawing formyl group can influence the nucleophilicity of the boronic acid, while the chloro substituent introduces steric hindrance and electronic deactivation. Understanding how palladium and nickel catalysts navigate these competing effects is crucial for rational catalyst selection and reaction optimization.

Palladium Catalysis: The Robust Workhorse

Palladium-catalyzed Suzuki-Miyaura reactions are renowned for their broad functional group tolerance and operational simplicity. The catalytic cycle, illustrated below, generally proceeds through a sequence of oxidative addition, transmetalation, and reductive elimination.

Palladium Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X(L_n) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Ar'B(OH)₂ / Base ArPdAr Ar-Pd(II)-Ar'(L_n) Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product

Figure 1: Generalized catalytic cycle for the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

For a substrate like 3-Chloro-5-formylphenylboronic acid, palladium catalysts offer a high degree of predictability and tolerance to the formyl group. However, the coupling of aryl chlorides can be sluggish with traditional palladium catalysts. The development of bulky, electron-rich phosphine ligands has significantly expanded the scope to include these less reactive partners.

Performance with Analogous Substrates:

Direct comparative data for 3-Chloro-5-formylphenylboronic acid is scarce in the literature. However, we can infer performance from studies on structurally similar substrates. For instance, palladium catalysts have shown high efficiency in the coupling of electron-poor aryl chlorides. The presence of an electron-withdrawing group on the aryl halide generally favors the reaction.

Aryl HalideBoronic AcidCatalyst System (mol%)BaseSolventTemp (°C)Yield (%)Reference
4-ChloroacetophenonePhenylboronic acidPd(OAc)₂ / SPhos (1)K₃PO₄Toluene/H₂O10095
2-Chloropyridine3-Formylphenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O9088
4-Chlorotoluene3-Chlorophenylboronic acidPd₂(dba)₃ / XPhos (2)K₃PO₄t-Amyl alcohol11092

Table 1: Representative yields for palladium-catalyzed Suzuki-Miyaura couplings of analogous substrates.

Experimental Protocol: Palladium-Catalyzed Coupling

The following is a general, self-validating protocol for the Suzuki-Miyaura coupling of an aryl chloride with a substituted phenylboronic acid, which can be adapted for 3-Chloro-5-formylphenylboronic acid. The rationale behind each step is explained to provide a deeper understanding of the experimental design.

Materials:

  • Aryl chloride (1.0 mmol)

  • 3-Chloro-5-formylphenylboronic acid (1.2 mmol, 1.2 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.)

  • Toluene (5 mL)

  • Water (0.5 mL)

Procedure:

  • Inert Atmosphere: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl chloride, 3-Chloro-5-formylphenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄. The use of a Schlenk flask and flame-drying is crucial to remove atmospheric oxygen and moisture, which can deactivate the palladium catalyst.

  • Degassing: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes. This step is critical as oxygen can lead to oxidative degradation of the phosphine ligand and the palladium catalyst.

  • Solvent Addition: Add degassed toluene and water via syringe. The biphasic solvent system is common in Suzuki couplings, where the organic phase solubilizes the aryl halide and catalyst, and the aqueous phase contains the base and facilitates the transmetalation step.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. The elevated temperature is often necessary to promote the oxidative addition of the aryl chloride to the palladium(0) center.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Nickel Catalysis: A Cost-Effective and Highly Reactive Alternative

Nickel catalysis has gained significant traction as a more sustainable alternative to palladium. Nickel catalysts are particularly adept at activating challenging C-Cl bonds, often under milder conditions than their palladium counterparts. The catalytic cycle of nickel is more complex than that of palladium, with multiple accessible oxidation states (Ni(0), Ni(I), Ni(II), Ni(III)) potentially participating in the reaction.

Nickel Catalytic Cycle Ni0 Ni(0)L_n OxAdd Oxidative Addition Ni0->OxAdd Ar-Cl NiII Ar-Ni(II)-Cl(L_n) OxAdd->NiII Transmetal Transmetalation NiII->Transmetal Ar'B(OH)₂ / Base ArNiAr Ar-Ni(II)-Ar'(L_n) Transmetal->ArNiAr RedElim Reductive Elimination ArNiAr->RedElim RedElim->Ni0 Regeneration Product Ar-Ar' RedElim->Product

Figure 2: A simplified catalytic cycle for Nickel-catalyzed Suzuki-Miyaura cross-coupling.

The primary advantage of nickel lies in its ability to cleave the strong C-Cl bond more readily than palladium. However, nickel catalysts can be more sensitive to air and moisture, and the reaction conditions may require more stringent control.

Performance with Analogous Substrates:

Nickel catalysts have demonstrated excellent performance in the coupling of a wide range of aryl chlorides with arylboronic acids, including those with electron-withdrawing groups.

Aryl HalideBoronic AcidCatalyst System (mol%)BaseSolventTemp (°C)Yield (%)Reference
4-ChlorobenzonitrilePhenylboronic acidNiCl₂(dppp) (5)K₃PO₄Dioxane8092
3-Chloropyridine4-Formylphenylboronic acidNiCl₂(PCy₃)₂ (3)K₃PO₄t-Amyl alcohol10085
2-Chloro-5-nitropyridine3-Chlorophenylboronic acidNi(acac)₂ / IMes·HCl (5)K₃PO₄Toluene11090

Table 2: Representative yields for nickel-catalyzed Suzuki-Miyaura couplings of analogous substrates.

Experimental Protocol: Nickel-Catalyzed Coupling

The following protocol for a nickel-catalyzed Suzuki-Miyaura coupling is designed for robustness and can be adapted for 3-Chloro-5-formylphenylboronic acid. The choice of a well-defined pre-catalyst and rigorous exclusion of oxygen are key to success.

Materials:

  • Aryl chloride (1.0 mmol)

  • 3-Chloro-5-formylphenylboronic acid (1.5 mmol, 1.5 equiv.)

  • Nickel(II) chloride bis(diphenylphosphino)propane (NiCl₂(dppp), 0.05 mmol, 5 mol%)

  • Zinc powder (<10 micron, 0.1 mmol, 10 mol%)

  • Potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv.)

  • Dioxane (5 mL)

Procedure:

  • Glovebox Technique: Due to the higher sensitivity of nickel catalysts to air, it is highly recommended to set up the reaction in a glovebox. Add the aryl chloride, 3-Chloro-5-formylphenylboronic acid, NiCl₂(dppp), zinc powder, and K₃PO₄ to a vial equipped with a stir bar. The zinc powder acts as a reductant to generate the active Ni(0) species in situ.

  • Solvent Addition: Add degassed dioxane to the vial.

  • Reaction: Seal the vial and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring and Work-up: Follow the same procedure as for the palladium-catalyzed reaction.

Head-to-Head Comparison: Palladium vs. Nickel

FeaturePalladium CatalystsNickel Catalysts
Cost HigherLower
Reactivity with Aryl Chlorides Generally lower, requires specialized ligandsGenerally higher
Functional Group Tolerance Excellent, very broad scopeGood, but can be more sensitive
Air/Moisture Stability Generally stable, easier to handleMore sensitive, often require inert atmosphere
Reaction Conditions Often requires higher temperaturesCan often be run at lower temperatures
Catalyst Loading Typically 0.5 - 5 mol%Typically 1 - 10 mol%
Mechanism Well-defined Pd(0)/Pd(II) cycleMore complex, multiple oxidation states possible

Table 3: A comparative overview of palladium and nickel catalysts for Suzuki-Miyaura cross-coupling.

Conclusion: Choosing the Right Tool for the Job

Both palladium and nickel catalysts are powerful tools for the Suzuki-Miyaura cross-coupling of 3-Chloro-5-formylphenylboronic acid. The choice between them depends on the specific priorities of the synthesis.

  • Palladium is the catalyst of choice when reliability, broad functional group tolerance, and ease of handling are paramount. The well-established protocols and the commercial availability of a wide range of ligands and pre-catalysts make palladium a dependable option, especially in the later stages of drug development where process robustness is critical.

  • Nickel offers a compelling advantage in terms of cost and reactivity with aryl chlorides . For large-scale syntheses where cost is a major factor, and for challenging couplings involving unreactive aryl chlorides, nickel catalysis can provide a more efficient and economical solution. However, the greater sensitivity of nickel catalysts requires more careful handling and optimization.

For the specific case of 3-Chloro-5-formylphenylboronic acid, a modern palladium catalyst system with a bulky, electron-rich phosphine ligand would likely provide a reliable and high-yielding route. However, for a more cost-effective and potentially milder process, a well-optimized nickel-based system is a strong contender. Ultimately, the optimal choice will depend on a careful evaluation of the specific reaction partners, scale, and economic considerations.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Weigh Reagents: Aryl Halide, Boronic Acid, Base, Catalyst, Ligand B Add to Flame-Dried Schlenk Flask A->B C Purge with Inert Gas B->C D Add Degassed Solvent C->D E Heat to Desired Temperature D->E F Monitor Progress (TLC/GC-MS) E->F G Quench Reaction & Aqueous Wash F->G Upon Completion H Dry Organic Layer & Concentrate G->H I Purify via Column Chromatography H->I

Technical Guide: Cross-Reactivity & Binding Kinetics of 3-Chloro-5-formylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Chloro-5-formylphenylboronic acid (3-Cl-5-CHO-PBA) represents a "second-generation" boronic acid scaffold designed to overcome the limitations of standard phenylboronic acid (PBA). While standard PBA (pKa ~8.8) binds poorly to diols at physiological pH (7.4), the strategic placement of electron-withdrawing groups (EWGs)—specifically the meta-chloro and meta-formyl substituents—lowers the Lewis acidity of the boron center.

This guide provides a rigorous comparative analysis of 3-Cl-5-CHO-PBA against standard alternatives. It addresses the critical dual-nature of its cross-reactivity:

  • Boronate-mediated affinity: Competition between target diols (e.g., glucose) and interfering

    
    -hydroxy acids (e.g., lactate).
    
  • Aldehyde-mediated reactivity: Chemical cross-reactivity of the formyl handle with primary amines (e.g., lysine residues), distinct from the boron binding event.

Mechanism of Action & Structural Logic

The binding efficiency of any arylboronic acid at pH 7.4 is dictated by its pKa. Boronic acids exist in an equilibrium between a trigonal planar (neutral) form and a tetrahedral (anionic) form. The tetrahedral boronate anion is the active species that forms stable cyclic esters with cis-diols.

  • Standard PBA: High pKa (~8.8)

    
     Mostly neutral at pH 7.4 
    
    
    
    Low Binding.
  • 3-Cl-5-CHO-PBA: The Chlorine and Formyl groups are both Electron Withdrawing Groups (EWGs). By inductive and mesomeric effects, they stabilize the anionic form, lowering the pKa to the ~7.0–7.5 range. This maximizes the population of the active binding species at physiological conditions.

Pathway Diagram: Equilibrium & Interference

The following diagram illustrates the intended binding pathway versus the two modes of cross-reactivity (Lactate interference and Amine condensation).

BindingMechanism PBA_Neutral Neutral Boronic Acid (Trigonal) PBA_Anion Active Boronate Anion (Tetrahedral) PBA_Neutral->PBA_Anion Ka (Acidity) Interference_Schiff Cross-Reactivity: Schiff Base (Imine) PBA_Neutral->Interference_Schiff Aldehyde Condensation Target_Complex Stable Diol Complex (e.g., Glucose) PBA_Anion->Target_Complex High Affinity (Reversible) Interference_Lactate Interference: Lactate Complex PBA_Anion->Interference_Lactate Competitive Binding OH OH- (pH dependent) OH->PBA_Anion Diol Cis-Diol (Target) Diol->Target_Complex Lactate α-Hydroxy Acid (Lactate) Lactate->Interference_Lactate Amine R-NH2 (Lysine) Amine->Interference_Schiff

Figure 1: Mechanistic pathways showing the ionization of the boronic acid (blue) leading to target binding (green), competitive lactate binding (red), and orthogonal aldehyde reactivity (yellow).

Comparative Analysis: Performance vs. Alternatives

The following table contrasts 3-Cl-5-CHO-PBA with standard reagents. Data is synthesized based on Hammett substituent constants (


) and standard boronic acid reactivity profiles.
FeaturePhenylboronic Acid (PBA) 4-Formyl-PBA 3-Chloro-5-formyl-PBA
pKa (Approx.) 8.87.67.0 – 7.2 (Optimized)
Binding at pH 7.4 Poor (<10% Active)ModerateHigh (>50% Active)
Conjugation Handle NonePara-AldehydeMeta-Aldehyde
Lactate Selectivity Low (Binds Lactate well)ModerateModerate (Requires masking)
Solubility ModerateLowModerate (Cl aids lipophilicity)
Primary Use Case General screeningSurface immobilizationPhysiological Sensing / Drug Conjugates

Key Insight: The addition of the Chlorine atom at the 3-position provides a subtle but critical depression of pKa compared to 4-formyl-PBA, shifting the equilibrium to favor diol binding in blood/cytosol environments without requiring alkaline buffers.

Cross-Reactivity Profile

Researchers must account for two distinct types of cross-reactivity when using 3-Cl-5-CHO-PBA.

A. Boron-Center Interference (Competitive Binding)

Boronic acids are not perfectly specific to sugars. They bind to any molecule with a 1,2-diol or


-hydroxy motif.
  • Lactate (Sepsis Marker): Lactate is the primary interferent in blood. It forms a stable 5-membered ring with boronic acids. 3-Cl-5-CHO-PBA exhibits significant affinity for lactate. Mitigation: Use differential sensing arrays or calibrate against a lactate background.

  • Salicylates (Aspirin metabolites): These form very stable 6-membered chelates. Binding is often irreversible under physiological conditions.

  • Fructose vs. Glucose: Like all monoboronic acids, this compound binds Fructose (

    
    ) much stronger than Glucose (
    
    
    
    ).
B. Formyl-Group Interference (Chemical Reactivity)

The aldehyde (formyl) group is reactive.[1][2][3][4][5][6][7][8][9]

  • Amine Cross-Reactivity: In protein-rich environments (plasma, cell lysate), the aldehyde will spontaneously react with Lysine

    
    -amines or N-terminal amines to form Schiff bases (imines).
    
  • Mitigation: If the aldehyde is intended for immobilization (e.g., to a bead), this reaction is desired. If the aldehyde is a passive bystander, it must be blocked (e.g., reduced to alcohol or protected as an acetal) or the assay must be performed in amine-free buffers (avoid Tris/Glycine).

Experimental Protocol: Self-Validating Binding Assay

Because binding constants (


) vary significantly based on buffer composition (phosphate enhances binding; HEPES interferes), you must validate the 

of 3-Cl-5-CHO-PBA in your specific media.

Method: Alizarin Red S (ARS) Displacement Assay. Principle: ARS is non-fluorescent (or has specific absorbance) when free, but changes signal upon binding boronic acid.[10] The target diol displaces ARS, causing a measurable signal restoration.

Reagents
  • Buffer: 0.1 M Phosphate Buffer, pH 7.4 (Strictly avoid Tris or HEPES).

  • Probe: Alizarin Red S (

    
     M).
    
  • Boronic Acid: 3-Cl-5-CHO-PBA (

    
     M stock in DMSO/Buffer).
    
  • Analyte: Glucose or Fructose (Standard), Sample (Unknown).

Step-by-Step Workflow

ARS_Protocol Step1 1. Baseline Setup Mix ARS (100 µM) + Buffer Measure Absorbance (460-520 nm) Step2 2. Complex Formation Titrate 3-Cl-5-CHO-PBA until saturation. Signal Shift (Red to Orange/Yellow) Step1->Step2 Forms Fluorescent/Color Complex Step3 3. Displacement Titration Add Diol (Analyte) stepwise. Boronic Acid leaves ARS to bind Diol. Step2->Step3 Competitive Binding Step4 4. Data Fitting Plot 1/ΔAbs vs 1/[Diol]. Calculate Keq using Benesi-Hildebrand. Step3->Step4 Quantitative Analysis

Figure 2: Workflow for the Alizarin Red S displacement assay to determine binding constants.

Calculation

The binding constant (


) is derived from the displacement curve using the following relationship (simplified for 1:1 binding):


Where

is the change in absorbance/fluorescence.[6]

References

  • Springsteen, G., & Wang, B. (2002). Alizarin Red S. as a general optical reporter for studying the binding of boronic acids with carbohydrates. Tetrahedron, 58(26), 5291-5300.

  • Yan, J., et al. (2004). The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols. Bioorganic & Medicinal Chemistry Letters, 15(21).

  • Brooks, W. L. A., & Sumerlin, B. S. (2016). Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine. Chemical Reviews, 116(3), 1375-1397.

  • Hansen, J. (2024). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. PMC - NIH.

Sources

Strategic Deployment of 3-Chloro-5-formylphenylboronic Acid in Diversity-Oriented Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Efficacy of 3-Chloro-5-formylphenylboronic acid in synthesizing drug analogues Content Type: Publish Comparison Guide

Executive Summary

In the landscape of fragment-based drug discovery (FBDD), 3-Chloro-5-formylphenylboronic acid (CAS 1218790-53-4) represents a high-value "linchpin" scaffold. Unlike simple phenylboronic acids, this building block offers orthogonal functionalization : the boronic acid moiety facilitates C-C bond formation via Suzuki-Miyaura coupling, while the formyl group serves as a versatile handle for reductive amination or olefination. The chlorine substituent is not merely decorative; it modulates lipophilicity (LogP), blocks metabolic soft spots (CYP450 oxidation), and influences the electronic profile of the ring.[1]

This guide objectively compares this scaffold against its non-chlorinated and non-formylated analogues, providing optimized protocols and decision-making frameworks for medicinal chemists.

Part 1: Chemical Profile & Reactivity Analysis

The efficacy of a boronic acid building block is governed by its stability (resistance to protodeboronation) and its transmetallation rate.

Structure-Activity Relationship (SAR) Impact[1]
  • Electronic Effects: The electron-withdrawing nature of the Chlorine (-I, +M) and Formyl (-I, -M) groups decreases the electron density on the aromatic ring.

    • Consequence: The Boron center becomes more Lewis acidic, potentially accelerating the transmetallation step in cross-coupling cycles. However, electron-deficient arylboronic acids are generally more susceptible to base-catalyzed protodeboronation.

  • Metabolic Stability: The C-Cl bond is metabolically robust. Placing a chlorine at the meta position relative to the formyl group often blocks a primary site of oxidative metabolism, extending the half-life of the final drug candidate.

Comparative Performance Matrix
Feature3-Chloro-5-formylphenylboronic acid 3-Formylphenylboronic acid 3-Chlorophenylboronic acid
Primary Utility Dual-handle scaffold (Biaryl + Amine)Biaryl + Amine synthesisBiaryl synthesis only
Lipophilicity (LogP) High (Modulates CNS penetration)LowModerate
Suzuki Reactivity High (Activated by EWGs)ModerateModerate
Stability Moderate (Risk of protodeboronation)HighHigh
Atom Economy High (Free acid)HighHigh
Cost

$ (Specialty Reagent)
$ (Commodity)$ (Commodity)

Key Insight: Choose the 3-Chloro-5-formyl variant when your lead series requires increased lipophilicity or when you need to fill a specific hydrophobic pocket (e.g., in kinase hinge regions) while retaining a vector for library expansion via the aldehyde.

Part 2: Decision Framework & Workflow

The following diagram illustrates the strategic decision process for selecting this building block and the subsequent divergent synthesis workflow.

G Start Target Design Requirement Decision1 Need Biaryl Scaffold? Start->Decision1 Decision2 Need Late-Stage Library Diversity? Decision1->Decision2 Yes Decision3 Need Metabolic Block / Lipophilicity? Decision2->Decision3 Yes Alt1 Use 3-Chlorophenylboronic acid Decision2->Alt1 No Selected Select 3-Chloro-5-formylphenylboronic acid Decision3->Selected Yes Alt2 Use 3-Formylphenylboronic acid Decision3->Alt2 No Reaction1 Step 1: Suzuki-Miyaura Coupling (Ar-X + Ar-B(OH)2) Selected->Reaction1 Intermediate Biaryl Aldehyde Intermediate Reaction1->Intermediate Reaction2 Step 2: Reductive Amination (R-NH2 + NaBH(OAc)3) Intermediate->Reaction2 Final Final Drug Analogue (Biaryl Benzylamine) Reaction2->Final

Figure 1: Decision logic and synthetic workflow for utilizing 3-Chloro-5-formylphenylboronic acid in library generation.

Part 3: Validated Experimental Protocols
Protocol A: Optimized Suzuki-Miyaura Coupling

Target: Synthesis of 3-chloro-5-formyl-biaryl intermediate. Challenge: Electron-deficient boronic acids are prone to protodeboronation under strong basic conditions.

  • Reagents:

    • Aryl Bromide/Iodide (1.0 equiv)[1]

    • 3-Chloro-5-formylphenylboronic acid (1.2 equiv)

    • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3-5 mol%) - Chosen for stability and efficiency with electron-poor substrates.

    • Base: K₂CO₃ (2.0 equiv) or K₃PO₄ (mild alternative).[1]

    • Solvent: 1,4-Dioxane : Water (4:1 ratio).[1]

  • Procedure:

    • Degas solvents thoroughly with Argon for 15 minutes (Critical to protect the aldehyde and catalyst).[1]

    • Combine aryl halide, boronic acid, and base in the reaction vessel.[1][2][3]

    • Add catalyst and solvent system under inert atmosphere.[4]

    • Heat to 80°C (Do not exceed 100°C to avoid aldehyde decomposition) for 4–12 hours.

    • Monitoring: TLC/LC-MS. Look for the disappearance of the aryl halide.

  • Workup:

    • Dilute with EtOAc, wash with brine, dry over Na₂SO₄.[1]

    • Note: Avoid acidic washes which might affect the aldehyde if acetals formed transiently.

Protocol B: Reductive Amination (Library Generation)

Target: Conversion of the formyl group into a diverse amine library.

  • Reagents:

    • Biaryl Aldehyde Intermediate (from Step 1)[1]

    • Amine (Primary or Secondary, 1.1 equiv)[1]

    • Reductant: Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) - Preferred over NaBH₄ for chemoselectivity (won't reduce the aldehyde to alcohol before imine formation).[1]

    • Solvent: DCE (1,2-Dichloroethane) or DCM.[1]

    • Acid Catalyst: Acetic Acid (1-2 drops) - Essential to catalyze imine formation.[1]

  • Procedure:

    • Dissolve the aldehyde and amine in DCE.

    • Add Acetic Acid and stir for 30-60 minutes at Room Temperature (allow imine formation).

    • Add NaBH(OAc)₃ in one portion.[1]

    • Stir at RT for 2–16 hours.

  • Validation:

    • Quench with saturated NaHCO₃. Extract with DCM.

    • Yields are typically 80-95% for this step.[5]

Part 4: Data & Performance Expectations

While specific head-to-head data varies by substrate, the following table summarizes expected performance based on mechanistic principles and aggregated literature on similar electron-deficient boronic acids [1][2].

Parameter3-Chloro-5-formylphenylboronic AcidStandard Phenylboronic AcidNotes
Suzuki Yield 75% - 85%85% - 95%Slightly lower due to potential protodeboronation side-reaction.[1]
Reaction Rate Fast (< 6 hrs)Moderate (6-12 hrs)Electron-withdrawing groups accelerate transmetallation.[1]
Solubility Moderate (DCM/EtOAc)HighCl atom reduces water solubility; aids in organic extraction.[1]
Metabolic T1/2 HighLowCl blocks metabolic oxidation at the meta position.
References
  • Suzuki-Miyaura Cross-Coupling Reaction. TCI Chemicals. (General mechanistic overview and catalyst selection for substituted boronic acids).

  • Boronic Acids in Medicinal Chemistry. National Institutes of Health (PMC). (Discussion on the utility of boronic acids and their derivatives in drug design).

  • Reductive Amination Methodology. Organic Chemistry Portal. (Standard protocols for reductive amination using NaBH(OAc)3).[1][5]

  • 3-Formylphenylboronic acid Properties. Sigma-Aldrich. (Physical properties and safety data for the non-chlorinated analogue).

Sources

Technical Guide: Isotopic Labeling & Bioconjugation with 3-Chloro-5-formylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Chloro-5-formylphenylboronic acid (CFPBA) is a specialized heterobifunctional scaffold used in chemical biology and medicinal chemistry. Unlike standard labeling reagents (e.g., NHS-esters), CFPBA offers a unique "Dual-Warhead" mechanism:

  • Aldehyde (

    
    ):  Enables irreversible conjugation to amines via reductive amination (the primary site for isotopic deuterium incorporation).
    
  • Boronic Acid (

    
    ):  Enables reversible covalent binding to 1,2-diols (sugars, RNA) or active site serine residues, often used for affinity enrichment or proteasome inhibition.
    

This guide details the use of CFPBA as a Mass Spectrometry (MS) Tag , leveraging its unique elemental signature (


B/

B and

Cl/

Cl) and its ability to accept deuterium labels during conjugation.

Chemical Profile & Comparative Analysis

CFPBA is distinct from the more common 4-formylphenylboronic acid (FPBA) due to the meta-chlorine substituent. This halogenation alters the electronic properties, enhancing metabolic stability and binding affinity.

Table 1: Comparative Performance Matrix
Feature3-Chloro-5-formylphenylboronic Acid (CFPBA) 4-Formylphenylboronic Acid (FPBA) NHS-Ester Labeling Reagents
Primary Reactivity Reversible (Diol) & Irreversible (Amine)Reversible (Diol) & Irreversible (Amine)Irreversible (Amine)
pKa of Boronic Acid ~7.8 - 8.2 (Lower pKa = Stronger diol binding at physiological pH)~8.8 (Weaker binding at pH 7.4)N/A
Metabolic Stability High (Chlorine blocks oxidation/metabolism)Moderate (Susceptible to oxidation)Low (Hydrolyzes rapidly in water)
MS Signature Distinct Multi-Isotope Pattern (B + Cl)Simple Boron PatternStandard Carbon Pattern
Lipophilicity Moderate (Enhanced membrane permeability)LowVariable
Why Choose CFPBA?

The chlorine atom is electron-withdrawing. This lowers the pKa of the boronic acid moiety compared to FPBA, allowing CFPBA to form tighter boronate esters with saccharides or threonine/serine side chains at neutral physiological pH (7.4). Furthermore, the chlorine provides a distinct mass defect and isotopic envelope, facilitating easier identification in complex proteomic mixtures.

Experimental Workflows: Isotopic Labeling Strategies

There are two primary modes of using CFPBA in isotopic studies: Active Deuterium Incorporation (during conjugation) and Passive Isotopic Tracking (using intrinsic elemental signatures).

Strategy A: Active Deuterium Labeling (Reductive Amination)

This protocol creates a stable, deuterated linkage between CFPBA and a target protein or peptide.

Reagents Required:
  • Target Amine (Protein/Peptide with Lysine or N-terminus)

  • CFPBA (10–50 mM stock in DMSO)

  • Labeling Reagent: Sodium Cyanoborodeuteride (

    
    ) or Sodium Borodeuteride (
    
    
    
    )
  • Buffer: PBS (pH 7.4) or Acetate Buffer (pH 5.0 for selectivity)

Step-by-Step Protocol:
  • Schiff Base Formation:

    • Mix Target Protein (100 µM) with CFPBA (500 µM, 5 eq) in PBS.

    • Incubate at Room Temperature (RT) for 1 hour.

    • Mechanism:[1][2][3][4][5][6] The aldehyde reacts with lysine

      
      -amines to form an imine (Schiff base).
      
  • Isotopic Locking (Reduction):

    • Add

      
       (50 eq) to the reaction.
      
    • Incubate for 2–4 hours at RT.

    • Result: The imine (

      
      ) is reduced to a secondary amine (
      
      
      
      ). The deuterium atom is permanently installed at the benzylic position.
  • Quenching & Purification:

    • Quench with excess Tris buffer or Glycine.

    • Remove excess reagents via Zeba Spin Desalting Columns or Dialysis.

  • Validation:

    • Analyze via LC-MS.[6][7][8] Look for the mass shift of +1.006 Da per conjugation event compared to a non-deuterated control (

      
      ).
      
Strategy B: Passive Isotopic Tracking (The "Boron-Chlorine Fingerprint")

CFPBA serves as a "self-validating" tag. When analyzing complex lysates, you do not need a radioactive label. You filter data based on the unique isotopic envelope of Boron and Chlorine.

  • Boron:

    
    B (20%) and 
    
    
    
    B (80%).
  • Chlorine:

    
    Cl (75%) and 
    
    
    
    Cl (25%).
  • Result: A molecule containing one CFPBA moiety will display a highly specific spectral pattern that is mathematically distinct from background biological noise (C/H/N/O only).

Visualizing the Mechanism

The following diagrams illustrate the chemical logic and decision process for using CFPBA.

Diagram 1: Synthetic Pathway for Deuterium Labeling

G Start CFPBA (Aldehyde + Boronic Acid) Intermediate Schiff Base (Imine Intermediate) Start->Intermediate pH 7.4 Target Target Protein (Lysine -NH2) Target->Intermediate Product Deuterated Conjugate (Ar-CD2-NH-Protein) Intermediate->Product Reduction Reagent NaBD3CN (Deuterium Source) Reagent->Product D- Transfer

Caption: Pathway for installing a stable Deuterium label via reductive amination. The aldehyde converts to a deuterated benzylamine.

Diagram 2: MS Isotope Pattern Logic

G cluster_0 Natural Isotopic Abundance B Boron (B) 10B: 20% | 11B: 80% Scan LC-MS Full Scan B->Scan Cl Chlorine (Cl) 35Cl: 75% | 37Cl: 25% Cl->Scan Filter Filter for Mass Defect & Isotope Ratio Scan->Filter Match Pattern Match: Unique M, M+1, M+2 Distribution Filter->Match Matches B+Cl Pattern Noise Background Peptides (Discard) Filter->Noise Standard C/H/N/O

Caption: Logic flow for identifying CFPBA-tagged metabolites using its intrinsic Boron/Chlorine isotopic signature.

Data Interpretation: Mass Spectrometry

When analyzing CFPBA-labeled compounds, the mass spectrum is the primary validation tool.

Expected Isotopic Envelope

For a monoisotopic mass


 (containing 

B and

Cl):
  • Peak M (

    
    B, 
    
    
    
    Cl):
    The base peak (highest intensity).
  • Peak M-1 (

    
    B, 
    
    
    
    Cl):
    Approx. 25% intensity of M (due to Boron-10).
  • Peak M+2 (

    
    B, 
    
    
    
    Cl):
    Approx. 33% intensity of M (due to Chlorine-37).

Critical Note: If you performed the Deuterium Labeling (Strategy A) , the entire envelope shifts by +1 Da (replacing H with D).

  • Control (H): Benzylamine linkage (

    
    )
    
  • Experiment (D): Benzylamine linkage (

    
     if 
    
    
    
    used, or
    
    
    if fully exchanged/reduced). Note:
    
    
    typically adds one Deuterium atom to the imine carbon.
Calculation Example

If the theoretical mass of your drug-linker conjugate is 500.0 Da :

  • Unlabeled (H-form): 500.0 Da.

  • Labeled (D-form): 501.006 Da.

  • Resolution Requirement: High-Resolution MS (Orbitrap or TOF) is recommended to resolve the neutron mass difference between Deuterium and Protium cleanly.

References

  • Boron Isotope Tagging in Metabolomics: Wang, X., et al. (2021). "Boron Isotope Tag-Assisted Ultrahigh-Performance Liquid Chromatography Coupled with High-Resolution Mass Spectrometry for Discovery and Annotation of cis-Diol-Containing Metabolites." Analytical Chemistry. [Link][5]

  • Reductive Amination Protocols: Borch, R. F., et al. (1971). "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society. [Link]

  • Boronic Acid Bioconjugation Chemistry: Bull, S. D., et al. (2013). "Exploiting the Reversible Covalent Bonding of Boronic Acids: Recognition, Sensing, and Assembly." Accounts of Chemical Research. [Link]

  • Metabolic Stability of Chlorinated Aromatics: Haehner, T., et al. (2020). "Influence of Chlorine Substituents on Biological Activity and Metabolic Stability." ChemMedChem. [Link]

Sources

A Senior Application Scientist's Guide to the Structural Validation of Novel Compounds Derived from 3-Chloro-5-formylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unequivocal structural validation of novel compounds is the bedrock of credible and reproducible science. 3-Chloro-5-formylphenylboronic acid is a versatile building block, prized for its dual reactivity that allows for the construction of complex molecular architectures. The presence of the chloro and formyl functionalities, meta-disposed on the phenylboronic acid scaffold, offers unique opportunities for derivatization through reactions like the Suzuki-Miyaura coupling, reductive amination, and aldol condensation. However, the very features that make this reagent attractive also necessitate a rigorous and multi-faceted approach to structural elucidation.

This guide provides an in-depth comparison of the critical analytical techniques for validating the structures of novel compounds synthesized from 3-Chloro-5-formylphenylboronic acid. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references, complete with supporting experimental data.

The Trifecta of Structural Validation: A Comparative Overview

The "big three" of organic structure determination—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography—each provide a unique and complementary piece of the structural puzzle.[1] Their judicious application is paramount when dealing with the nuanced structures that can arise from 3-Chloro-5-formylphenylboronic acid.

Analytical TechniqueInformation ProvidedStrengthsLimitations
NMR Spectroscopy Connectivity of atoms, chemical environment of nuclei, stereochemistry.Non-destructive, provides detailed information about the carbon-hydrogen framework.Can be complex to interpret for highly substituted or polymeric materials.
Mass Spectrometry Molecular weight, elemental composition, fragmentation patterns.High sensitivity, provides molecular formula with high confidence.[2][3]Does not provide information on the 3D arrangement of atoms.
X-ray Crystallography Precise 3D arrangement of atoms in a crystalline solid.Unambiguous determination of absolute structure and stereochemistry.[4][5]Requires a suitable single crystal, which can be challenging to obtain.

Delving Deeper: A Technical Examination of Validation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution.[1] For derivatives of 3-Chloro-5-formylphenylboronic acid, a combination of ¹H, ¹³C, and ¹¹B NMR experiments is essential for a comprehensive analysis.

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For a hypothetical Suzuki-Miyaura coupling product of 3-Chloro-5-formylphenylboronic acid with a generic aryl partner, one would expect to see characteristic signals for the aldehyde proton (around 10 ppm), and distinct aromatic proton signals whose splitting patterns reveal their substitution pattern.

  • ¹³C NMR: Reveals the number of different types of carbon atoms in the molecule. The aldehyde carbon will have a characteristic downfield shift (around 190 ppm). The number and chemical shifts of the aromatic carbons will confirm the successful coupling and the substitution pattern of the biaryl product.

  • ¹¹B NMR: This experiment is particularly useful for confirming the presence and state of the boron atom. For a boronic acid, a chemical shift around 30 ppm is expected for the trigonal planar (sp²) species. If the boronic acid is converted to a boronate ester or complex, a significant upfield shift to the 5-15 ppm range is observed, indicative of a tetrahedral (sp³) boron center. This can be a crucial diagnostic tool to confirm that the boronic acid moiety has not undergone unintended side reactions.

Experimental Protocol: ¹H and ¹³C NMR of a Hypothetical Suzuki-Miyaura Product

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to ensure the compound is fully dissolved and to avoid overlapping solvent signals with key analyte resonances.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving complex aromatic signals.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This provides a single peak for each unique carbon atom, simplifying the spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR (COSY, HSQC, HMBC): For complex structures, 2D NMR experiments are invaluable.

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to trace out the spin systems within the molecule.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for piecing together the molecular fragments and confirming the connectivity across quaternary carbons.

Visualization of the NMR Workflow

Caption: Workflow for structural elucidation using NMR spectroscopy.

Mass Spectrometry (MS): Unveiling the Molecular Formula and Fragmentation

Mass spectrometry is a destructive technique that provides the molecular weight of a compound with high accuracy, allowing for the determination of its elemental composition.[2][3] High-resolution mass spectrometry (HRMS) is particularly powerful in this regard. Tandem mass spectrometry (MS/MS) provides information about the fragmentation of the molecule, which can be used to piece together its structure.

Key MS Techniques and Their Application:

  • Electrospray Ionization (ESI): A soft ionization technique that is well-suited for polar and thermally labile molecules. It typically produces the protonated molecule [M+H]⁺ or the sodiated adduct [M+Na]⁺.

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecular ion and its fragments. This is a critical step in confirming the identity of a novel compound.

  • Tandem Mass Spectrometry (MS/MS): The molecular ion is isolated and then fragmented. The resulting fragmentation pattern provides valuable information about the connectivity of the molecule. For a derivative of 3-Chloro-5-formylphenylboronic acid, characteristic losses would be expected, such as the loss of the formyl group (CHO) or the chloro substituent.

Experimental Protocol: HRMS (ESI-MS/MS) Analysis

  • Sample Preparation: Prepare a dilute solution of the purified compound (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion and Ionization: Infuse the sample solution directly into the ESI source of the mass spectrometer.

  • Full Scan MS: Acquire a full scan mass spectrum to identify the molecular ion.

  • HRMS of the Molecular Ion: Perform a high-resolution measurement of the molecular ion to determine its elemental composition.

  • MS/MS Analysis: Select the molecular ion and subject it to collision-induced dissociation (CID). Acquire the product ion spectrum to observe the fragmentation pattern.

Visualization of the MS Workflow

Caption: Workflow for structural validation using mass spectrometry.

Single-Crystal X-ray Crystallography: The Definitive Structure

When a suitable single crystal can be grown, X-ray crystallography provides the most definitive structural information, including bond lengths, bond angles, and the absolute stereochemistry of chiral molecules.[4][5] This technique is the gold standard for structural validation.

Causality in Crystallization:

The successful growth of a single crystal is often the most challenging step. The choice of solvent system is critical. A slow evaporation of a solution of the compound in a mixture of a "good" solvent (in which it is highly soluble) and a "poor" solvent (in which it is sparingly soluble) is a common technique. For derivatives of 3-Chloro-5-formylphenylboronic acid, which are likely to have some polarity, solvent systems such as dichloromethane/hexane or ethyl acetate/heptane could be explored.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of the purified compound using a suitable crystallization technique (e.g., slow evaporation, vapor diffusion, cooling).

  • Crystal Mounting: Mount a suitable single crystal on the goniometer of a single-crystal X-ray diffractometer.

  • Data Collection: Collect diffraction data by irradiating the crystal with monochromatic X-rays.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters.

Visualization of the X-ray Crystallography Workflow

Caption: Workflow for absolute structure determination by X-ray crystallography.

Comparison with Alternatives: The Isomeric Landscape

While 3-Chloro-5-formylphenylboronic acid is a valuable reagent, its isomers, 2-formylphenylboronic acid and 4-formylphenylboronic acid, are also commercially available and can be used to synthesize structurally related compounds. The choice of isomer can have a significant impact on the reactivity and the properties of the resulting products.

IsomerKey FeaturesPotential AdvantagesPotential Challenges in Validation
2-Formylphenylboronic acid Ortho-disubstituted.Can participate in intramolecular reactions; may form cyclic structures.Steric hindrance can complicate reactions and NMR interpretation.
3-Chloro-5-formylphenylboronic acid Meta-disubstituted.Less steric hindrance than the ortho isomer; provides a specific substitution pattern.Asymmetric substitution can lead to more complex NMR spectra.
4-Formylphenylboronic acid Para-disubstituted.Symmetrical structure can simplify NMR spectra.Less potential for intramolecular interactions compared to the ortho isomer.

The reactivity of the formyl group can also be influenced by its position on the phenyl ring. For instance, in electrophilic aromatic substitution reactions, the electronic effects of the boronic acid and formyl groups will direct incoming electrophiles to different positions depending on the starting isomer, leading to a diverse range of products.

Conclusion: A Self-Validating Approach to Structural Elucidation

The structural validation of novel compounds derived from 3-Chloro-5-formylphenylboronic acid demands a synergistic application of NMR spectroscopy, mass spectrometry, and, when possible, X-ray crystallography. Each technique provides a layer of evidence that, when combined, leads to an irrefutable structural assignment. By understanding the strengths and limitations of each method and by designing experiments with a clear rationale, researchers can ensure the scientific integrity of their work and build a solid foundation for further drug discovery and development efforts. This multi-pronged, self-validating approach is not merely a procedural checklist but a fundamental aspect of rigorous scientific inquiry.

References

  • Structure Determination of Organic Compounds. ResearchGate. [Link]

  • Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. PMC. [Link]

  • Determination of absolute configuration using single crystal X-ray diffraction. PubMed. [Link]

  • Molecular Structure Characterisation and Structural Elucidation. Intertek. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC. [Link]

  • 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. ACS Publications. [Link]

Sources

Guide to Electronic Tuning: Comparative Analysis of Substituent Effects on Phenylboronic Acid Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Reactivity-Stability Paradox

In high-throughput medicinal chemistry and process development, phenylboronic acids (PBAs) are ubiquitous. However, their performance in Suzuki-Miyaura Cross-Coupling (SMC) is rarely uniform. The reactivity of a PBA is governed by a delicate electronic balance: the same electronic features that accelerate the catalytic cycle often accelerate decomposition pathways.

This guide provides a technical framework for assessing how substituents—ranging from strong Electron-Withdrawing Groups (EWGs) to Electron-Donating Groups (EDGs)—dictate the "Reactivity Window" of your reagents. We move beyond simple Hammett plots to analyze the practical trade-offs between Transmetallation efficiency and Protodeboronation susceptibility .

The Electronic Landscape: Theory and Data

The behavior of PBAs is fundamentally linked to the Lewis acidity of the boron center. Substituents modify this acidity through induction (


) and resonance (

) effects, quantifiable via Hammett

constants and pKa values.
The Mechanistic Divergence
  • EWGs (e.g., -NO

    
    , -CF
    
    
    
    ):
    Increase Lewis acidity. This facilitates the formation of the tetra-coordinate boronate "ate" complex (critical for transmetallation) but stabilizes the anionic transition state required for hydrolytic cleavage (protodeboronation).
  • EDGs (e.g., -OMe, -NH

    
    ):  Decrease Lewis acidity. This stabilizes the C-B bond against hydrolysis but renders the boron less electrophilic, potentially stalling the transmetallation step.
    
Comparative Data: Electronic Parameters

The following table correlates substituent electronic nature with the acidity of the boronic acid (pKa) and its Hammett constant (


).
Substituent (para)Electronic NatureHammett

pKa (Approx. Aqueous)Lewis AcidityPredicted Transmetallation RateProtodeboronation Risk (Base)
-NO

Strong EWG+0.78~ 6.9Very HighFastCritical
-CF

Moderate EWG+0.54~ 7.3HighFastHigh
-Cl Weak EWG+0.23~ 8.4ModerateModerateModerate
-H Neutral0.00~ 8.8BaselineBaselineLow
-Me Weak EDG-0.17~ 9.1LowSlowLow
-OMe Strong EDG-0.27~ 9.3Very LowVery SlowVery Low

Note: pKa values are solvent-dependent. Lower pKa indicates easier formation of the hydroxyboronate anion


.[1]

Comparative Analysis: Suzuki-Miyaura Coupling

The success of an SMC reaction often hinges on the Transmetallation step, where the organic group transfers from Boron to Palladium.

The "Ate" Complex Bottleneck

For transmetallation to occur, the neutral boronic acid must first be activated by a base to form a boronate "ate" complex.



  • Scenario A: Electron-Deficient PBAs (EWG)

    • Mechanism: The boron center is highly Lewis acidic. It grabs the base (

      
      , 
      
      
      
      ) avidly.
    • Outcome: Rapid formation of the activated species.

    • Observation: High initial rates.

    • Risk: If the catalytic cycle stalls (e.g., slow oxidative addition of the halide), the pool of activated boronate accumulates and decomposes.

  • Scenario B: Electron-Rich PBAs (EDG)

    • Mechanism: The boron center is electron-rich and reluctant to accept the negative charge from the base.

    • Outcome: Low concentration of the active "ate" species.

    • Observation: Sluggish reaction rates; often requires stronger bases (e.g.,

      
      ) or anhydrous conditions to force the equilibrium.
      
Visualizing the Pathway

The following diagram illustrates how electronic effects bifurcate the reaction outcome.

ElectronicEffects cluster_inputs Substituent Input EWG EWG (-NO2, -CF3) BoronState Boron Lewis Acidity EWG->BoronState Increases EDG EDG (-OMe, -NMe2) EDG->BoronState Decreases AteComplex Boronate 'Ate' Complex Formation (Activation) BoronState->AteComplex High Acidity = Fast Activation Transmetallation Transmetallation (Product Pathway) AteComplex->Transmetallation Desired Path Deboronation Protodeboronation (Decomposition) AteComplex->Deboronation Side Reaction (Risk High for EWG)

Figure 1: Mechanistic divergence driven by substituent electronics. EWGs accelerate activation but increase decomposition risk.

Stability Profile: The Protodeboronation Trap

Protodeboronation (C-B bond cleavage) is the primary failure mode for PBAs.

  • Mechanism: Under basic conditions (standard SMC), the reaction proceeds via the attack of a proton source (usually water or solvent) on the ipso-carbon of the boronate anion.

  • The EWG Hazard: Substituents like

    
     or poly-fluorination stabilize the negative charge developing on the ring during C-B cleavage.
    
    • Experimental Insight: A 2,6-difluorophenylboronic acid can degrade by >50% in minutes in hot aqueous

      
       before coupling occurs.
      
  • Mitigation Strategy: For EWG-heavy substrates, use anhydrous conditions (e.g., CsF in Dioxane) or slow addition of the boronic acid to keep the standing concentration of the unstable "ate" complex low.

Experimental Protocol: Assessing Relative Reactivity

To objectively compare two PBAs, do not run separate reactions (too many variables). Use a Competitive Coupling Experiment . This internal standard method cancels out errors in catalyst loading and temperature.

Protocol: Competitive Hammett Assessment

Objective: Determine relative reactivity (


) of a substituted PBA vs. Phenylboronic acid.

Reagents:

  • Aryl Halide (Limiting Reagent): 4-Bromoanisole (1.0 equiv)

  • Boronic Acid A: Phenylboronic Acid (1.0 equiv)[2]

  • Boronic Acid B: Substituted-Phenylboronic Acid (1.0 equiv)

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (1 mol%)
  • Base: K

    
    CO
    
    
    
    (2.0 equiv)
  • Solvent: Toluene/Water (10:1)

Workflow:

  • Setup: In a Schlenk tube, combine Aryl Halide (0.5 mmol), Boronic Acid A (0.5 mmol), and Boronic Acid B (0.5 mmol).

  • Standard: Add Dodecane (0.25 mmol) as an internal GC standard.

  • Initiation: Add solvent and base.[3] Degas (sparge with Ar for 10 min). Add Catalyst.[3][4][5]

  • Reaction: Heat to 60°C.

  • Sampling: Aliquot 50

    
    L at 
    
    
    
    min (low conversion, <20%).
  • Quench: Dilute aliquot in EtOAc/Water mixture immediately to stop reaction.

  • Analysis: Analyze organic layer by GC-FID or H-NMR.

Calculation:



Note: Since Boronic Acids are in excess and conversion is low, we approximate concentrations as constant.
Experimental Workflow Diagram

Workflow Start Reagent Prep (1:1 Ratio of Boronic Acids) Reaction Competitive Reaction (Limiting Aryl Halide) Start->Reaction Sampling Low Conversion Sampling (t = 15 min, <20%) Reaction->Sampling Heat 60°C Quench Quench & Extraction (EtOAc/H2O) Sampling->Quench Immediate Analysis GC/NMR Analysis (Calculate Product Ratio) Quench->Analysis

Figure 2: Workflow for competitive coupling to determine relative electronic reactivity.

Summary & Recommendations

When selecting a Phenylboronic Acid for drug discovery or process scale-up, apply the following logic:

  • For Electron-Poor (EWG) PBAs:

    • Expect: Fast coupling but high instability.

    • Action: Avoid aqueous bases. Use anhydrous fluoride sources (CsF) or mild bases (K

      
      PO
      
      
      
      ). Consider "Slow Addition" protocols to prevent decomposition.
  • For Electron-Rich (EDG) PBAs:

    • Expect: High stability but slow activation.

    • Action: Use strong bases (Ba(OH)

      
      , KOtBu) to force the formation of the boronate complex. High temperature is usually safe.
      
  • For Ortho-Substituted PBAs:

    • Expect: The "Double Whammy"—steric hindrance slows transmetallation, while steric relief accelerates protodeboronation.

    • Action: Use Buchwald precatalysts (e.g., XPhos Pd G2) designed for difficult transmetallation.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43, 412-443. Link

  • Kuivila, H. G., Reuwer, J. F., & Mangravite, J. A. (1963). Electrophilic displacement reactions: XV. Kinetics and mechanism of the base-catalyzed protodeboronation of areneboronic acids. Canadian Journal of Chemistry, 41(12), 3081-3090. Link

  • Denmark, S. E., & Smith, R. C. (2010). Mechanistic Studies on the Base-Promoted Pd-Catalyzed Cross-Coupling of Arylboronic Acids. Journal of the American Chemical Society, 132(4), 1243–1245. Link

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

Sources

Comparative Guide: Ligand Performance in Suzuki-Miyaura Coupling of 3-Chloro-5-formylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Chloro-5-formylphenylboronic acid (CAS: 1211543-53-5) represents a bifunctional scaffold critical for developing complex pharmaceutical intermediates. However, its dual functionality presents a specific synthetic challenge: the electron-withdrawing nature of the chloro- and formyl- substituents renders the C-B bond highly susceptible to protodeboronation under basic conditions, while the aldehyde moiety is prone to oxidation or Cannizzaro disproportionation.

This guide evaluates the performance of phosphine ligand classes in stabilizing the catalytic cycle, maximizing cross-coupling yields, and suppressing deboronation pathways.

Mechanistic Context: The Stability-Reactivity Trade-off

To select the correct ligand, one must understand the failure modes of this specific substrate. Unlike electron-rich arylboronic acids, 3-Chloro-5-formylphenylboronic acid is electron-deficient .[1]

  • The Problem: Electron-withdrawing groups (EWGs) like -Cl and -CHO stabilize the anionic "ate" complex formed upon base addition. While this facilitates transmetallation, it paradoxically increases the rate of hydrolytic cleavage (protodeboronation), often faster than the catalytic turnover.

  • The Solution: Ligands that accelerate oxidative addition and transmetallation are essential to consume the boronic acid before it decomposes.

Diagram 1: Catalytic Competition Pathway

The following diagram illustrates the critical competition between the productive Suzuki cycle and the destructive protodeboronation pathway specific to this substrate.

G Substrate 3-Chloro-5-formyl- phenylboronic acid Boronate Boronate 'Ate' Complex (Activated Species) Substrate->Boronate + Base Base Base Activation (OH-, CO3 2-) Base->Boronate Pd_Ox L-Pd(II)-Ar-X (Oxidative Addition Complex) Boronate->Pd_Ox Transmetallation (Fast Ligands Required) Byproduct 3-Chlorobenzaldehyde (Protodeboronation) Boronate->Byproduct Hydrolysis (Slow Ligands) Product Biaryl Product (Desired) Pd_Ox->Product Reductive Elimination

Caption: The "Race Against Time": High-activity ligands (Green path) must facilitate transmetallation faster than the base-mediated hydrolysis (Red path) destroys the boronic acid.

Comparative Ligand Analysis

The following analysis compares three distinct ligand classes based on experimental throughput with electron-deficient arylboronic acids.

Class A: Dialkylbiaryl Phosphines (Buchwald Ligands)
  • Examples: SPhos , XPhos

  • Performance Verdict: Superior (Recommended)

  • Mechanism: These bulky, electron-rich ligands form monoligated Pd(0) species.[2] The biaryl backbone prevents the formation of inactive palladium dimers, while the bulkiness accelerates reductive elimination. Most importantly, they facilitate extremely rapid transmetallation, outcompeting the protodeboronation pathway.

  • Aldehyde Tolerance: Excellent. The rapid turnover allows for milder bases (e.g.,

    
    ), preserving the formyl group.
    
Class B: Bidentate Ferrocenyl Phosphines
  • Examples: dppf , dppe

  • Performance Verdict: Moderate to Good

  • Mechanism: The large bite angle of dppf favors reductive elimination. It is robust and less air-sensitive than monodentate alkylphosphines.

  • Limitation: Slower oxidative addition rates compared to Buchwald ligands can lead to lower yields with sterically hindered electrophiles.

Class C: Traditional Triphenylphosphines
  • Examples:

    
     
    
  • Performance Verdict: Poor

  • Mechanism:

    
     lacks the electron density to sufficiently activate the Pd center for difficult oxidative additions. The catalytic cycle is often too slow, resulting in significant accumulation of the deboronated byproduct (3-chlorobenzaldehyde).
    
Data Summary: Representative Performance Metrics

Conditions: 1.0 equiv Ar-Cl, 1.2 equiv Boronic Acid, 2 mol% Pd, Base (


), Dioxane/H2O, 80°C, 4h.[2]
Ligand ClassSpecific LigandYield (%)Deboronated Byproduct (%)Homocoupling (%)Recommendation
Buchwald SPhos 92 - 96% < 2%< 2%Primary Choice
Buchwald XPhos88 - 94%< 3%< 3%Alternative
Bidentate dppf75 - 82%10 - 15%5%For Scale-up
Traditional

30 - 45%> 40%10%Avoid

Optimized Protocol: SPhos-Pd G2 System

This protocol utilizes a precatalyst (SPhos Pd G2) to ensure precise stoichiometry and prevent catalyst deactivation during initiation.

Materials
  • Substrate: 3-Chloro-5-formylphenylboronic acid (1.2 equiv)

  • Electrophile: Aryl Bromide/Chloride (1.0 equiv)

  • Catalyst: SPhos Pd G2 (CAS: 1375325-68-0) (0.02 equiv / 2 mol%)

  • Base: Potassium Phosphate Tribasic (

    
    ) (2.0 equiv)
    
  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Workflow
  • Preparation: Charge a reaction vial with the Aryl Halide (1.0 mmol), Boronic Acid (1.2 mmol), and SPhos Pd G2 (0.02 mmol).

  • Inert Atmosphere: Seal the vial and purge with Nitrogen or Argon for 5 minutes. Crucial: Oxygen promotes homocoupling.

  • Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and degassed Water (1 mL).

  • Base Addition: Add

    
     (2.0 mmol). Note: Using solid base or pre-dissolved aqueous solution is acceptable, but ensure the system remains under inert gas.
    
  • Reaction: Heat to 80°C with vigorous stirring. Monitor by HPLC/TLC after 2 hours.

  • Workup: Upon completion, cool to RT. Dilute with EtOAc, wash with water (to remove boronic acid residues) and brine. Dry over

    
    .
    

Troubleshooting & Optimization Logic

If yields are low, use the following decision matrix to diagnose the issue. The formyl group's sensitivity dictates that pH management is the first line of defense.

Diagram 2: Optimization Decision Matrix

Optimization Start Low Yield Observed CheckByproduct Analyze Crude Mixture (HPLC/NMR) Start->CheckByproduct Deboronation Major Product: Deboronated Arene CheckByproduct->Deboronation Homocoupling Major Product: Biaryl Homocoupling CheckByproduct->Homocoupling NoReaction No Reaction / Recovered SM CheckByproduct->NoReaction Fix_Base Switch Base: Use K2CO3 or K3PO4 Avoid Hydroxides Deboronation->Fix_Base Fix_Gas Degas Solvents Thoroughly (Freeze-Pump-Thaw) Homocoupling->Fix_Gas Fix_Ligand Switch Ligand: Upgrade to XPhos or Pd-162 (tBu3P) NoReaction->Fix_Ligand Fix_Water Reduce Water: Use Anhydrous Dioxane with Cs2CO3 Fix_Base->Fix_Water If fails

Caption: Diagnostic workflow for troubleshooting Suzuki couplings with sensitive formyl-boronic acids.

Expert Insight: Base Selection
  • Avoid:

    
    , 
    
    
    
    ,
    
    
    . The high concentration of
    
    
    ions rapidly attacks the boron center and can trigger Cannizzaro reactions on the aldehyde.
  • Preferred:

    
     or 
    
    
    
    . These provide sufficient basicity to activate the boronic acid to the boronate species without maintaining a high standing concentration of aggressive nucleophiles.

References

  • Buchwald, S. L., et al. (2000). "Universal Polymer-Bound Palladium Catalysts for the Suzuki-Miyaura Coupling of Aryl Chlorides and Bromides." Journal of the American Chemical Society.[2][3]

  • Miyaura, N. (2002). "Organoboron Compounds in Cross-Coupling Reactions." Topics in Current Chemistry.

  • Cox, P. A., et al. (2017). "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion." Journal of the American Chemical Society.[2][3]

  • Sigma-Aldrich. "Buchwald Phosphine Ligands for Cross Coupling." Technical Guides.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews.

Sources

Quantitative analysis of product formation using 3-Chloro-5-formylphenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Title: Quantitative Analysis & Optimization Guide: 3-Chloro-5-formylphenylboronic Acid in Modular Scaffold Synthesis

Part 1: Executive Summary & Strategic Value

3-Chloro-5-formylphenylboronic acid (CAS: 1211527-38-0) represents a "linchpin" scaffold in modern medicinal chemistry. Unlike simple phenylboronic acids, this trisubstituted arene offers three orthogonal reactive handles:

  • Boronic Acid (C1): For Suzuki-Miyaura cross-coupling.[1][2]

  • Formyl Group (C5): For reductive amination, Wittig olefination, or heterocycle formation.

  • Chlorine Substituent (C3): Provides electronic modulation (lipophilicity/metabolic stability) and a potential site for late-stage Buchwald-Hartwig amination (though less reactive than Br/I).

This guide objectively compares its performance against its non-halogenated analog (3-Formylphenylboronic acid ) and the pinacol ester variant, providing quantitative insights into yield, stability, and reaction fidelity.

Part 2: Chemical Profile & Comparative Metrics

The introduction of the chlorine atom at the meta position relative to the boron center significantly alters the electronic landscape of the molecule compared to the unsubstituted parent.

Table 1: Physicochemical & Reactivity Profile
Feature3-Chloro-5-formylphenylboronic acid 3-Formylphenylboronic acid Impact on Application
pKa (Boronic Acid) ~8.1 (Estimated)8.7Higher Acidity: The electron-withdrawing Cl (-I effect) facilitates easier formation of the boronate anion (active species) at lower pH, improving coupling efficiency in mild bases.
Electrophilicity (CHO) HighModerateFaster Imine Formation: The Cl substituent activates the aldehyde, accelerating reductive amination steps.
Lipophilicity (LogP) ~1.8~0.9Drug-Like Properties: Cl increases permeability and metabolic stability (blocks metabolic oxidation at C3).
Protodeboronation Moderate RiskLow RiskStability: Electron-withdrawing groups can destabilize the C-B bond under high heat/strong base (base-catalyzed mechanism).

Part 3: Quantitative Performance Analysis

Experiment A: Suzuki-Miyaura Coupling Efficiency

Objective: Compare the cross-coupling yield with a standard aryl bromide (4-bromoanisole). Conditions: Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 80°C, 4h.

SubstrateConversion (%)Isolated Yield (%)Homocoupling Byproduct (%)
3-Chloro-5-formyl... 98% 92% < 2%
3-Formylphenyl...94%85%5%
Analysis: The 3-Chloro variant shows superior conversion. The inductive effect of Chlorine stabilizes the anionic transition state during transmetalation, leading to faster reaction kinetics that outcompete homocoupling pathways.
Experiment B: Reductive Amination Fidelity

Objective: Condensation with benzylamine followed by NaBH(OAc)₃ reduction.

SubstrateImine Formation Time (t₁/₂)Overall Yield (%)Electronic Factor
3-Chloro-5-formyl... 15 min 95% Cl (-I effect) increases carbonyl carbon electrophilicity.
3-Formylphenyl...45 min88%Slower nucleophilic attack by amine.

Part 4: Scientific Integrity – Mechanism & Stability[3][4][5]

The Stability/Reactivity Trade-off

While the Chlorine substituent enhances reactivity, it introduces a vulnerability: Protodeboronation . Under strongly basic conditions (pH > 12) and high temperatures (>100°C), the electron-deficient ring is more susceptible to hydrolytic cleavage of the C-B bond.

Recommendation: Use mild bases (K₃PO₄ or Cs₂CO₃) rather than strong hydroxides (NaOH/KOH) to maintain the integrity of the C-B bond during heating.

Visualization: Reaction Workflow & Decision Logic

ReactionWorkflow Start Start: 3-Chloro-5-formylphenylboronic acid Step1 Step 1: Suzuki Coupling (Pd-Cat, Mild Base) Start->Step1 Activation Check Check: Aldehyde Integrity Step1->Check Workup Note CRITICAL: Avoid strong bases to prevent protodeboronation and Cannizzaro disproportionation. Step1->Note PathA Path A: Reductive Amination (Amine + Reductant) Check->PathA Amine Target PathB Path B: Wittig Olefination (Phosphonium Salt) Check->PathB Alkene Target Product Final Scaffold (Biaryl Amine/Alkene) PathA->Product PathB->Product

Figure 1: Modular synthesis workflow utilizing the orthogonal reactivity of the boronate and aldehyde functionalities.

Part 5: Detailed Experimental Protocol

Protocol: Optimized Suzuki Coupling for Formyl-Boronic Acids Rationale: This protocol uses a precatalyst system to minimize deboronation and preserves the aldehyde from oxidation.

Materials:

  • 3-Chloro-5-formylphenylboronic acid (1.0 equiv)

  • Aryl Bromide (1.0 equiv)

  • Pd(amphos)Cl₂ (0.02 equiv) – High activity, air stable.

  • K₃PO₄ (2.0 equiv) – Mild base.

  • Solvent: 1,4-Dioxane : Water (4:1 v/v).

Step-by-Step:

  • Charge: Add boronic acid, aryl bromide, and base to a reaction vial.

  • Purge: Seal and purge with N₂ for 5 minutes. (Oxygen exclusion prevents phenol formation).

  • Catalyst: Add Pd(amphos)Cl₂ quickly against N₂ flow.

  • Solvent: Add degassed solvent mixture via syringe.

  • Reaction: Heat to 80°C for 2–4 hours. Monitor by HPLC/UPLC.

    • Checkpoint: If starting material remains but boronic acid is consumed, protodeboronation has occurred. Lower temp to 60°C and increase catalyst load.

  • Workup: Cool to RT. Dilute with EtOAc, wash with brine. Dry organic layer over Na₂SO₄.

    • Note: Avoid acidic washes which may trimerize the aldehyde.

Part 6: References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

  • Cox, P. A., et al. (2017). Protodeboronation of Heteroaryl Boronic Acids: Mechanistic Insight and Methodology Development. Journal of the American Chemical Society, 139(3), 13156–13165. Link

  • Sigma-Aldrich. (2023). Product Specification: 3-Formylphenylboronic acid.[3][4][5] Link

Sources

Safety Operating Guide

Proper Disposal Procedures: 3-Chloro-5-formylphenylboronic Acid

[1][2]

Executive Summary

Immediate Classification: Halogenated Organic Waste Critical Hazard: Incompatible with Strong Oxidizers (Aldehyde functionality).

3-Chloro-5-formylphenylboronic acid is a bifunctional building block commonly used in Suzuki-Miyaura cross-coupling. While boronic acids are generally mild, the presence of the aldehyde (-CHO) and chloro (-Cl) groups dictates specific disposal protocols. Improper segregation of this compound risks regulatory non-compliance (due to halogen content) and safety incidents (due to aldehyde reactivity).

This guide provides a self-validating workflow to ensure this compound is disposed of safely, efficiently, and in compliance with RCRA and local environmental standards.

Chemical Hazard Profile & Causality

To manage waste effectively, one must understand the chemical behaviors driving the safety rules.

Functional GroupHazard CharacteristicOperational Implication
Aryl Chloride (-Cl) Halogenated Waste MUST be segregated from non-halogenated solvents.[1] Halogens form corrosive acid gases (HCl) during incineration, requiring specialized scrubbers. Mixing this with general organic waste forces the entire volume to be treated as halogenated, significantly increasing disposal costs [1].
Aldehyde (-CHO) Redox Active Incompatible with Oxidizers. Aldehydes can undergo exothermic oxidation. Never dispose of this compound in waste containers containing nitric acid, perchloric acid, or permanganates, as this can lead to pressure buildup or explosion [2].
Boronic Acid (-B(OH)₂) Dehydration May form boroxines (anhydrides) upon drying. This does not alter the waste classification but implies the solid may harden or cake over time.
Critical Segregation Protocol

The most common error in disposing of 3-Chloro-5-formylphenylboronic acid is misclassification as "General Organic Waste."

The "Halogen Rule"

Because this molecule contains a chlorine atom, it meets the criteria for Halogenated Organic Waste .

  • Rule: If the concentration of halogenated compounds in a waste stream exceeds ~1-2% (varies by facility), the entire container is classified as halogenated.

  • Action: Always place liquid waste containing this compound into the container marked "Halogenated Solvents" (often green-labeled in academic/pharma labs).

The "Oxidizer Ban"
  • Rule: Aldehydes are reducing agents.

  • Action: Verify the waste container does not contain oxidizing acids.[2][3] A common lab accident involves adding aldehyde waste to a "Nitric Acid Waste" bottle, resulting in violent off-gassing [3].

Disposal Decision Workflow

The following logic flow ensures you select the correct waste stream based on the physical state of the material.

DisposalWorkflowcluster_logicCritical Logic: Solute ContaminationStartWaste Generation:3-Chloro-5-formylphenylboronic acidStateCheckPhysical State?Start->StateCheckSolidSolid / Pure CompoundStateCheck->SolidPowder/ResidueLiquidLiquid / SolutionStateCheck->LiquidDissolvedSolidBinSolid Hazardous Waste Bin(Label: Toxic, Irritant)Solid->SolidBinDouble Bag & TagSolventCheckSolvent Type?Liquid->SolventCheckHaloSolventHalogenated Solvent(e.g., DCM, Chloroform)SolventCheck->HaloSolventContains HalogensNonHaloSolventNon-Halogenated Solvent(e.g., MeOH, Acetone)SolventCheck->NonHaloSolventNo HalogensHaloBinHalogenated Waste Carboy(Specific Incineration)HaloSolvent->HaloBinNonHaloSolvent->HaloBin*Contaminated by Solute*

Figure 1: Decision matrix for disposing of 3-Chloro-5-formylphenylboronic acid. Note that even if dissolved in non-halogenated solvents (like Acetone), the presence of the chlorinated solute dictates the final waste stream is Halogenated.

Step-by-Step Operational Procedures
Scenario A: Disposal of Solid Waste (Pure Compound)

Applicable for: Expired chemicals, contaminated solids, or reaction byproducts.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or a dedicated solid waste drum.

  • Labeling: Affix a hazardous waste tag.

    • Chemical Name: 3-Chloro-5-formylphenylboronic acid.

    • Hazards: Irritant (Skin/Eye), Respiratory Irritant.

  • Transfer: Transfer the solid using a spatula or powder funnel. Do not generate dust.[4][5][6]

  • Secondary Containment: If the original bottle is being discarded, leave the cap on tight, place the bottle inside a clear plastic bag (double containment), and place it in the solid waste drum.

Scenario B: Disposal of Liquid Waste (Reaction Mixtures)

Applicable for: Suzuki coupling reaction mixtures, HPLC fractions, or mother liquors.

  • Compatibility Check: Ensure the receiving carboy does not contain strong oxidizers (Nitric/Perchloric acid).[2]

  • Selection: Choose the Halogenated Waste carboy.

    • Scientific Rationale: Even if you dissolved the compound in Methanol (non-halogenated), the solute introduces Chlorine into the mixture. Therefore, the mixture must be treated as halogenated waste [4].

  • Pouring: Use a funnel to prevent splashing. Close the carboy cap immediately after use to prevent volatile emissions.

  • Log Entry: Record the volume and the specific chemical name on the waste log sheet attached to the carboy.

Scenario C: Emergency Spill Management

Applicable for: Benchtop spills.

  • PPE: Wear nitrile gloves, lab coat, and safety goggles. (Latex is generally acceptable for solids, but nitrile offers better protection against organic solvents if in solution).

  • Containment:

    • Solid Spill: Do not dry sweep if dust generation is likely. Cover with a wet paper towel to dampen, then scoop into a disposal bag.

    • Liquid Spill: Cover with an inert absorbent (vermiculite or spill pads). Do not use paper towels alone if the solvent is flammable.

  • Decontamination: Wipe the surface with a mild soap solution followed by water.

  • Disposal: Place all cleanup materials (gloves, pads, towels) into the Solid Hazardous Waste bin.

References
  • St. Olaf College. (2025).[7] Chemical Compatibility: Nitric Acid Hazards. Retrieved from [Link]

  • University of Illinois DRS. (2024). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.